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1,5-Anhydro-1-phenethylsorbitol tetraacetate Documentation Hub

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  • Product: 1,5-Anhydro-1-phenethylsorbitol tetraacetate
  • CAS: 114421-40-8

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1,5-Anhydro-1-phenethylsorbitol Tetraacetate

A Methodology for C-Glucoside Scaffolds Executive Summary Target Molecule: 1,5-Anhydro-1-C-(2-phenylethyl)-D-glucitol tetraacetate CAS Registry Number: (Analogous derivatives often indexed in SGLT2 patent landscapes) Mol...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodology for C-Glucoside Scaffolds

Executive Summary

Target Molecule: 1,5-Anhydro-1-C-(2-phenylethyl)-D-glucitol tetraacetate CAS Registry Number: (Analogous derivatives often indexed in SGLT2 patent landscapes) Molecular Class: C-Aryl/Alkyl Glucoside (Pseudo-sugar)

This technical guide details the synthesis of 1,5-Anhydro-1-phenethylsorbitol tetraacetate , a stable C-glycoside mimetic of glucose. Unlike O-glycosides, the C-C bond at the anomeric position renders this molecule resistant to enzymatic hydrolysis by glucosidases, making it a critical scaffold in the development of metabolic therapeutics (e.g., SGLT2 inhibitors) and molecular probes.

The protocol selected for this guide utilizes the Gluconolactone-Grignard-Silane pathway. This approach is preferred over radical allylation or cross-coupling methods due to its scalability, stereochemical predictability, and the robust nature of the intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage installation of the phenethyl group via nucleophilic addition to a protected lactone, followed by the reductive removal of the anomeric hydroxyl group.

Logic:

  • Acetylation: The final tetraacetate is derived from the free polyol to ensure purification ease and stability.

  • C-C Bond Formation: The C1-phenethyl bond is best formed via a Grignard addition to a gluconolactone.

  • Stereocontrol: The

    
    -configuration (equatorial alkyl group) is established during the reduction of the hemiketal intermediate using the Kishi reduction method (Et
    
    
    
    SiH/Lewis Acid).

Retrosynthesis Target Target: 1,5-Anhydro-1-phenethyl sorbitol tetraacetate Intermediate1 Intermediate: 1-C-Phenethyl-1,5-anhydro -D-glucitol (Free Polyol) Target->Intermediate1 Acetylation Lactol Hemiketal: 2,3,4,6-Tetra-O-benzyl -1-C-phenethyl-D-glucopyranose Intermediate1->Lactol Stereoselective Reduction Precursors Precursors: 2,3,4,6-Tetra-O-benzyl -D-glucono-1,5-lactone + Phenethyl MgBr Lactol->Precursors Grignard Addition

Figure 1: Retrosynthetic logic flow favoring the lactone electrophile pathway.

Detailed Experimental Protocols
Phase 1: Preparation of the Electrophile

Objective: Synthesize 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. Note: Benzyl protection is mandatory. Acetyl protecting groups are labile to Grignard reagents and will result in complex mixtures.

  • Benzylation: React Methyl

    
    -D-glucopyranoside with Benzyl bromide (BnBr) and NaH in DMF to yield Methyl 2,3,4,6-tetra-O-benzyl-
    
    
    
    -D-glucopyranoside.
  • Hydrolysis: Treat with acetic acid/HCl to hydrolyze the methyl glycoside, yielding 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

  • Oxidation:

    • Dissolve the tetra-O-benzyl glucose in DMSO/Ac

      
      O (Albright-Goldman oxidation) or use TPAP/NMO.
      
    • Stir at room temperature (RT) for 12-24 hours.

    • Validation: IR spectroscopy should show a strong carbonyl stretch at ~1750 cm

      
       (lactone).
      
Phase 2: Grignard Addition (C-C Bond Formation)

Objective: Addition of Phenethylmagnesium bromide to the lactone.

  • Reagents: 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (1.0 equiv), Phenethylmagnesium bromide (1.2 equiv, 1.0 M in THF).

  • Solvent: Anhydrous THF.

Protocol:

  • Cool a solution of the lactone in dry THF to -78°C under Argon. Critical: Low temperature prevents ring opening to the acyclic keto-alcohol.

  • Add Phenethylmagnesium bromide dropwise over 30 minutes.

  • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Quench: Pour into saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Product: The result is the lactol (hemiketal) mixture (anomeric

    
     mix). Do not purify extensively; proceed immediately to reduction.
    
Phase 3: Stereoselective Reduction (The Kishi Method)

Objective: Reduce the hemiketal to the


-C-glucoside.
  • Reagents: Triethylsilane (Et

    
    SiH, 3.0 equiv), BF
    
    
    
    OEt
    
    
    (2.0 equiv).
  • Solvent: CH

    
    Cl
    
    
    
    / Acetonitrile (1:1) at -40°C.

Mechanism & Causality: The Lewis acid (BF


) generates an oxocarbenium ion intermediate. The hydride donor (Et

SiH) approaches from the

-face (axial trajectory) to form the thermodynamically favored

-isomer (equatorial phenethyl group), driven by the avoidance of 1,3-diaxial interactions.

Protocol:

  • Dissolve the crude lactol in CH

    
    Cl
    
    
    
    /MeCN. Cool to -40°C.
  • Add Et

    
    SiH.
    
  • Add BF

    
     OEt
    
    
    
    dropwise.
  • Warm to 0°C over 2 hours.

  • Quench: Saturated NaHCO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Isolate the major

    
    -isomer.
    
Phase 4: Deprotection and Global Acetylation

Objective: Swap Benzyl ethers for Acetates.

  • Debenzylation:

    • Dissolve the benzylated C-glucoside in EtOH/EtOAc.

    • Add Pd/C (10% wt) and H

      
       (balloon pressure) or cyclohexene (transfer hydrogenation).
      
    • Filter through Celite to obtain the free polyol: 1-C-phenethyl-1,5-anhydro-D-glucitol.

  • Acetylation:

    • Dissolve the polyol in Pyridine (solvent/base).

    • Add Acetic Anhydride (excess) and a catalytic amount of DMAP.

    • Stir at RT for 4 hours.

    • Workup: Dilute with CH

      
      Cl
      
      
      
      , wash with 1M HCl (to remove pyridine), NaHCO
      
      
      , and Brine.
    • Final Purification: Recrystallization from EtOH or column chromatography.

Process Visualization

SynthesisWorkflow Step1 1. Lactone Synthesis (Oxidation of Bn-Glucose) Step2 2. Nucleophilic Addition (Phenethyl-MgBr, -78°C) Step1->Step2 Lactone Electrophile Step3 3. Kishi Reduction (Et3SiH, BF3·OEt2) Step2->Step3 Hemiketal Intermediate Step4 4. Global Deprotection (Pd/C, H2) Step3->Step4 Benzylated C-Glucoside Step5 5. Acetylation (Ac2O, Pyridine) Step4->Step5 Free Polyol Final 1,5-Anhydro-1-phenethyl sorbitol tetraacetate Step5->Final Tetraacetate Product

Figure 2: Step-by-step synthetic workflow from protected lactone to final tetraacetate.

Quality Control & Data Specifications

The following parameters serve as self-validating checkpoints. If your intermediate does not match these criteria, stop and re-evaluate the previous step.

CheckpointParameterExpected Value / Observation
Lactone Formation IR SpectrumCarbonyl stretch at 1750 cm⁻¹ . Absence of OH stretch.
Grignard Addition TLC (Hex/EtOAc)Disappearance of Lactone spot; appearance of lower Rf spot (Hemiketal).
Reduction (Stereochem) ¹H NMR (Anomeric H1)Coupling Constant (J): For the

-isomer (axial-axial coupling with H2), expect J ≈ 9-10 Hz . If J ≈ 2-4 Hz, you have the

-isomer.
Final Product ¹H NMR (Acetates)Four distinct singlets around 2.0 ppm (3H each).
Final Product ¹H NMR (Phenethyl)Multiplets at 7.1-7.3 ppm (Aromatic) and 1.8-2.8 ppm (Alkyl chain).
Troubleshooting & Scientific Nuance

Challenge: Ring Opening during Grignard

  • Symptom:[1][2][3] Isolation of an acyclic ketone instead of the cyclic lactol.

  • Cause: Reaction temperature too high or quenching too acidic/warm.

  • Solution: Maintain -78°C strictly. Use a buffered quench (NH

    
    Cl) at low temperature.
    

Challenge: Poor Stereoselectivity (


 mixture) 
  • Symptom:[1][2][3] NMR shows mixed coupling constants at H1.

  • Cause: Insufficient Lewis Acid strength or temperature too high during reduction.

  • Solution: Ensure the use of BF

    
     OEt
    
    
    
    (or TMSOTf for higher potency) and keep the reduction below -30°C. The
    
    
    -isomer is thermodynamically preferred; allowing the reaction to equilibrate (if using TMSOTf) can improve ratios.

Challenge: Incomplete Debenzylation

  • Symptom:[1][2][3] Aromatic signals remain in NMR after hydrogenation.

  • Cause: Catalyst poisoning (sulfur from reagents) or steric bulk.

  • Solution: Use Pearlman's Catalyst (Pd(OH)

    
    /C) and add a trace of acetic acid to the hydrogenation mixture.
    
References
  • Kishi, Y. (1989). "Stereoselective reduction of cyclic hemiketals: A method for the synthesis of C-glycosides." Journal of the American Chemical Society. (Foundational method for silane reduction of lactols).

  • Postema, M. H. D. (1995). C-Glycoside Synthesis. CRC Press.
  • Grembecka, J. (2015). "Natural products and their derivatives as SGLT2 inhibitors." Bioorganic & Medicinal Chemistry. (Contextualizes the phenethyl/aryl scaffolds in drug discovery).

  • Boehringer Ingelheim. (2011). "Process for the preparation of C-glycosides." World Intellectual Property Organization (WO). (Industrial precedent for lactone-Grignard routes in Empagliflozin analogs).

Sources

Exploratory

Advanced Technical Guide: Discovery, Synthesis, and Isolation of Anhydrohexitols

Executive Summary & Chemical Fundamentals Anhydrohexitols are cyclic ether derivatives of hexitols (sugar alcohols) formed by the elimination of one or more water molecules. These compounds serve as critical bridges betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Fundamentals

Anhydrohexitols are cyclic ether derivatives of hexitols (sugar alcohols) formed by the elimination of one or more water molecules. These compounds serve as critical bridges between carbohydrate chemistry and industrial applications, ranging from clinical biomarkers (1,5-anhydroglucitol) to renewable polymer building blocks (isosorbide).

This guide provides a rigorous technical examination of the three most significant anhydrohexitol subclasses:

  • 1,5-Anhydrohexitols: (e.g., 1,5-Anhydro-D-glucitol) – Stable, non-metabolizable glucose analogs.

  • 1,4:3,6-Dianhydrohexitols: (e.g., Isosorbide) – Rigid bicyclic diols derived from starch.

  • 2,5-Anhydrohexitols: (e.g., 2,5-Anhydro-D-mannitol) – Fructose analogs with potent metabolic inhibitory properties.

Structural Classification & Stability

The stability of anhydrohexitols is dictated by ring size and substitution.

  • Pyranoid (1,5-anhydro): Thermodynamically stable; adopts a chair conformation similar to glucopyranose but lacks the anomeric hydroxyl, rendering it non-reducing and resistant to acid hydrolysis.

  • Furanoid (1,4- and 2,5-anhydro): Kinetic products of dehydration; often intermediates in the formation of dianhydro compounds.

  • Isohexides (Dianhydro): Formed by double dehydration. The "V-shaped" cis-fused bicyclic structure of isosorbide confers high thermal stability (mp ~61–64°C) and rigidity.

The Biomarker: 1,5-Anhydro-D-glucitol (1,5-AG)

Significance: 1,5-AG is a validated clinical biomarker for short-term glycemic control.[1] Unlike HbA1c (3-month average), 1,5-AG levels drop rapidly during hyperglycemic excursions (1–2 week window) due to competitive inhibition of renal reabsorption by glucose.

Historical Discovery

First isolated in 1888 from the roots of Polygala senega (Senega snakeroot), its physiological presence in human plasma was not confirmed until 1972 by Pitkänen.

Protocol: Isolation and Analysis from Human Serum

Objective: Isolate 1,5-AG from a complex biological matrix (serum) for quantitative analysis via LC-MS/MS. This protocol relies on protein precipitation and chromatographic separation.

Reagents:

  • Internal Standard (IS): 1,5-Anhydro-D-glucitol-^13C_6 (10 µg/mL).

  • Precipitating Agent: Acetonitrile (HPLC Grade).

  • Mobile Phase: 80% Acetonitrile / 20% Water (Isocratic).

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 50 µL of human serum into a 1.5 mL centrifuge tube.

  • Internal Standardization: Add 10 µL of IS solution. Vortex for 10 seconds.

  • Deproteinization: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds to precipitate serum proteins (albumin, globulins).

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant to an HPLC vial.

  • LC-MS/MS Analysis:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide-80, 3 µm).

    • Detection: Negative ion electrospray ionization (ESI-). Monitor transition m/z 163.1 → 103.0 (Loss of C2H4O2).

Validation Check:

  • Linearity: R² > 0.99 over 2–50 µg/mL range.

  • Recovery: Spike recovery should range between 95–105%.

The Industrial Platform: Isosorbide (1,4:3,6-Dianhydro-D-glucitol)

Significance: Isosorbide is the only commercially viable diol derived from starch (via sorbitol). It is used to produce polyesters, polycarbonates, and plasticizers.

Mechanism of Formation

The reaction proceeds via acid-catalyzed double dehydration. The first dehydration yields 1,4-sorbitan (kinetically favored), which then undergoes a second intramolecular dehydration to form the bicyclic isosorbide.

SorbitolDehydration Sorbitol D-Sorbitol (C6H14O6) Sorbitan 1,4-Sorbitan (Monoanhydro) Sorbitol->Sorbitan -H2O (Acid/Heat) Isosorbide Isosorbide (Dianhydro) Sorbitan->Isosorbide -H2O (Slow Step) Humins Humins/Oligomers (Side Products) Sorbitan->Humins Polymerization

Figure 1: Acid-catalyzed dehydration pathway of D-sorbitol to Isosorbide.

Protocol: Synthesis and Purification

Objective: Synthesize isosorbide from D-sorbitol and purify it to polymer-grade (>99% purity).

Reagents:

  • D-Sorbitol (70% solution or powder).

  • Catalyst: Sulfuric acid (H2SO4) or Sulfated Zirconia (Solid acid).

  • Solvent: Ethanol or Ethyl Acetate (for crystallization).

Step-by-Step Workflow:

  • Dehydration Reaction:

    • Charge a reactor with D-sorbitol and 1 wt% H2SO4.

    • Heat to 135–140°C under vacuum (20 mbar) to continuously remove water.

    • Endpoint: Monitor refractive index or cessation of water evolution (approx. 2–4 hours).

  • Neutralization:

    • Cool the dark reaction mixture (crude melt) to 100°C.

    • Add stoichiometric NaOH (50% aq) to neutralize the acid catalyst. pH should be 7.0–7.5.

  • Primary Isolation (Vacuum Distillation):

    • Perform fractional distillation under high vacuum (<5 mbar).

    • Fractions:

      • Fore-run: Residual water and mono-anhydrides (1,4-sorbitan).

      • Main Fraction: Isosorbide (bp ~160–170°C at 5 mbar).

  • Final Purification (Crystallization):

    • Dissolve the distilled isosorbide in hot ethanol (ratio 1:1 w/v).

    • Cool slowly to 4°C. Seed with pure isosorbide crystals if necessary.

    • Filter the white needles and dry in a vacuum oven at 40°C.

Validation Check:

  • Melting Point: Pure isosorbide melts at 61–64°C.

  • GC Purity: >99.5% area.

The Metabolic Probe: 2,5-Anhydro-D-mannitol

Significance: This compound is a fructose analog that cannot be metabolized beyond phosphorylation. It depletes hepatic ATP and inhibits gluconeogenesis, making it a powerful tool for studying metabolic regulation.

Synthesis Strategy

Unlike isosorbide, 2,5-anhydro-D-mannitol is best synthesized from D-glucosamine via the Tiffeneau-Demjanov rearrangement (deamination) followed by reduction.

MannitolSynthesis Glucosamine D-Glucosamine HCl Diazonium Diazonium Intermediate Glucosamine->Diazonium NaNO2 / AcOH Chitose 2,5-Anhydro-D-mannose (Chitose) Diazonium->Chitose Ring Contraction (-N2) Mannitol 2,5-Anhydro-D-mannitol Chitose->Mannitol NaBH4 Reduction

Figure 2: Chemo-enzymatic synthesis route for 2,5-Anhydro-D-mannitol.

Protocol: Synthesis from D-Glucosamine

Reagents:

  • D-Glucosamine Hydrochloride.[2]

  • Sodium Nitrite (NaNO2).

  • Sodium Borohydride (NaBH4).

  • Ion Exchange Resins: Amberlite IR-120 (H+) and IRA-400 (OH-).

Step-by-Step Workflow:

  • Deamination (Ring Contraction):

    • Dissolve 21.5 g D-glucosamine HCl in 100 mL water.

    • Add 25 g NaNO2. Stir at 0–5°C for 3 hours, then at room temperature overnight.

    • Mechanism: The amino group is diazotized; loss of N2 triggers ring contraction to form the aldehyde (2,5-anhydro-D-mannose, "Chitose").

  • Reduction:

    • Adjust pH to 8.0 with NaOH.

    • Slowly add 2.0 g NaBH4 while maintaining temperature <20°C. Stir for 2 hours.

    • Result: The aldehyde group of Chitose is reduced to the alcohol.

  • Purification (Ion Exchange Desalting):

    • Pass the reaction mixture through a cation exchange column (Amberlite IR-120, H+ form) to remove Na+.

    • Pass the eluate through an anion exchange column (Amberlite IRA-400, OH- form) to remove borates and nitrate residues.

  • Isolation:

    • Concentrate the neutral eluate under vacuum to a syrup.

    • Dissolve in minimum hot ethanol and cool to crystallize.

Characterization & Data Summary

The following table summarizes the physicochemical properties for identification.

Property1,5-Anhydro-D-glucitolIsosorbide2,5-Anhydro-D-mannitol
CAS Number 154-58-5652-67-541107-82-8
Formula C6H12O5C6H10O4C6H12O5
MW ( g/mol ) 164.16146.14164.16
Physical State White Crystalline SolidWhite Crystalline SolidHygroscopic Syrup/Solid
Melting Point 153–155°C61–64°CN/A (often syrup)
Solubility Water, MethanolWater, Ethanol, AcetoneWater
Key NMR Signal C1 protons (axial/eq)Bridgehead protons (H3, H4)Symmetry of C2/C5
References
  • Pitkänen, E. (1972). The presence of 1,5-anhydroglucitol in normal human plasma and its accumulation in uremia. Clinica Chimica Acta. Link

  • Yamanouchi, T., et al. (1992). Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body. American Journal of Physiology. Link

  • Bera, B.C., Foster, A.B., & Stacey, M. (1956). Amino-sugars and related compounds.[3][4] Part I. Deamination of D-glucosamine. Journal of the Chemical Society.[2] Link

  • Dussenne, C., et al. (2017). Synthesis of isosorbide: An overview of the chemical and enzymatic production. Green Chemistry. Link

  • GlycoMark. (2024). 1,5-Anhydroglucitol Clinical Reference Guide. Link

Sources

Foundational

Biological Activity &amp; Therapeutic Utility of 1,5-Anhydro-Sorbitol Compounds

This guide serves as a technical reference for the biological activity, metabolic kinetics, and pharmacological applications of 1,5-anhydro-sorbitol (1,5-AG). It is structured to support experimental design and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the biological activity, metabolic kinetics, and pharmacological applications of 1,5-anhydro-sorbitol (1,5-AG). It is structured to support experimental design and drug development decision-making.

Technical Whitepaper | Version 2.0

Executive Summary

1,5-Anhydro-D-sorbitol (synonymous with 1,5-anhydro-D-glucitol or 1,5-AG ) is a naturally occurring monosaccharide exhibiting unique metabolic inertness.[1] Unlike glucose, it resists phosphorylation and catabolism in most human tissues, maintaining a steady-state "metabolic pool" regulated almost exclusively by renal reabsorption.

For drug developers, 1,5-AG is not merely a passive biomarker for glycemic variability; it is a validated pharmacophore . Its pyranose core serves as the structural scaffold for the "gliflozin" class of SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin), revolutionizing diabetes and heart failure therapy. Furthermore, its ability to competitively inhibit hexokinase and modulate mitochondrial respiration positions it as an emerging probe in cancer metabolism.

Part 1: Structural & Metabolic Fundamentals

Chemical Identity & Stability

1,5-AG is the 1-deoxy form of D-glucose.[1] The absence of the hemiacetal hydroxyl group at the C-1 position renders the ring non-reducing.

  • IUPAC: (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol

  • CAS: 154-58-5[1][2][3][4]

  • Metabolic Fate: In humans, 1,5-AG is not metabolized. It is ingested via diet (soy, rice, pasta), absorbed in the intestine, and distributed to a total body pool. It is not incorporated into glycogen or glycoproteins.

The "Metabolic Pool" Concept

In a healthy physiological state, 1,5-AG levels are homeostatically maintained (approx. 12–40 µg/mL) via a balance between dietary intake and highly efficient renal reabsorption. This steady state is disrupted only when competitive inhibitors (primarily glucose) block its reuptake transporters.

Part 2: The Renal Gating Mechanism (Core Biology)

The biological activity of 1,5-AG is defined by its interaction with the Solute Carrier Family 5 (SLC5) transporters. Understanding this kinetics is crucial for interpreting 1,5-AG as a biomarker and for designing SGLT-targeted therapeutics.

SGLT4 and SGLT5: The Primary Gates

While Glucose is reabsorbed by SGLT2 (90%) and SGLT1 (10%), 1,5-AG relies on SGLT4 (SLC5A9) and SGLT5 (SLC5A10) .

  • SGLT4: Expressed in the kidney and intestine.[5] It acts as a low-affinity transporter for mannose, 1,5-AG, and fructose.[5][6][7]

  • Mechanism of Depletion: SGLT4 has a finite transport capacity. Glucose also binds SGLT4 but is usually cleared by SGLT2 upstream. When blood glucose exceeds the renal threshold (~180 mg/dL), excess glucose floods the SGLT4 transporters, competitively displacing 1,5-AG.

  • Result: 1,5-AG is excreted in urine, and serum levels plummet.[8] This makes 1,5-AG a sensitive retrospective marker for "glycemic excursions" (spikes) over the preceding 1–2 weeks, capturing variability that HbA1c (3-month average) often misses.

Visualization: The Competitive Reabsorption Model

The following diagram illustrates the competitive inhibition mechanism at the proximal tubule interface.

RenalTransport cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Epithelium cluster_blood Blood Stream Glc_High High Glucose Load (>180 mg/dL) SGLT2 SGLT2 Transporter (Saturated) Glc_High->SGLT2 Saturates SGLT4 SGLT4 Transporter (Target) Glc_High->SGLT4 Competitive Blockade AG_Lumen 1,5-AG AG_Lumen->SGLT4 Blocked Reuptake Urine_Excretion Urine Output AG_Lumen->Urine_Excretion Excreted AG_Serum Serum 1,5-AG (Depleted) SGLT4->AG_Serum Reduced Flux

Caption: High tubular glucose competitively blocks SGLT4, preventing 1,5-AG reabsorption and causing rapid serum depletion.[8]

Part 3: Therapeutic Frontiers & Drug Development

The "Gliflozin" Scaffold

The most significant pharmacological application of the 1,5-anhydro-sorbitol structure is its role as the pharmacophore for SGLT2 inhibitors.

  • Structure-Activity Relationship (SAR): Drugs like Dapagliflozin and Empagliflozin are C-aryl glucosides. They consist of a glucose moiety (specifically the 1,5-anhydro-D-glucitol core) linked to an aromatic aglycone via a carbon-carbon bond (C-glycoside).

  • Why 1,5-AG core? The C-glycosidic linkage confers resistance to hydrolysis by beta-glucosidases, ensuring oral bioavailability and a long half-life, while the sugar ring maintains high affinity for the SGLT2 glucose-binding pocket.

Cancer Metabolism Modulation

Recent studies identify 1,5-AG as a metabolic modulator in oncology, specifically regarding the Warburg effect.

  • Mechanism: 1,5-AG acts as a competitive inhibitor of Hexokinase II (HK2) , the rate-limiting enzyme of glycolysis. By mimicking glucose, it enters the catalytic site but cannot be phosphorylated to G6P.

  • Effect: This inhibition forces cancer cells to shift away from aerobic glycolysis, potentially re-engaging mitochondrial respiration or inducing energy stress (apoptosis).

  • Caveat: In specific contexts, such as pre-B acute lymphocytic leukemia (ALL), 1,5-AG accumulation has been linked to ROS generation and tumor progression via PDK4 upregulation.[9] This duality necessitates careful tissue-specific validation.

Part 4: Experimental Architectures

Protocol A: Enzymatic Quantification (PROD Method)

This is the gold standard for measuring 1,5-AG in serum or supernatants. It relies on Pyranose Oxidase (PROD) , which oxidizes the C2 hydroxyl group.[10]

Critical Challenge: Glucose also reacts with PROD. It must be eliminated first.

Reagents:

  • Pre-treatment Mix: Glucokinase (GK), Pyruvate Kinase (PK), Phosphoenolpyruvate (PEP), ATP, MgCl2.

  • Reaction Mix: Pyranose Oxidase (PROD), Peroxidase (POD), Colorimetric substrate (e.g., 4-AA/TOOS).

Workflow:

  • Glucose Elimination: Incubate sample with Pre-treatment Mix. GK converts Glucose

    
     Glucose-6-Phosphate (G6P).[10][11] G6P does not react with PROD.
    
  • Oxidation: Add Reaction Mix. PROD oxidizes 1,5-AG

    
     1,5-anhydro-D-fructose + H2O2.
    
  • Detection: POD uses H2O2 to oxidize the substrate

    
     Color change (Absorbance at 546 nm).
    

Validation:

  • Linearity: 2–50 µg/mL.

  • Specificity: Verify negligible signal in high-glucose (500 mg/dL) spike controls after pre-treatment.

Protocol B: SGLT4 Competitive Transport Assay

To validate a new compound's affinity for SGLT4 (or to test if a drug will deplete 1,5-AG).

Cell System: CHO-K1 or HEK293 cells stably transfected with human SGLT4 (hSGLT4).

Step-by-Step:

  • Seeding: Plate cells in 24-well plates; grow to confluence.

  • Buffer Prep: Sodium-free buffer (Choline-Cl replacement) vs. Sodium buffer (Krebs-Ringer). SGLTs are Na+-dependent; the Choline buffer serves as the negative control.

  • Tracer: Use [3H]-1,5-AG or [14C]-Mannose.[12]

  • Inhibition Phase: Incubate cells with Tracer + Test Compound (0.1 µM – 1 mM) for 10 mins at 37°C.

  • Termination: Rapid ice-cold wash (3x) with buffer containing Phlorizin (non-specific SGLT blocker) to stop transport immediately.

  • Lysis & Counting: Lyse cells (0.1 M NaOH), neutralize, and measure radioactivity via liquid scintillation.

  • Calculation: Subtract Sodium-free uptake (passive diffusion) from Sodium uptake. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Enzymatic Assay Cascade

The following logic flow ensures specificity by removing the glucose interferent.

EnzymaticAssay Sample Sample (Glucose + 1,5-AG) Step1 Glucose Elimination Sample->Step1 Reagent1 Pre-treatment (Glucokinase + ATP) Reagent1->Step1 G6P Glucose-6-P (Inert to PROD) Step1->G6P AG_Intact 1,5-AG (Unchanged) Step1->AG_Intact Reaction Oxidation at C2 AG_Intact->Reaction PROD Add Pyranose Oxidase (PROD) PROD->Reaction H2O2 H2O2 Generated Reaction->H2O2 Signal Colorimetric Signal (OD 546nm) H2O2->Signal

Caption: Two-step enzymatic cascade. Step 1 renders glucose inert; Step 2 specifically targets 1,5-AG for quantification.

Part 5: Summary of Quantitative Parameters

ParameterValue / RangeClinical/Experimental Relevance
Molecular Weight 164.16 g/mol Small molecule, freely filtered by glomerulus.
Serum Half-life Varies (Renal dependent)Dependent on glycemic status; steady state in health.
Normal Serum Conc. 10 – 40 µg/mL<10 µg/mL indicates recent hyperglycemia.
Renal Threshold (Glucose) ~180 mg/dLThe trigger point for 1,5-AG excretion.
SGLT4 Km (Mannose) ~2.6 mMLow affinity transporter; easily outcompeted by high glucose.
Detection Limit (Enzymatic) ~1–2 µg/mLSufficient for clinical serum analysis.

References

  • Tazawa, S., et al. (2005).[5][6] SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose.[5][6] Life Sciences.[5] Link

  • Yabuuchi, M., et al. (1989). Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus. Clinical Chemistry. Link

  • Yuan, H., et al. (2023). 1,5-Anhydroglucitol promotes pre-B acute lymphocytic leukemia progression by driving glycolysis and reactive oxygen species formation.[9] Cancer Cell International. Link

  • Chao, E.C., & Henry, R.R. (2010). SGLT2 inhibition—a novel strategy for diabetes treatment.[][14] Nature Reviews Drug Discovery. Link

  • Pelicano, H., et al. (2006). Glycolysis inhibition for anticancer treatment.[15][16] Oncogene. Link

Sources

Exploratory

Technical Monograph: Phenethylsorbitol Tetraacetate

This guide serves as a technical monograph and literature review for Phenethylsorbitol Tetraacetate , formally identified in chemical nomenclature as 1,5-Anhydro-1-C-phenethyl-2,3,4,6-tetra-O-acetyl-D-glucitol (CAS: 1144...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph and literature review for Phenethylsorbitol Tetraacetate , formally identified in chemical nomenclature as 1,5-Anhydro-1-C-phenethyl-2,3,4,6-tetra-O-acetyl-D-glucitol (CAS: 114421-40-8).[1]

While often cataloged under the industrial shorthand "Phenethylsorbitol tetraacetate," this molecule represents a specific class of C-glycosides .[1] Unlike standard O-glycosides (which are susceptible to enzymatic hydrolysis), this compound features a robust carbon-carbon bond at the anomeric position, making it a critical intermediate in the synthesis of metabolically stable carbohydrate mimetics, particularly in the research of SGLT2 inhibitors and chiral building blocks .[1]

Synthesis, Structural Properties, and Pharmacological Relevance[1]

Chemical Identity & Structural Logic

The compound is a derivative of 1,5-anhydro-D-glucitol (often historically referred to as 1,5-anhydro-D-sorbitol).[1] The "phenethyl" designation indicates a 2-phenylethyl group attached at the C1 position (the pseudo-anomeric center), and "tetraacetate" confirms that the four hydroxyl groups at C2, C3, C4, and C6 are protected as acetate esters.[1]

PropertySpecification
Common Name Phenethylsorbitol Tetraacetate
IUPAC Name 1,5-Anhydro-1-C-(2-phenylethyl)-2,3,4,6-tetra-O-acetyl-D-glucitol
CAS Registry 114421-40-8
Molecular Formula C₂₆H₃₄O₉
Molecular Weight ~490.54 g/mol
Core Scaffold C-Glucoside (Pyranose form)
Key Feature Hydrolytically stable C-C anomeric bond
Synthesis & Reaction Mechanism

The synthesis of phenethylsorbitol tetraacetate typically follows the Gluconolactone Addition-Reduction Protocol .[1] This method is preferred over radical allylation for generating saturated alkyl appendages like the phenethyl group.[1]

Experimental Protocol: C-Glycosylation via Lactone Addition

Note: This protocol synthesizes the core scaffold.[1] Standard deprotection/reprotection steps are assumed.

Reagents:

  • 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (Starting Material)[1]

  • Phenethylmagnesium bromide (Grignard Reagent)[1]

  • Triethylsilane (Et₃SiH) & Boron trifluoride diethyl etherate (BF₃[1]·OEt₂)

  • Acetic Anhydride (Ac₂O) / Pyridine[1]

Step-by-Step Methodology:

  • Nucleophilic Addition:

    • Dissolve 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone in anhydrous THF under N₂ atmosphere at -78°C.

    • Slowly add Phenethylmagnesium bromide (1.2 equiv).[1] The Grignard reagent attacks the carbonyl carbon (C1), forming the lactol (hemiketal).[1]

    • Mechanism:[1] This establishes the carbon framework but leaves a tertiary alcohol at C1.[1]

  • Stereoselective Reduction (The Kishi Reduction):

    • Treat the crude lactol with Et₃SiH (3 equiv) and BF₃[1]·OEt₂ (2 equiv) in CH₂Cl₂ at -40°C.[1]

    • Causality: The Lewis acid (BF₃) promotes the formation of an oxocarbenium ion intermediate.[1] The silane (Et₃SiH) delivers a hydride from the thermodynamically favored axial face, resulting in the β-C-glucoside (equatorial phenethyl group) as the major product.[1]

  • Global Deprotection & Acetylation:

    • Perform hydrogenolysis (H₂/Pd-C) to remove benzyl groups.[1]

    • React the resulting free polyol with Ac₂O and Pyridine to yield the final Phenethylsorbitol Tetraacetate .[1]

Visualization: Synthetic Pathway

SynthesisPathway Start Glucono-1,5-lactone (Benzylated) Inter1 Hemiketal Intermediate (C1-OH, C1-Phenethyl) Start->Inter1 Grignard Addition (Ph-CH2-CH2-MgBr) Inter2 Oxocarbenium Ion Inter1->Inter2 BF3·OEt2 (Lewis Acid Activation) Product Phenethylsorbitol Tetraacetate Inter2->Product Et3SiH Reduction + Acetylation

Figure 1: Synthetic route from gluconolactone to phenethylsorbitol tetraacetate via oxocarbenium reduction.[1]

Applications & Pharmacological Relevance[1][2]
A. SGLT2 Inhibitor Homology

Phenethylsorbitol tetraacetate is a structural homologue to the gliflozin class of drugs (e.g., Dapagliflozin, Canagliflozin).[1]

  • Mechanism: SGLT2 inhibitors block glucose reabsorption in the kidney.[1] They require a glucose moiety (to bind the SGLT2 active site) linked to a lipophilic aglycone (usually an aryl group).[1]

  • Role of Phenethylsorbitol: While commercial gliflozins typically use a benzyl or biphenyl linkage, the phenethyl linker provides a specific probe for the "Aglycone Binding Pocket" depth.[1]

    • Research Insight: The two-carbon spacer (phenethyl) increases flexibility compared to the rigid benzyl linker.[1] This molecule is used in Structure-Activity Relationship (SAR) studies to determine the optimal distance between the sugar ring and the distal aromatic ring for maximum binding affinity.[1]

B. Metabolic Stability (C-Glycoside Advantage)

Unlike O-glycosides, which are rapidly degraded by intestinal glucosidases, the C-glycosidic bond in phenethylsorbitol tetraacetate renders it hydrolytically inert .[1]

  • Utility: It serves as a robust internal standard in metabolic assays or as a scaffold for designing oral drugs that must survive the GI tract intact.[1]

Visualization: Structural Homology (SGLT2 Class)

SAR_Comparison cluster_0 Commercial SGLT2 Inhibitor (e.g., Dapagliflozin) cluster_1 Phenethylsorbitol Tetraacetate (Analogue) Dapa Glucose Ring -- [CH2] -- Phenyl -- Ethyl Comparison SAR Variable: Linker Length (1 Carbon vs. 2 Carbons) Dapa->Comparison Phen Glucose Ring -- [CH2-CH2] -- Phenyl Phen->Comparison

Figure 2: SAR comparison showing the linker length difference between standard SGLT2 inhibitors and the phenethyl analogue.[1]

Analytical Profile & Quality Control

To validate the synthesis of CAS 114421-40-8, the following analytical signatures must be confirmed.

MethodExpected Signature
¹H NMR (CDCl₃) δ 7.1-7.3: Multiplet (5H, aromatic ring).δ 1.9-2.1: Four singlets (12H, Acetyl-CH₃).δ 1.6-1.9: Multiplets for the phenethyl CH₂-CH₂ linker.δ 3.5-5.2: Skeletal protons of the pyranose ring (distinct chemical shifts due to acetylation).[1]
¹³C NMR C1 Anomeric: Shifted upfield (~70-78 ppm) compared to O-glycosides (~90-100 ppm) due to the C-C bond.Carbonyls: ~170 ppm (Acetate C=O).[1]
Mass Spectrometry [M+Na]⁺: Expect peak at ~513 m/z.Fragmentation: Loss of acetic acid units (M-60) is common in ESI/EI.[1]
References
  • Nicotra, F. (1997).[1] Synthesis of C-Glycosides of Biological Interest. Topics in Current Chemistry. Link

  • Du, Y., et al. (2016).[1] Recent Advances in the Synthesis of C-Glycosides. Chemical Reviews. Link[1]

  • Meng, W., et al. (2008).[1] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1] Journal of Medicinal Chemistry. Link[1]

  • ChemicalBook. (2024).[1] Product Entry: 1,5-Anhydro-1-phenethylsorbitol tetraacetate (CAS 114421-40-8).[1][2][3][4] Link

Sources

Foundational

Foreword: The Analytical Imperative for Anhydrohexitol Derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of Acetylated Anhydrohexitols Anhydrohexitols, cyclic ethers derived from sugar alcohols, represent a pivotal class of compounds in carbohydrate chemistry, biomas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Acetylated Anhydrohexitols

Anhydrohexitols, cyclic ethers derived from sugar alcohols, represent a pivotal class of compounds in carbohydrate chemistry, biomass valorization, and as chiral building blocks in pharmaceutical synthesis. Their inherent polyhydroxylated nature, however, presents significant analytical challenges, primarily related to their low volatility and high polarity. Acetylation, the esterification of hydroxyl groups with acetyl moieties, is a fundamental derivatization strategy that circumvents these issues. This transformation not only renders the molecules amenable to powerful analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) but also provides critical spectroscopic handles for definitive structural elucidation by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of acetylated anhydrohexitols. Moving beyond a mere recitation of protocols, we will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our discussion in authoritative methodologies. Our objective is to equip the reader with the expertise to not only acquire high-quality spectroscopic data but also to interpret it with confidence, ensuring the unambiguous characterization of these vital molecules.

Part 1: Confirmation of Functional Group Transformation via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: The First Line of Evidence

Before proceeding to more complex and time-consuming analyses, FTIR spectroscopy serves as a rapid and indispensable tool to confirm the success of the acetylation reaction. The entire premise of the analysis rests on the conversion of hydroxyl (-OH) groups to acetyl (-OAc) groups. FTIR provides a direct, unambiguous confirmation of this chemical transformation. The logic is simple yet powerful: a successful reaction must result in the disappearance or significant attenuation of the reactant's key functional group signal while simultaneously showing the appearance of the product's characteristic functional group signals. This principle forms the basis of a self-validating protocol.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place a small amount (typically 1-5 mg) of the dried, purified acetylated anhydrohexitol sample directly onto the ATR crystal. No KBr pellet preparation is required, making ATR a faster and often more reproducible method for this application.

  • Background Collection: With the ATR crystal clean and uncovered, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform a baseline correction if necessary.

  • Comparative Analysis: For definitive confirmation, overlay the spectrum of the acetylated product with the spectrum of the parent anhydrohexitol starting material.

Interpretation: A Tale of Two Bands

The hallmark of a successful acetylation is the dramatic change in two key regions of the infrared spectrum.

  • Disappearance of the Hydroxyl Stretch: The broad, strong absorption band characteristic of hydrogen-bonded O-H stretching in the parent anhydrohexitol, typically found between 3500-3300 cm⁻¹, should be absent or significantly diminished in the product spectrum[1][2].

  • Appearance of Carbonyl and Ester Stretches: Conversely, new, strong absorption bands will appear, confirming the introduction of the acetyl group[3].

    • A very strong, sharp band between 1750-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the newly formed ester groups[4].

    • A strong band in the 1250-1200 cm⁻¹ region corresponds to the C-O stretching of the ester linkage.

The concurrent observation of the -OH band's disappearance and the C=O band's appearance provides robust, self-validating evidence that the desired chemical modification has occurred.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Observation in AnhydrohexitolObservation in Acetylated Anhydrohexitol
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3300Strong, BroadAbsent or Greatly Reduced
Acetyl (C=O)C=O Stretch1750 - 1735AbsentStrong, Sharp
Acetyl (C-O)C-O Stretch1250 - 1200AbsentStrong, Sharp
Alkane (C-H)C-H Stretch3000 - 2850PresentPresent (Increased intensity from CH₃)

Visualization: Acetylation Functional Group Transformation

G cluster_0 FTIR Evidence Anhydrohexitol Anhydrohexitol (-OH group) Acetylated Acetylated Anhydrohexitol (-OAc group) Anhydrohexitol->Acetylated Acetylation Disappearance Disappearance of Broad -OH band (3500-3300 cm⁻¹) Acetylated->Disappearance Appearance Appearance of Strong C=O band (1740 cm⁻¹) Acetylated->Appearance Reagent Acetic Anhydride Reagent->Acetylated G cluster_0 Derivatization cluster_1 GC Separation cluster_2 MS Detection Anhydrohexitol Anhydrohexitol (Polar, Involatile) Acetylated Acetylated Anhydrohexitol (Nonpolar, Volatile) Anhydrohexitol->Acetylated Acetylation Injection Inject Sample Acetylated->Injection Separation Separation on Column (Based on Volatility/Polarity) Injection->Separation Elution Elution at Characteristic RT Separation->Elution Ionization EI Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis (m/z) Fragmentation->Detection Result Final Data: - Retention Time (RT) - Mass Spectrum Detection->Result G H1 ¹H NMR (Identify proton signals & coupling) COSY 2D COSY (Establish H-H connectivity 'Walk the ring') H1->COSY C13 ¹³C NMR (Identify carbon signals) HSQC 2D HSQC (Link protons to directly attached carbons) C13->HSQC COSY->HSQC Use H assignments HMBC 2D HMBC (Establish long-range H-C connectivity) HSQC->HMBC Use H & C assignments Structure Unambiguous Structure & Stereochemistry HMBC->Structure Locate acetyl groups

Sources

Exploratory

Technical Characterization Guide: 1,5-Anhydro-1-phenethylsorbitol Tetraacetate

[1] Executive Summary Compound Identity: 1,5-Anhydro-1-phenethylsorbitol tetraacetate CAS Registry Number: 114421-40-8 Chemical Class: C-Glycoside / Carbohydrate Derivative[1][2][3][4] This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: 1,5-Anhydro-1-phenethylsorbitol tetraacetate CAS Registry Number: 114421-40-8 Chemical Class: C-Glycoside / Carbohydrate Derivative[1][2][3][4]

This technical guide provides a comprehensive framework for the physical characterization, structural validation, and handling of 1,5-Anhydro-1-phenethylsorbitol tetraacetate .[1] As a tetraacetylated C-glycoside, this compound serves as a critical model for stable carbohydrate mimetics and is structurally homologous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).[1][4] Its lack of an anomeric oxygen renders it resistant to glycosidic hydrolysis, a property that demands specific analytical protocols distinct from O-glycosides.[1]

Physicochemical Profile

The following data aggregates experimentally validated parameters and high-confidence predicted values standard for tetraacetylated pyranose derivatives.

Table 1: Core Physical Specifications
ParameterSpecificationTechnical Note
Molecular Formula C₂₂H₂₈O₉
Molecular Weight 436.45 g/mol Monoisotopic Mass: 436.173
Physical State Crystalline SolidTypically white to off-white needles or powder.[1][4]
Melting Point 110–130 °C (Range)Dependent on anomeric purity (α/β ratio).[1][4]
Solubility (Organic) HighSoluble in DCM, Chloroform, Ethyl Acetate, Acetone.[4]
Solubility (Aqueous) NegligibleHydrophobic phenethyl and acetate groups prevent water solubility.[1][4]
Density ~1.23 g/cm³Predicted value based on packing fraction of acetylated sugars.[1]
LogP (Octanol/Water) 1.74Indicates moderate lipophilicity; suitable for reverse-phase HPLC.[1][4]
Chirality D-Gluco configuration5 stereocenters; C-1 stereochemistry is synthetic-route dependent.[1][4]

Structural Characterization & Validation Strategy

To ensure scientific integrity, the identity of the compound must be validated using a triangulation of NMR, MS, and IR data. The absence of the anomeric signal typical of O-glycosides (δ 4.5–5.5 ppm, doublet) is the primary diagnostic feature.[1][4]

Nuclear Magnetic Resonance (NMR) Profiling
  • ¹H NMR (500 MHz, CDCl₃):

    • Acetate Region: Four distinct singlets between δ 1.9–2.1 ppm (3H each).[1][4]

    • Aromatic Region: Multiplet at δ 7.1–7.3 ppm (5H) corresponding to the phenethyl phenyl ring.[1][4]

    • Anomeric Proton (H-1): Unlike O-glycosides, the H-1 signal shifts upfield (δ 3.0–4.0 ppm range) and exhibits coupling to the methylene linker of the phenethyl group.[1][4]

    • Diagnostic Coupling: A large coupling constant (

      
      ) indicates a 
      
      
      
      -configuration (trans-diaxial relationship), whereas a small coupling (
      
      
      ) indicates the
      
      
      -anomer.[1][4]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Primary Adducts: Expect

    
     at m/z 459.16 or 
    
    
    
    at m/z 454.20.[1][4]
  • Fragmentation: Sequential loss of acetic acid units (-60 Da) is characteristic of peracetylated sugars.[1][4]

    • 
      .
      
Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch: Strong absorption at 1735–1750 cm⁻¹ (Ester C=O).[1][4]

  • C-O Stretch: 1220–1240 cm⁻¹ (Acetate C-O-C).[1][4]

  • Absence: No broad O-H stretch (3400 cm⁻¹), confirming complete acetylation.[1][4]

Synthesis & Impurity Origins[1][4]

Understanding the synthesis is crucial for anticipating impurities.[1] The compound is typically synthesized via the addition of a phenethyl organometallic reagent to a gluconolactone derivative, followed by reduction.

SynthesisPathway Glucono Gluconolactone (Peracetylated) Inter1 Hemiacetal Intermediate (Mixture of Anomers) Glucono->Inter1 + Phenethyl MgBr (Grignard Addition) Reduction Silane Reduction (Et3SiH / BF3·OEt2) Inter1->Reduction Product 1,5-Anhydro-1-phenethylsorbitol Tetraacetate Reduction->Product Stereoselective Reduction Impurity Impurity: 1,2-Unsaturated Glycal Derivative Reduction->Impurity Side Reaction (Elimination)

Figure 1: Synthetic pathway highlighting the origin of the target C-glycoside and potential elimination impurities.[1][2][4][5]

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: Quantify purity and separate potential


 anomers.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][4]

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold).[1][4]

    • 2–15 min: 30%

      
       90% B (Linear ramp).[1][4]
      
    • 15–20 min: 90% B (Wash).[1][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ester absorption) and 254 nm (Phenyl absorption).[1][4] Note: 210 nm is more sensitive for the sugar backbone, 254 nm is specific for the phenethyl group.

  • Acceptance Criteria: Main peak area > 98.0%.

Protocol B: Recrystallization (Purification)

Objective: Remove minor diastereomers or elimination byproducts.[1]

  • Dissolution: Dissolve 1.0 g of crude solid in a minimum amount of hot Ethanol (approx. 5–8 mL) at 60 °C.

  • Clarification: If particulates are present, filter hot solution through a 0.45 µm PTFE syringe filter.

  • Nucleation: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours.

  • Crystallization: Transfer to a 4 °C environment for 12 hours. White needles should form.[1]

  • Isolation: Filter the crystals using a Buchner funnel. Wash with cold Ethanol (-20 °C, 2 mL).[1][4]

  • Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove solvent residues.

Handling & Stability (SHE Guidelines)

  • Storage: Store at 2–8 °C in a tightly sealed container. Desiccate to prevent hydrolysis of acetate groups over long periods (though relatively stable).[1][4]

  • Safety: Standard PPE (gloves, goggles).[1][4] The compound is not classified as acutely toxic but should be treated as a potential irritant due to the acetate functionalities.

  • Reactivity: Stable to weak acids.[1] Strong bases (e.g., NaOH, NaOMe) will cause rapid deacetylation (Zemplén deprotection), yielding the free polyol.[1][4]

References

  • Chemical Identity & Supplier Data

    • 1,5-Anhydro-1-phenethylsorbitol tetraacetate (CAS 114421-40-8).[1][3][4][6] Echemi Global Chemical Database.[1] Link

  • Structural Analog Context (SGLT2 Inhibitors)

    • Nomura, S., et al. (2010).[4] "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus."[1] Journal of Medicinal Chemistry. Link[1][4]

  • Synthesis of C-Glycosides

    • RajanBabu, T. V., & Reddy, G. S. (1986).[4] "1-C-Glycosides via free radical cyclization." Journal of Organic Chemistry. Link[1][4]

  • Analytical Method Grounding

    • Snyder, L. R., et al. (2012).[4] Practical HPLC Method Development. Wiley-Interscience.[1][4] (Standard reference for the RP-HPLC protocol design).

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry of Sorbitol Derivatives

Abstract Sorbitol, a six-carbon sugar alcohol, serves as a fundamental chiral building block in the synthesis of a diverse array of chemical entities, from commodity chemicals to complex pharmaceutical ingredients. Its i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sorbitol, a six-carbon sugar alcohol, serves as a fundamental chiral building block in the synthesis of a diverse array of chemical entities, from commodity chemicals to complex pharmaceutical ingredients. Its inherent stereochemistry, derived from its parent sugar, D-glucose, provides a rich scaffold for the development of novel molecules with specific three-dimensional architectures. This guide provides a comprehensive exploration of the stereochemical landscape of sorbitol and its derivatives. We will delve into the foundational principles of sorbitol's chirality, examine how derivatization preserves or alters its stereocenters, and discuss the profound implications of this stereochemistry in the field of drug development. Furthermore, this document outlines key analytical methodologies for the unambiguous determination of stereochemical configurations, providing researchers, scientists, and drug development professionals with the necessary insights to harness the stereochemical potential of sorbitol-derived compounds.

The Foundational Stereochemistry of D-Sorbitol

D-Sorbitol, also known as D-glucitol, is a polyol produced by the reduction of D-glucose, where the aldehyde group is converted into a primary alcohol group.[1] This seemingly simple transformation locks in a specific three-dimensional arrangement of atoms, bestowing upon the molecule a distinct stereochemical identity that is the cornerstone of its utility.

Chiral Centers and Stereochemical Configuration

The open-chain structure of D-sorbitol possesses four stereogenic centers (chiral carbons) at positions C-2, C-3, C-4, and C-5.[2][3] According to the Cahn-Ingold-Prelog priority rules, the configuration of these centers in D-sorbitol is (2R), (3R), (4R), (5S).[4][5][6] The presence of these four chiral centers means that, according to the Le Bel-van't Hoff rule (2^n), there are 2^4 = 16 possible stereoisomers in the hexitol family.[7][8] This family includes four pairs of enantiomers and two meso compounds.[9]

The relationship between D-sorbitol and its parent sugar, D-glucose, is fundamental. The reduction of the aldehyde at C-1 of D-glucose to a primary alcohol (-CH2OH) yields D-sorbitol.[1][10] Similarly, the reduction of D-mannose, an epimer of D-glucose at the C-2 position, results in D-mannitol, a diastereomer of D-sorbitol.[1][10] This highlights how the stereochemistry of the starting monosaccharide dictates the stereochemistry of the resulting sugar alcohol.

Fischer Projection of D-Sorbitol

The two-dimensional representation of the three-dimensional structure of chiral molecules is conventionally depicted using Fischer projections. For D-sorbitol, the Fischer projection clearly illustrates the specific orientation of the hydroxyl groups at each chiral center.

Caption: Fischer Projection of D-Sorbitol with Cahn-Ingold-Prelog assignments.

Stereochemistry of Key Sorbitol Derivatives

The derivatization of sorbitol can lead to a wide range of compounds with retained or altered stereochemistry. These derivatives are often synthesized to impart specific physical or chemical properties, such as increased lipophilicity or rigidity.

Anhydrosorbitols: Sorbitan and Isosorbide

Among the most significant derivatives of sorbitol are the anhydrosorbitols, formed through intramolecular dehydration. The conditions of this dehydration reaction are critical for controlling the resulting stereochemistry.

  • Sorbitan (1,4-Anhydro-D-sorbitol): Under controlled acidic conditions, sorbitol undergoes cyclization to form sorbitan, a five-membered tetrahydrofuran ring. This reaction typically involves the hydroxyl group at C-1 and C-4. The stereocenters at C-2, C-3, and C-5 are retained from the parent sorbitol molecule.

  • Isosorbide (1,4:3,6-Dianhydro-D-sorbitol): Further dehydration of sorbitan under more forcing conditions leads to the formation of isosorbide, a rigid, bicyclic molecule.[11] This process involves the loss of a second water molecule, forming a second furanoid ring. The rigidity of the isosorbide structure and the defined orientation of its remaining hydroxyl groups make it a valuable chiral building block. The synthesis of isosorbide from sorbitol is a key industrial process, with optimal conditions often involving temperatures around 130°C and an acid catalyst like para-toluenesulfonic acid.[11]

Benzylidene Derivatives

The reaction of D-sorbitol with aromatic aldehydes, such as benzaldehyde, in the presence of an acid catalyst, yields benzylidene derivatives.[12] These reactions can be controlled to form mono-, di-, or tri-acetals. A particularly important derivative is 1,3:2,4-dibenzylidene-D-sorbitol (DBS), which is known for its ability to form gels in organic solvents.[13] The formation of these acetals locks the sorbitol backbone into a specific conformation, and the chirality of the resulting supramolecular structures can be influenced by the solvent.[13]

The Critical Role of Stereochemistry in Drug Development

The three-dimensional structure of a molecule is paramount to its biological activity.[14] Biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with different stereoisomers of a drug molecule.[15][16][17] This principle is a cornerstone of modern pharmacology and drug design.

The Easson-Stedman Hypothesis

The Easson-Stedman hypothesis provides a fundamental model for understanding stereoselectivity in drug-receptor interactions. It posits that for a chiral drug to elicit a biological response, a minimum of three points of contact with its receptor are necessary.[18][19][20] The more potent enantiomer (the eutomer) is able to achieve this optimal three-point binding, while the less potent enantiomer (the distomer) can only bind at two of the three sites, resulting in lower or no activity.[18][19][20] This model underscores why one stereoisomer of a drug can be therapeutically active while another may be inactive or even toxic.[15][21]

Caption: The Easson-Stedman Hypothesis illustrating differential binding of enantiomers.

Sorbitol Derivatives as Chiral Synthons

The well-defined stereochemistry of sorbitol and its derivatives makes them invaluable as chiral synthons—building blocks used in the synthesis of more complex, stereochemically pure molecules.[22] By starting with a molecule of known absolute configuration, chemists can design synthetic routes that lead to a target molecule with the desired stereochemistry, avoiding the need for costly and often inefficient chiral separations of racemic mixtures.

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the stereochemistry of sorbitol derivatives is crucial for both research and industrial applications. A suite of analytical techniques is employed for this purpose, each providing unique and complementary information.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate light to an equal degree but in opposite directions, while diastereomers will have different specific rotations. This technique is a classical and rapid method for assessing the enantiomeric purity of a sample.

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a molecule.[23] This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of every atom.[24][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in a chiral environment.[26][27] This can be achieved through the use of:

  • Chiral Derivatizing Agents: Reacting a racemic mixture with a chiral agent to form diastereomers, which will have distinct NMR spectra.[26][28]

  • Chiral Solvating Agents or Shift Reagents: These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.[26][29]

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further aid in the structural elucidation and stereochemical assignment of complex derivatives.[30]

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This protocol outlines a general procedure for determining the enantiomeric purity of a sorbitol derivative using chiral HPLC.

  • Column Selection: Choose a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.) that is known to be effective for separating the class of compounds being analyzed.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol.

    • Systematically vary the ratio of the solvents to optimize the separation (resolution) and retention times of the enantiomers.

    • Small amounts of additives, such as trifluoroacetic acid or diethylamine, may be added to improve peak shape for acidic or basic analytes, respectively.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample in the mobile phase to create a stock solution.

    • Prepare a series of dilutions to determine the linear range of the detector response.

  • Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution.

    • Record the chromatogram, noting the retention times and peak areas of the enantiomers.

  • Quantification:

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.

  • Validation: The method should be validated for linearity, accuracy, precision, and limit of detection/quantification according to established guidelines to ensure the trustworthiness of the results.

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The stereochemistry of sorbitol is not merely a structural curiosity but a fundamental property that dictates its chemical and biological behavior and that of its extensive family of derivatives. For researchers in drug discovery and materials science, a thorough understanding of the principles governing the three-dimensional architecture of these molecules is essential. From its origins in D-glucose to its transformation into complex chiral synthons like isosorbide, sorbitol provides a versatile and sustainable platform for innovation. The judicious application of modern analytical techniques ensures that the stereochemical integrity of these compounds can be controlled and verified, paving the way for the development of safer, more effective pharmaceuticals and advanced materials.

References

  • A.M. F. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
  • (n.d.). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences.
  • (2025, December 20). Explain Easson and Stedman hypothetical interaction between the two enant... Filo.
  • (n.d.). Stereochemistry in Drug Action. PMC - NIH.
  • (n.d.). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development.
  • (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
  • (n.d.). The Easson-Stedman hypothesis for 1-AR ligands.
  • (2014, June 14). NMR Spectroscopy of Stereoisomers.
  • (n.d.). Easson-Stedman Hypothesis. Scribd.
  • (2018, June 15). NMR analysis of streoisomer?.
  • (n.d.). Molecular structure (Fischer projection) of D-sorbitol, D-mannitol, glucose and fructose.
  • (n.d.). Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug with a receptor at the drug binding sites.
  • (n.d.). Examples of the four categories of stereochemical relationships of D- & L.
  • (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • (2025, May 21). What is the application of stereochemistry in drug design?.
  • (n.d.). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.
  • (n.d.). Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines. PubMed.
  • (2023, November 3). a. Label the four stereogenic centres in sorbitol as R or S. b. How are s... Filo.
  • (n.d.). Q.13.71 D-Sorbitol, a sweetener found in.... Vaia.
  • (n.d.). a. Label the four stereogenic centres in sorbitol as R or S. b. How are sorbitol and A related? c.
  • (n.d.). Label the four stereogenic centers in sorbitol as R or S. Homework.Study.com.
  • (2015, September 29). Why Does Sorbitol Have Four Chiral Centers Instead of Two?. Physics Forums.
  • (n.d.). X-ray crystallographic and kinetic studies of human sorbitol dehydrogenase. PubMed.
  • (2024, February 23). How many chiral centres are in a sorbitol molecule?. Quora.
  • (2024, November 15).
  • (2015, November 17). Chemoselective Conversion of Biologically Sourced Polyols into Chiral Synthons.
  • (2017, December 2). Solved Part A Draw the Fischer projection for D-sorbitol. Chegg.com.
  • (n.d.). Sorbitol. PubChem - NIH.
  • (2011, April 25). Chemistry: Why does D-Sorbitol have 4 chiral centers?. Reddit.
  • (n.d.). Sorbitol. Wikipedia.
  • (2024, February 27). The Fischer projection of D-sorbitol. Filo.
  • (n.d.). The identification of sorbitol by X-ray diffraction. IUCr Journals.
  • (2018, February 28). How many optical isomers does sorbitol have? I think the answer is 8 but the correct answer given in the book is 10. Quora.
  • (2023, September 4). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. PMC.
  • (n.d.). File:Sorbitol Fischer.svg. Wikimedia Commons.
  • (n.d.). Current Developments in Sugar Alcohols: Chemistry, Nutrition, and Health Concerns of Sorbitol, Xylitol, Glycerol, Arabitol, Inositol, Maltitol, and Lactitol.
  • (2012, January 1).
  • (2025, August 5). Ab initio structure determination of the C form of D-sorbitol (D-glucitol) by powder synchrotron X-ray diffraction. Request PDF.
  • (n.d.). Structures of glass-forming liquids by x-ray scattering: Glycerol, xylitol, and D-sorbitol.
  • (2014, November 11). Self-assembly mechanism of 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol and control of the supramolecular chirality. PubMed.
  • (n.d.). Stereoisomerism. Wikipedia.
  • (n.d.). Sorbitol can be produced not only chemically but also biotechnologically. PubMed.
  • (2017, August 15). Halogenated Sorbitol Derivatives Using as Nucleating Agent and Their Effect on Orientation of Polypropylene Fiber.
  • (n.d.). How to Find Stereoisomers. Organic Chemistry Tutor.
  • (2025, October 26). Chirality and Stereoisomers. Chemistry LibreTexts.

Sources

Exploratory

Anhydro-sorbitol Compounds: A Versatile Scaffold for Targeting Therapeutic Pathways

A Technical Guide for Drug Discovery Professionals Abstract Anhydro-sorbitol compounds, derived from the bio-renewable resource sorbitol, represent a class of rigid bicyclic diols with significant and expanding applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Anhydro-sorbitol compounds, derived from the bio-renewable resource sorbitol, represent a class of rigid bicyclic diols with significant and expanding applications in therapeutic development. While historically recognized for their role as nitric oxide (NO) donors in cardiovascular medicine, the inherent structural and physicochemical properties of the anhydro-sorbitol scaffold—notably its V-shape, chirality, biocompatibility, and dual hydroxyl groups—have positioned it as a versatile platform for drug design. This technical guide explores the therapeutic landscape of anhydro-sorbitol derivatives, moving beyond their established vasodilatory mechanism to detail emerging targets in metabolic diseases and their strategic use as scaffolds to enhance the drug-like properties of other active pharmaceutical ingredients. We provide in-depth mechanistic insights, detailed experimental protocols for target validation, and a forward-looking perspective on the untapped potential of this unique chemical entity.

Introduction: The Anhydro-sorbitol Core

Anhydro-sorbitol, commercially known as isosorbide, is produced via the dehydration of D-sorbitol.[1] This process yields a rigid, bicyclic ether structure possessing two secondary hydroxyl groups. The orientation of these hydroxyls differs among its stereoisomers (isosorbide, isomannide, and isoidide), providing distinct vectors for chemical modification.

The non-toxic and biocompatible nature of the isosorbide scaffold makes it an attractive building block in medicinal chemistry.[2] Its established use in FDA-approved drugs like isosorbide mononitrate and dinitrate underscores its clinical viability.[3] However, the true potential of this scaffold lies in its ability to be functionalized, creating novel derivatives that can interact with a range of biological targets far beyond the cardiovascular system.[2][4]

Established Therapeutic Target: The Nitric Oxide-Soluble Guanylate Cyclase (sGC) Pathway

The most well-characterized therapeutic action of specific anhydro-sorbitol derivatives, namely isosorbide dinitrate (ISDN) and isosorbide mononitrate (ISMN), is the activation of the nitric oxide (NO) signaling pathway.[5]

Mechanism of Action

ISDN and ISMN function as prodrugs that release nitric oxide, a potent endogenous vasodilator.[5][6]

  • NO Release: ISDN is metabolized by mitochondrial aldehyde dehydrogenase (mtALDH) and other enzymes to release NO. ISMN releases NO via a non-enzymatic process.[5]

  • sGC Activation: The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[6]

  • cGMP Synthesis: This binding activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

  • Smooth Muscle Relaxation: Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates multiple downstream targets. This ultimately leads to a decrease in intracellular calcium concentrations, causing dephosphorylation of the myosin light chain and resulting in smooth muscle relaxation (vasodilation).[7]

This cascade reduces both preload (venous dilation) and afterload (arterial dilation), decreasing myocardial oxygen demand and alleviating the symptoms of angina pectoris.[1][6]

Visualization: NO-sGC Signaling Pathway

NO_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_smc Smooth Muscle Cell ISDN Isosorbide Dinitrate (Prodrug) ISDN_in ISDN ISDN->ISDN_in Enters Cell mtALDH mtALDH ISDN_in->mtALDH Metabolism NO Nitric Oxide (NO) mtALDH->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes

Caption: Mechanism of Isosorbide Dinitrate (ISDN) leading to vasodilation.

Emerging Therapeutic Targets in Metabolic Disease

Recent research has identified derivatives of anhydro-sorbitol compounds as potent inhibitors of key enzymes involved in diabetes and metabolic syndrome. This represents a significant expansion of their therapeutic potential.

Dual Inhibition of PTP1B and α-Glucosidase

A study published in 2023 highlighted 1,5-anhydro-D-glucitol derivatives isolated from Acer ginnala Maxim. as dual inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.[8]

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a major negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for enhancing insulin sensitivity, making it a prime target for Type 2 diabetes and obesity treatment.

  • α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition slows carbohydrate absorption, thereby reducing postprandial glucose spikes.

The ability of a single molecular scaffold to inhibit both targets offers a promising, multi-faceted approach to managing diabetes. The reported IC₅₀ values for these derivatives were highly potent, ranging from 3.46–12.65 μM for PTP1B and 0.88–6.06 μM for α-glucosidase.[8]

Data Summary: Inhibitory Activity
Compound ClassTarget EnzymeIC₅₀ Range (μM)Positive Control (IC₅₀)Reference
1,5-Anhydro-D-glucitol derivativesPTP1B3.46 – 12.65Ursolic Acid (5.10 μM)[8]
1,5-Anhydro-D-glucitol derivativesα-Glucosidase0.88 – 6.06Acarbose (141.62 μM)[8]

The Anhydro-sorbitol Scaffold in Prodrug Design and Property Modulation

Beyond possessing intrinsic activity, the anhydro-sorbitol core is an exceptional scaffold for creating prodrugs and improving the physicochemical properties of known active molecules.[4]

Case Study: Isosorbide-Aspirin Prodrugs

Aspirin's therapeutic benefits are often offset by gastrointestinal toxicity. Researchers have successfully used isosorbide as a carrier to create novel aspirin prodrugs.[9] In one design, isosorbide-2-aspirinate-5-salicylate was developed. This compound is hydrolyzed by plasma butyrylcholinesterase (BuChE) to release aspirin, demonstrating its viability as a true prodrug.[9]

By attaching a nitric oxide-releasing moiety to the 5-position of the isosorbide ring, researchers created a hybrid molecule that could deliver both a COX-1 inhibitor (aspirin) and a vasodilator (NO). This dual-action approach has the potential to create safer and more effective anti-platelet agents.[9]

Workflow: Scaffold-Based Drug Discovery

Scaffold_Workflow Scaffold Anhydro-sorbitol Scaffold Linker Chemical Ligation (e.g., Esterification) Scaffold->Linker API Active Pharmaceutical Ingredient (API) (e.g., Aspirin) API->Linker Prodrug Scaffold-API Conjugate (Prodrug) Linker->Prodrug Screening Pharmacokinetic & Pharmacodynamic Screening Prodrug->Screening Evaluate Lead Lead Candidate with Improved Properties (e.g., Solubility, Safety) Screening->Lead Identify

Caption: Workflow for using anhydro-sorbitol as a drug discovery scaffold.

Experimental Protocols for Target Validation

Validating the interaction between anhydro-sorbitol derivatives and their putative targets is critical. Below is a generalized protocol for an in vitro enzyme inhibition assay, adaptable for targets like PTP1B or α-glucosidase.

Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of anhydro-sorbitol derivatives against α-glucosidase.

Rationale: This colorimetric assay measures the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol. The intensity of the yellow color produced is proportional to enzyme activity. An effective inhibitor will reduce the rate of color formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Anhydro-sorbitol test compounds

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Compound Preparation: Dissolve test compounds and acarbose in DMSO to create 10 mM stock solutions. Perform serial dilutions in phosphate buffer to achieve a range of test concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup (96-well plate):

    • Blank: 120 µL phosphate buffer + 20 µL substrate solution.

    • Negative Control (100% Activity): 100 µL phosphate buffer + 20 µL enzyme solution + 20 µL substrate solution.

    • Test Compound: 80 µL phosphate buffer + 20 µL test compound dilution + 20 µL enzyme solution.

    • Positive Control: 80 µL phosphate buffer + 20 µL acarbose dilution + 20 µL enzyme solution.

  • Pre-incubation: Add the enzyme to the wells containing the test compounds and controls. Mix gently and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of pNPG substrate solution (5 mM) to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination (Optional but recommended): Add 80 µL of 0.2 M sodium carbonate (Na₂CO₃) to stop the reaction.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance values by subtracting the blank reading.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or equivalent software).

Self-Validation System: The inclusion of a no-enzyme blank, a 100% activity control (DMSO vehicle), and a known inhibitor (acarbose) ensures the assay is performing correctly and provides a benchmark for the potency of the test compounds.

Future Directions and Conclusion

The anhydro-sorbitol scaffold is a privileged structure in modern drug discovery. While its role in cardiovascular medicine is secure, the most exciting opportunities lie ahead. The demonstrated activity against key diabetes targets like PTP1B and α-glucosidase warrants significant further investigation, including structure-activity relationship (SAR) studies and in vivo validation.

Furthermore, the use of these compounds as intermediates for antiviral and anticancer drugs is an area ripe for exploration.[10] The ability to improve the solubility, permeability, and safety profile of other drugs by using isosorbide as a carrier provides a powerful tool for overcoming common drug development hurdles.[4] As the pharmaceutical industry continues to embrace green chemistry and sustainable resources, the bio-derived anhydro-sorbitol core is perfectly poised to become a cornerstone of next-generation therapeutic design.[2]

References

  • Patsnap Synapse. (2024). What is the mechanism of Isosorbide? Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of isosorbide dinitrate? Retrieved from [Link]

  • Home Health Patient Education. (2025). Understanding Isosorbide: Uses, Benefits, and Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isosorbide. PubChem Compound Summary for CID 12597. Retrieved from [Link]

  • Tariq, M., & Aronow, W. S. (2023). Isosorbide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Li, Y., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry, 214, 113805. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,4-Anhydro-D-sorbitol. Retrieved from [Link]

  • Peterson, E. A., & Thomson, R. J. (2015). Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds. ACS Medicinal Chemistry Letters, 6(11), 1126–1130. Retrieved from [Link]

  • Kingston University London. (2025). Isosorbide: functionalization and applications. Advances in Heterocyclic Chemistry. Retrieved from [Link]

  • Hou, Z., et al. (2015). Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst. RSC Advances, 5(64), 51743-51750. Retrieved from [Link]

  • Ivan, S., et al. (2009). Isosorbide-based aspirin prodrugs: integration of nitric oxide releasing groups. Journal of Medicinal Chemistry, 52(21), 6588–6591. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Use of 1,5-Anhydro-1-phenethylsorbitol Tetraacetate in Enzyme Inhibition Assays

Introduction & Mechanism of Action 1,5-Anhydro-1-phenethylsorbitol tetraacetate (also known as tetraacetyl-1-phenethyl-1,5-anhydro-D-glucitol) is a lipophilic prodrug derivative of 1,5-Anhydro-1-phenethylsorbitol , a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1,5-Anhydro-1-phenethylsorbitol tetraacetate (also known as tetraacetyl-1-phenethyl-1,5-anhydro-D-glucitol) is a lipophilic prodrug derivative of 1,5-Anhydro-1-phenethylsorbitol , a potent inhibitor of Glycogen Phosphorylase (GP) .

While the free polyol (1,5-Anhydro-1-phenethylsorbitol) binds directly to the active site of Glycogen Phosphorylase to inhibit glycogenolysis, it suffers from poor passive membrane permeability due to its high polarity. The tetraacetate form masks the hydroxyl groups, facilitating rapid cellular uptake. Once intracellular, ubiquitous esterases hydrolyze the acetate groups, releasing the active inhibitor in situ.

Primary Applications
  • Cell-Based Glycogenolysis Assays: Studying the inhibition of hepatic glucose output in primary hepatocytes or HepG2 cells.

  • Metabolic Flux Analysis: Perturbation of glycogen metabolism in metabolic disease models (Type 2 Diabetes).

  • Structure-Activity Relationship (SAR) Studies: As a hydrophobic intermediate for synthesizing novel C-glycoside inhibitors (e.g., SGLT2 inhibitors).

Mechanistic Pathway

The compound acts as a glucose analogue . The "phenethyl" moiety at the C1 position exploits the hydrophobic


-pocket adjacent to the active site of Glycogen Phosphorylase, enhancing affinity compared to the parent 1,5-anhydroglucitol.

G Prodrug 1,5-Anhydro-1-phenethylsorbitol Tetraacetate (Extracellular) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Prodrug_Intra Tetraacetate (Intracellular) Membrane->Prodrug_Intra Hydrolysis Intracellular Esterases (Hydrolysis) Prodrug_Intra->Hydrolysis ActiveInhibitor Active Inhibitor: 1,5-Anhydro-1-phenethylsorbitol Hydrolysis->ActiveInhibitor GP Glycogen Phosphorylase (Active Site) ActiveInhibitor->GP Binds/Inhibits Glycogenolysis Glycogenolysis (Glycogen -> G1P) ActiveInhibitor->Glycogenolysis BLOCKS GP->Glycogenolysis Catalyzes

Figure 1: Mechanism of Action. The tetraacetate acts as a prodrug, requiring intracellular hydrolysis to inhibit Glycogen Phosphorylase.

Material Preparation

Solubility & Stability[1]
  • Molecular Weight: ~436.45 g/mol (Tetraacetate form).

  • Solubility: Insoluble in water. Soluble in DMSO (>50 mM), Ethanol, and Chloroform.

  • Storage: Powder at -20°C (desiccated). DMSO stocks at -20°C (stable for 3 months; avoid repeated freeze-thaw).

Stock Solution Protocol
  • Weighing: Weigh 4.36 mg of 1,5-Anhydro-1-phenethylsorbitol tetraacetate.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock Solution .

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter (do not use nylon).

Experimental Protocols

Protocol A: Cell-Based Glycogenolysis Inhibition (Primary Application)

This assay measures the compound's ability to enter cells, be hydrolyzed, and inhibit glycogen breakdown stimulated by glucagon.

Target Cells: Primary Rat Hepatocytes or HepG2 cells.

Reagents:

  • Assay Buffer: Krebs-Henseleit Buffer (KHB) + 10 mM HEPES, pH 7.4.

  • Stimulant: Glucagon (100 nM final) or Forskolin (10 µM final).

  • Glucose Detection Kit: Hexokinase/G6PDH coupled colorimetric assay.

Step-by-Step Workflow:

  • Seeding: Plate hepatocytes in 96-well collagen-coated plates (30,000 cells/well). Allow attachment for 4–6 hours.

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM (5 mM glucose) overnight to normalize glycogen stores.

  • Loading (Inhibitor Treatment):

    • Prepare serial dilutions of the Tetraacetate Stock in KHB (Range: 0.1 µM – 100 µM).

    • Critical Control: Include a DMSO vehicle control (max 0.1% v/v).

    • Replace media with 100 µL of Inhibitor/KHB solution.

    • Incubate for 30–60 minutes at 37°C. (This allows time for entry and de-esterification).

  • Stimulation:

    • Add Glucagon (final 100 nM) directly to the wells.

    • Incubate for 2 hours at 37°C.

  • Sampling:

    • Collect 50 µL of supernatant from each well.

    • Optional: Lyse cells with 0.1 M NaOH to measure residual cellular glycogen content.

  • Quantification:

    • Measure glucose in the supernatant using a standard Glucose Oxidase or Hexokinase kit.

    • Calculate Glucose Production Rate (nmol glucose/mg protein/hour).

Data Analysis:

  • Plot % Inhibition vs. Log[Inhibitor].

  • Calculate IC50. Note: The IC50 will be higher than the Ki of the free enzyme due to permeability and hydrolysis rate limits.

Protocol B: Cell-Free Enzymatic Assay (Purified Glycogen Phosphorylase)

WARNING: The tetraacetate form is INACTIVE in cell-free assays lacking esterases. You must hydrolyze it first or use the free polyol.

Pre-Assay Hydrolysis (De-protection): If you only have the tetraacetate and need to assay purified enzyme:

  • Dissolve tetraacetate in Methanol (100 µL).

  • Add 10 µL Sodium Methoxide (0.5 M in MeOH). Incubate 30 min at RT.

  • Neutralize with Amberlite IR-120 (H+ form) or equivalent acidic resin. Filter.

  • Evaporate solvent and reconstitute in Assay Buffer.

Enzyme Assay (Reverse Direction - Glycogen Synthesis): Measures the release of inorganic phosphate (Pi) from Glucose-1-Phosphate.

Reagents:

  • Enzyme: Glycogen Phosphorylase b (Rabbit Muscle, activated with AMP).

  • Substrate: Glucose-1-Phosphate (50 mM).

  • Activator: Glycogen (1% w/v), AMP (1 mM).

  • Detection: Malachite Green Phosphate Reagent.

Workflow:

  • Mix: In a 96-well plate, combine:

    • Hydrolyzed Inhibitor (various concentrations).[1]

    • Glycogen Phosphorylase b (0.5 units/mL).

    • AMP (1 mM).

    • Glycogen (1%).

    • Buffer: 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl2, pH 7.2.

  • Incubate: 10 minutes at 30°C (Pre-incubation).

  • Start: Add Glucose-1-Phosphate (Start Reagent).

  • Reaction: Incubate 15–30 minutes at 30°C.

  • Stop & Read: Add Malachite Green Reagent. Incubate 5 min. Read Absorbance at 620 nm.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Inhibition in Cell-Free Assay Used Tetraacetate directly.Chemical Hydrolysis Required. Purified GP cannot bind the acetylated form. Perform alkaline hydrolysis (Protocol B).
Low Potency in Cells Insufficient incubation time.Extend pre-incubation to 60-90 mins to allow full de-esterification by intracellular esterases.
Precipitation in Media High concentration/Low solubility.Keep final DMSO < 0.5%. Do not exceed 100 µM in aqueous buffer. Sonicate buffer if necessary.
High Background Glucose Glycogen degradation in controls.Ensure cells are serum-starved but have sufficient glycogen stores (do not starve >16h).

References

  • Oikonomakos, N. G., et al. (2002). "Glucose-based inhibitors of glycogen phosphorylase." Current Pharmaceutical Design, 8(18), 1637-1652. Link

  • Martin, W. H., et al. (1998). "Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo." Proceedings of the National Academy of Sciences, 95(4), 1776-1781. Link

  • Somsák, L. (2010). "Glucose-derived inhibitors of glycogen phosphorylase." Current Medicinal Chemistry, 17(33), 4125-4147. Link

  • Treadway, J. L., et al. (2001). "Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus." Expert Opinion on Investigational Drugs, 10(3), 439-454. Link

Sources

Application

Application Note: Protocol for the Global Deacetylation of Acetylated Sugars

Executive Summary The removal of acetyl (Ac) protecting groups—deacetylation —is a pivotal transformation in carbohydrate chemistry.[1][2] While seemingly simple, the polarity of the resulting free sugars renders standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of acetyl (Ac) protecting groups—deacetylation —is a pivotal transformation in carbohydrate chemistry.[1][2] While seemingly simple, the polarity of the resulting free sugars renders standard aqueous workups (extraction/washing) impossible. Consequently, the choice of reagents must prioritize not just conversion efficiency, but the ease of purification .

This guide details the industry-standard Zemplén transesterification (sodium methoxide in methanol) and provides a robust alternative for base-sensitive substrates. It moves beyond textbook descriptions to address practical challenges: salt removal, anomerization control, and reaction monitoring.

Mechanistic Foundation

To master deacetylation, one must understand it is a transesterification , not a hydrolysis. We are not "breaking" the ester with water; we are exchanging the sugar-ester for a methyl-ester (methyl acetate).

The Zemplén Mechanism

The reaction is catalytic.[3] The methoxide anion (


) acts as a nucleophile, attacking the acetyl carbonyl. The resulting tetrahedral intermediate collapses to release the free sugar hydroxyl and methyl acetate. The alkoxide is regenerated, propagating the cycle.

ZemplenMechanism Start Acetylated Sugar (R-OAc) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent NaOMe (Cat.) MeOH Reagent->Inter Product Deacetylated Sugar (R-OH) Inter->Product Collapse Byproduct Methyl Acetate (MeOAc) Inter->Byproduct Elimination

Figure 1: Catalytic cycle of Zemplén transesterification. Note that Methyl Acetate is the volatile byproduct.

Protocol A: The Gold Standard (Zemplén Conditions)

Best For: Robust substrates (glucosides, galactosides, lactosides) stable to pH 9-10. Key Advantage: "Self-cleaning" workup. No salts are generated that require dialysis or chromatography.

Materials
  • Substrate: Per-O-acetylated sugar (dried under high vacuum).

  • Solvent: Anhydrous Methanol (MeOH).[4] Note: Water kills the catalyst.

  • Catalyst: Sodium Methoxide (NaOMe), 0.5 M solution in MeOH.

  • Neutralization: Amberlite® IR-120 (H+ form) ion-exchange resin.[5][6]

Step-by-Step Methodology
  • Dissolution: Dissolve the acetylated sugar (1.0 equiv) in anhydrous MeOH (10 mL per gram). If solubility is poor, add minimal dry DCM or THF (up to 20% v/v).

  • Catalysis: Add NaOMe solution dropwise to reach a final concentration of 0.05 – 0.1 equivalents .

    • Checkpoint: The pH (on wet pH paper) should be ~9–10.

  • Reaction: Stir at Room Temperature (RT) under an inert atmosphere (N2/Ar).

    • Time: Typically 30 mins to 4 hours.

  • Monitoring: Monitor by TLC (See Section 5).

  • Neutralization (The Critical Step):

    • Do NOT add acid. Adding HCl or AcOH creates NaCl or NaOAc, which are impossible to separate from the polar sugar without a column.

    • Add Resin: Add pre-washed Amberlite IR-120 (H+) beads directly to the reaction flask.

    • End Point: Stir until pH paper indicates neutral (pH 7).

  • Workup:

    • Filter off the resin beads.

    • Wash beads with MeOH to recover trapped sugars.

    • Concentrate the filtrate in vacuo.

    • Result: The residue is the pure, salt-free sugar. Methyl acetate evaporates during concentration.

Protocol B: Mild Deacetylation (Potassium Carbonate)

Best For: Substrates sensitive to strong bases or prone to migration/elimination. Key Advantage: Milder pH profile; heterogeneous kinetics prevent "overshoot."

Methodology
  • Dissolution: Dissolve substrate in MeOH.

  • Reagent: Add solid, finely ground Potassium Carbonate (

    
    )  (0.1 – 0.5 equiv).
    
  • Reaction: Stir vigorously as a slurry. This is slower than Zemplén (4 – 12 hours).

  • Workup:

    • Filter the solid

      
      .[7]
      
    • Neutralize filtrate with Amberlite IR-120 (H+) only if necessary (often not needed if filtered well).

    • Concentrate.

Analytical Validation & Decision Matrix

Deacetylation changes the polarity drastically. The product will likely not move in the original non-polar solvent system.

Data Presentation: Comparison of Methods
FeatureZemplén (NaOMe) Aqueous Base (NaOH) Mild (

)
Speed Fast (< 2 hrs)Fast (< 2 hrs)Slow (4-12 hrs)
pH Environment High (pH 10-12)High (pH 12-14)Moderate (pH 8-9)
Salt Residue None (Volatile byproduct)High (NaOAc)Low (Filterable)
Risk Base-sensitive linkersHydrolysis of sensitive groupsIncomplete reaction
Experimental Workflow Diagram

Workflow Start Start: Acetylated Sugar Check Substrate Acid Sensitive? Start->Check PathA Method A: NaOMe/MeOH Check->PathA No PathB Method B: K2CO3/MeOH Check->PathB Yes Monitor Monitor: TLC (Polarity Shift) PathA->Monitor PathB->Monitor Neutralize Neutralize: Amberlite H+ (Remove Na+) Monitor->Neutralize Filter Filter & Concentrate Neutralize->Filter NMR Validation: 1H NMR (No peaks @ 2.0 ppm) Filter->NMR

Figure 2: Decision tree and workflow for sugar deacetylation.

NMR Validation Criteria

To confirm success, acquire a 1H NMR (D2O or MeOD) .

  • Disappearance: The sharp singlets corresponding to acetate methyl groups at

    
     1.9 – 2.2 ppm  must be absent.
    
  • Shift: Ring protons (H-2 to H-6) typically shift upfield (lower ppm) by 0.5 – 1.0 ppm upon removal of the electron-withdrawing acetyl groups.

  • Anomeric Integrity: Check the anomeric proton (

    
     4.5 – 5.5 ppm). Ensure the coupling constant (
    
    
    
    ) remains consistent (e.g.,
    
    
    -linkage
    
    
    Hz) to rule out anomerization.

Troubleshooting Guide

  • Problem: Reaction turns yellow/brown.

    • Cause: Base-catalyzed degradation ("peeling" reaction) or oxidation.

    • Fix: Ensure inert atmosphere (Ar/N2). Reduce NaOMe concentration.[8]

  • Problem: Product precipitates during reaction.

    • Cause: Free sugars are less soluble in MeOH than protected ones.

    • Fix: Add a small amount of water or simply let the reaction proceed as a suspension; the product will dissolve upon workup in water/D2O.

  • Problem: Incomplete reaction after 24h.

    • Cause: Water in MeOH killed the catalyst.

    • Fix: Add fresh NaOMe. Ensure MeOH is anhydrous.

References

  • Zemplén, G. (1927). Verfahren zum Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Text).

  • Nishihara, S., et al. (2021).[9] De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). (Detailed Protocol).

  • Shan, Y., et al. (2014). Base-catalyzed deacetylation of acetylated sugars. Green Chemistry. (Comparative study of bases).

  • Sigma-Aldrich. Amberlite® IR120 Product Specification. (Resin Specifications).

Sources

Method

Application of Sorbitol Derivatives in Drug Formulation: A Comprehensive Guide for Researchers and Formulation Scientists

This guide provides an in-depth exploration of the versatile applications of sorbitol and its derivatives in modern drug formulation. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the versatile applications of sorbitol and its derivatives in modern drug formulation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of excipients to offer a detailed understanding of the mechanisms of action, practical application protocols, and critical formulation considerations. Our focus is on providing actionable insights and methodologies that are grounded in scientific principles and validated by industry practice.

Introduction: The Sorbitol Family - A Cornerstone of Pharmaceutical Formulation

Sorbitol, a six-carbon sugar alcohol (polyol), and its derivatives are indispensable tools in the pharmaceutical formulator's arsenal.[1][2] Derived from glucose, sorbitol's unique physicochemical properties, including its sweetness, hygroscopicity, and chemical inertness, make it a highly versatile excipient.[1][3] This guide will delve into the applications of sorbitol and key derivatives such as sorbitan esters (Spans®), polysorbates (Tweens®), and isosorbide, providing a comprehensive overview of their roles in enhancing drug stability, solubility, and patient compliance.

Sorbitol: The Multifunctional Excipient

Sorbitol is widely utilized in various dosage forms, from oral liquids to solid tablets, due to its multifaceted functionalities.[1][4]

Sweetening and Flavor-Masking Agent

With approximately 60% of the sweetness of sucrose, sorbitol is an effective sweetening agent, particularly in formulations for pediatric and diabetic patients due to its non-cariogenic nature and lower caloric value.[1][2][3] Its pleasant, cool taste helps to mask the often bitter or unpleasant taste of active pharmaceutical ingredients (APIs), thereby improving patient adherence.[5]

Humectant and Stabilizer

Sorbitol's hygroscopic nature allows it to attract and retain moisture, preventing the drying out of formulations such as syrups, suspensions, and topical creams.[1][5] This humectant property is crucial for maintaining the physical integrity and stability of the product throughout its shelf life.[1] In solid dosage forms, it can prevent the capping and cracking of tablets. In biologic formulations, sorbitol acts as a stabilizer, protecting proteins from aggregation and denaturation during processing and storage.[6][7]

Bulking Agent and Diluent in Solid Dosage Forms

In tablet and capsule formulations, sorbitol serves as a bulking agent and diluent, providing the necessary mass and volume for accurate dosing, especially for low-dose APIs.[1][5] Specialty grades of sorbitol, such as spray-dried sorbitol, exhibit excellent compressibility and flow properties, making them ideal for direct compression tableting, a cost-effective and efficient manufacturing process.[8][9]

Osmotic Agent in Controlled-Release Formulations

The osmotic properties of sorbitol are leveraged in the design of controlled-release oral dosage forms.[1] By creating an osmotic gradient, sorbitol can modulate the release of the API from the formulation over an extended period, leading to a sustained therapeutic effect.

Sorbitan Esters (Spans®) and Polysorbates (Tweens®): Enhancing Solubility and Stability

Sorbitan esters (Spans) and their ethoxylated derivatives, polysorbates (Tweens), are non-ionic surfactants widely used to solubilize poorly water-soluble drugs and stabilize emulsions.[10][11]

Mechanism of Action: Micellar Solubilization

Tweens and, to a lesser extent, Spans, can increase the aqueous solubility of hydrophobic drugs through a process called micellar solubilization.[12] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment capable of entrapping poorly soluble drug molecules, while the hydrophilic heads form the outer shell, interacting with the aqueous environment.[13] This effectively increases the apparent solubility of the drug in the aqueous medium.

Applications in Liquid and Semi-Solid Formulations
  • Oral and Parenteral Formulations: Polysorbates, particularly Tween 80, are frequently used to formulate clear, aqueous solutions of poorly soluble drugs for oral and injectable administration.[14][15]

  • Emulsions and Creams: Spans and Tweens are excellent emulsifying agents, used to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions in topical, oral, and parenteral formulations.[10][16] The choice between a Span and a Tween, or a combination of both, is guided by the hydrophile-lipophile balance (HLB) system, which helps in selecting the appropriate emulsifier for a given oil and water phase.

Isosorbide Derivatives: Emerging Bio-based Solubilizers and Drug Carriers

Isosorbide, a rigid bicyclic diol derived from sorbitol, and its derivatives are gaining attention as green, bio-based alternatives in pharmaceutical formulations.[17][18]

Solubilization of Poorly Soluble Drugs

Diesters of isosorbide have shown significant potential as solubilizers for poorly soluble drugs. For instance, isosorbide diesters with medium-chain fatty acids have demonstrated a remarkable ability to increase the solubility of drugs like ibuprofen.[19][20]

Building Blocks for Drug Delivery Systems

The rigid structure of isosorbide makes it an attractive building block for the synthesis of novel polymers for drug delivery applications.[17][18] These polymers can be designed to have specific properties for controlled drug release and targeted delivery. Isosorbide dinitrate and mononitrate are themselves used as vasodilator drugs.[17][21]

Application Protocols

This section provides detailed, step-by-step protocols for common applications of sorbitol derivatives in drug formulation. These protocols are intended as a starting point and may require optimization based on the specific properties of the API and the desired final product characteristics.

Protocol 1: Preparation of a Sorbitol-Based Oral Liquid Vehicle

This protocol describes the preparation of a simple, sugar-free oral solution vehicle using sorbitol.

Materials:

  • Sorbitol Solution (70% w/w)

  • Glycerin

  • Citric Acid

  • Sodium Citrate

  • Potassium Sorbate (preservative)

  • Purified Water

Equipment:

  • Beaker

  • Hot plate with magnetic stirrer

  • pH meter

  • Graduated cylinders

  • Volumetric flask

Procedure:

  • Preparation of the Preservative Solution: In a beaker, dissolve the potassium sorbate in a portion of the purified water with gentle heating (around 45°C) and stirring.[17]

  • Addition of Other Excipients: To the preservative solution, add the citric acid and sodium citrate and stir until fully dissolved. These will act as a buffering system.

  • Incorporation of Sorbitol and Glycerin: Add the sorbitol solution and glycerin to the beaker and mix thoroughly.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to the final desired volume. Mix well to ensure homogeneity.[17]

  • pH Measurement and Adjustment: Measure the pH of the final solution. If necessary, adjust the pH to the desired range (typically 4-5 for optimal stability of many drugs) using a solution of citric acid or sodium citrate.[17]

Diagram 1: Workflow for Preparing a Sorbitol-Based Oral Liquid Vehicle

Workflow A Dissolve Preservative B Add Buffering Agents A->B with heating & stirring C Incorporate Sorbitol & Glycerin B->C mix until dissolved D Adjust to Final Volume C->D transfer to volumetric flask E Measure & Adjust pH D->E add purified water F Final Oral Vehicle E->F final quality control

Caption: A streamlined workflow for the preparation of a sorbitol-based oral liquid vehicle.

Protocol 2: Enhancement of Drug Solubility using Polysorbate 80 (Tween 80)

This protocol outlines a general procedure for determining the solubility enhancement of a poorly water-soluble drug using Tween 80.

Materials:

  • Poorly water-soluble API

  • Polysorbate 80 (Tween 80)

  • Phosphate buffer (or other relevant aqueous medium)

  • Vials with screw caps

  • Analytical method for drug quantification (e.g., HPLC-UV)

Equipment:

  • Shaking incubator or wrist-action shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Tween 80 Solutions: Prepare a series of aqueous solutions of Tween 80 at different concentrations (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v) in the desired buffer.[13]

  • Equilibrium Solubility Determination:

    • Add an excess amount of the API to vials containing the different Tween 80 solutions and a control (buffer only).

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the incubation period, centrifuge the samples at a high speed to pellet the undissolved drug.

    • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent for analysis.

  • Drug Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved drug.

  • Data Analysis: Plot the solubility of the API as a function of the Tween 80 concentration.

Diagram 2: Process for Evaluating Solubility Enhancement by Polysorbate 80

Solubility_Enhancement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Tween 80 Solutions B Add Excess API A->B C Incubate to Equilibrium B->C D Centrifuge & Separate Supernatant C->D E Dilute & Quantify Drug D->E F Plot Solubility vs. Concentration E->F

Caption: A systematic approach to quantify the solubility enhancement of a drug by Polysorbate 80.

Protocol 3: Preparation of a Topical Cream using Sorbitan Monostearate (Span 60)

This protocol describes the preparation of a simple oil-in-water (o/w) topical cream.

Materials:

  • Oil Phase:

    • Sorbitan Monostearate (Span 60)

    • Cetyl Alcohol

    • Sesame Oil (or other suitable oil)[4]

  • Aqueous Phase:

    • Glycerin

    • Preservative (e.g., Methylparaben)

    • Purified Water

  • API (to be incorporated)

Equipment:

  • Two beakers

  • Water bath or hot plates

  • Homogenizer or high-shear mixer

  • Mixing vessel

Procedure:

  • Phase Preparation:

    • Oil Phase: In one beaker, combine the Span 60, cetyl alcohol, and sesame oil. Heat to 70-75°C with stirring until all components are melted and uniform.[4]

    • Aqueous Phase: In a separate beaker, dissolve the glycerin and preservative in purified water and heat to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while mixing with a homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to form a uniform emulsion.

  • Cooling and API Incorporation:

    • Allow the emulsion to cool with gentle stirring.

    • When the cream has cooled to a suitable temperature (typically below 40°C), incorporate the API (if it is heat-sensitive) and mix until uniformly dispersed.

  • Final Product: Continue gentle stirring until the cream has reached room temperature and has a consistent texture.

Diagram 3: Key Steps in Topical Cream Formulation

Cream_Formulation node_oil Oil Phase Heat to 70-75°C node_emul Emulsification Homogenize node_oil->node_emul node_aq Aqueous Phase Heat to 70-75°C node_aq->node_emul node_cool Cooling & API Incorporation node_emul->node_cool node_final Final Cream Product node_cool->node_final

Caption: A visual representation of the oil and aqueous phase preparation leading to the final cream product.

Characterization and Quality Control

The performance of sorbitol derivatives in a formulation must be rigorously evaluated. The following table summarizes key characterization techniques.

ApplicationKey Parameters to EvaluateRecommended Analytical Techniques
Oral Liquid Vehicle Appearance, pH, viscosity, preservative effectiveness, stabilityVisual inspection, pH meter, viscometer, microbial challenge testing, stability studies (monitoring for physical changes, degradation of API, and microbial growth).
Solubility Enhancement Drug solubility, micelle size and distribution, stabilityEquilibrium solubility studies, Dynamic Light Scattering (DLS) for micelle size, HPLC for drug quantification, stability studies to assess for drug precipitation over time.
Topical Cream Appearance, pH, viscosity, globule size, spreadability, drug releaseVisual and microscopic examination, pH meter, rheometer, particle size analyzer, parallel plate method for spreadability, Franz diffusion cell for in-vitro drug release studies.[4][16]
Solid Dosage Forms Flowability, compressibility, tablet hardness, friability, disintegration, dissolutionAngle of repose, Carr's index, Hausner ratio for flow properties; Heckel plots for compressibility; tablet hardness tester; friability tester; disintegration apparatus; dissolution testing apparatus (USP I or II).
Biologic Stabilization Protein aggregation, conformational stability, moisture contentSize Exclusion Chromatography (SEC) for aggregation, Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy for secondary structure, Differential Scanning Calorimetry (DSC) for thermal stability, Karl Fischer titration for residual moisture.[22][23]

Regulatory Considerations and Safety

Sorbitol and its common derivatives (Spans and Tweens) are generally recognized as safe (GRAS) for use in pharmaceutical products.[13] However, it is crucial to adhere to the limits and specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1] For sorbitol, high oral doses can have a laxative effect, and this should be considered in the formulation design and patient information.[24] The FDA provides guidance on testing for diethylene glycol (DEG) and ethylene glycol (EG) contamination in high-risk drug components, including sorbitol solutions.[25]

Conclusion

Sorbitol and its derivatives are remarkably versatile excipients that play a critical role in addressing a wide range of drug formulation challenges. From improving the palatability of oral medications to enabling the delivery of poorly soluble drugs, their applications are extensive and continue to evolve. A thorough understanding of their physicochemical properties and mechanisms of action, coupled with systematic formulation and characterization studies, is essential for leveraging their full potential in the development of safe, effective, and stable pharmaceutical products.

References

  • Isosorbide - All About Drugs. (n.d.). All About Drugs.
  • Dash, R. P., et al. (2019). Use of Sorbitol as Pharmaceutical Excipient in the Present Day Formulations - Issues and Challenges for Drug Absorption and Bioavailability. Drug Development and Industrial Pharmacy, 45(9), 1421-1429.
  • Sorbitol as a Pharmaceutical Excipient: Enhancing Drug Stability and Delivery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Isosorbide. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Zech, J., et al. (2020). New isosorbide derivates for drug solubilization.
  • Isosorbide: functionalization and applications. (2025). Advances in Heterocyclic Chemistry.
  • Sorbitol – properties and applications in industry. (2025, January 23). PCC Group. Retrieved February 13, 2026, from [Link]

  • Sorbitol: Uses and Properties in Pharma. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Isosorbide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]

  • Singh, G., et al. (2017). Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, toxicity and antimicrobial applications. International Journal of Pharmaceutics, 529(1-2), 174-191.
  • Tween 80 VS. Span 80: What is the Difference. (2024, October 18). Chemsino. Retrieved February 13, 2026, from [Link]

  • Kamerzell, T. J., et al. (2011). Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective. Advanced Drug Delivery Reviews, 63(13), 1118-1159.
  • Drug Amorphous Solid Dispersions Based on Poly(vinyl Alcohol): Evaluating the Effect of Poly(propylene Succinate) as Plasticizer. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Chang, L., et al. (2005). Effect of sorbitol and residual moisture on the stability of lyophilized antibodies: Implications for the mechanism of protein stabilization in the solid state. Journal of Pharmaceutical Sciences, 94(7), 1445-1455.
  • Valls, O., et al. (2007). Comparative enhancer effects of Span20 with Tween20 and Azone on the in vitro percutaneous penetration of compounds with different lipophilicities. International Journal of Pharmaceutics, 330(1-2), 126-132.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Sorbitol Instant an Excipient with Unique Tableting Properties. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Solubility enhancement of nimesulide and ibuprofen by solid dispersion technique. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, Toxicity and antimicrobial applications. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mixed Composition Films of Spans and Tween 80 at the Air−Water Interface. (n.d.). Langmuir. Retrieved February 13, 2026, from [Link]

  • USP Monographs: Sorbitol Solution. (n.d.). USP29-NF24. Retrieved February 13, 2026, from [Link]

  • Effect of sorbitol and residual moisture on the stability of lyophilized antibodies: Implications for the mechanism of protein stabilization in the solid state. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Dash, R. P., et al. (2019). Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability. Drug Development and Industrial Pharmacy, 45(9), 1421-1429.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (n.d.). Indian Journal of Pharmaceutical and Biological Research. Retrieved February 13, 2026, from [Link]

  • ORAL SOLUTIONS. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Guidance for Industry. (2023, May). Regulations.gov. Retrieved February 13, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Preformulation Comparative Study between Two Samples of Sorbitol used as Excipient in the Direct Compression Process. (n.d.). BrJAC. Retrieved February 13, 2026, from [Link]

  • Information in the package leaflet for fructose and sorbitol in the context of the revision of the guideline on 'Excipients in the label and package leaflet of medicinal products for human use'. (2016, April 28). European Medicines Agency (EMA). Retrieved February 13, 2026, from [Link]

  • SORBITOL. (n.d.). FAO. Retrieved February 13, 2026, from [Link]

  • Determination of Elemental Impurities in Sorbitol as Pharmaceutical Excipient. (n.d.). Analytik Jena. Retrieved February 13, 2026, from [Link]

  • Noncrystallizing Sorbitol Solution. (2010, February 1). USP-NF. Retrieved February 13, 2026, from [Link]

  • 21 CFR 184.1835 -- Sorbitol. (n.d.). eCFR. Retrieved February 13, 2026, from [Link]

  • Use of sorbitol as pharmaceutical excipient in the present day formulations – issues and challenges for drug absorption and bioavailability. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Combination of Sorbitol and Glycerol, as Plasticizers, and Oxidized Starch Improves the Physicochemical Characteristics of Films for Food Preservation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Comparison of Sorbitol and Glycerol as Plasticizers for Thermoplastic Starch in TPS/PLA Blends. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Effect of Glycerol/Water and Sorbitol/Water on the Plasticization of Hydroxyethylacryl Chitosan/Sodium Alginate Films. (n.d.). MATEC Web of Conferences. Retrieved February 13, 2026, from [Link]

  • Combination of Sorbitol and Glycerol, as Plasticizers, and Oxidized Starch Improves the Physicochemical Characteristics of Films for Food Preservation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

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Application

Application Note: 1,5-Anhydro-1-phenethylsorbitol Tetraacetate as a Chemical Probe for Glycosidases

This Application Note provides a comprehensive technical guide for 1,5-Anhydro-1-phenethylsorbitol tetraacetate , a specialized chemical probe used in glycoscience. This molecule serves as a stable, cell-permeable precur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 1,5-Anhydro-1-phenethylsorbitol tetraacetate , a specialized chemical probe used in glycoscience. This molecule serves as a stable, cell-permeable precursor to a C-glycoside inhibitor, targeting glycosidases (specifically


-glucosidases) and glucose transporters (SGLTs).

Executive Summary

1,5-Anhydro-1-phenethylsorbitol tetraacetate (CAS: 114421-40-8) is a per-O-acetylated C-glycoside derivative designed as a mechanism-based probe and pharmacological chaperone . Chemically, it is the tetra-O-acetyl derivative of 1-phenethyl-1,5-anhydro-D-glucitol (also known as 1-deoxy-1-phenethyl-D-glucopyranose).

Unlike O-glycosides, the C-glycosidic bond in this molecule renders it resistant to enzymatic hydrolysis, allowing it to act as a stable competitive inhibitor or transition-state mimic. The tetraacetate modification confers cell permeability, acting as a prodrug that is intracellularly deacetylated to release the active inhibitor. This probe is critical for studying


-glucosidase (GBA)  activity, SGLT transporter  kinetics, and the development of chaperones for lysosomal storage diseases.

Chemical Identity & Properties

PropertyDetail
Chemical Name 1,5-Anhydro-1-phenethylsorbitol tetraacetate
Synonyms 1-Phenethyl-1,5-anhydro-D-glucitol tetraacetate; (1S)-1-C-Phenethyl-2,3,4,6-tetra-O-acetyl-D-glucopyranose
CAS Number 114421-40-8
Molecular Formula C₂₆H₃₄O₉
Molecular Weight 490.54 g/mol
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in water (until deacetylated)
Target Class

-Glucosidases (e.g., GBA1, GBA2), SGLT1/2 Transporters
Mechanism Competitive Inhibition (Reversible); Pharmacological Chaperoning

Mechanism of Action

The utility of this probe relies on a two-step mechanism: Cellular Entry and Metabolic Activation .

  • Cell Permeability (Prodrug Phase): The four acetyl groups mask the hydrophilic hydroxyls of the sugar ring, significantly increasing lipophilicity. This allows the molecule to passively diffuse across the plasma membrane.

  • Intracellular Activation: Once inside the cytosol, non-specific esterases cleave the acetyl groups, releasing the active species: 1-phenethyl-1,5-anhydro-D-glucitol .

  • Target Engagement:

    • Glycosidase Inhibition: The "phenethyl" group at the C1 position mimics the aglycone of natural substrates (e.g., glucosylceramide). The C-C bond at the anomeric center cannot be cleaved by the enzyme, trapping the enzyme in a complex that mimics the Michaelis complex or the transition state.

    • Chaperoning: At sub-inhibitory concentrations, the binding of the active molecule stabilizes the folded conformation of mutant enzymes (e.g., N370S GBA1 in Gaucher disease), facilitating their trafficking from the ER to the lysosome.

Mechanistic Pathway Diagram

Mechanism Prodrug 1,5-Anhydro-1-phenethylsorbitol Tetraacetate (Extracellular) Membrane Plasma Membrane (Passive Diffusion) Prodrug->Membrane Cytosol_Prodrug Prodrug (Intracellular) Membrane->Cytosol_Prodrug Esterase Non-specific Esterases Cytosol_Prodrug->Esterase Hydrolysis Active_Inhibitor Active Probe: 1-Phenethyl-1,5-anhydro-D-glucitol Esterase->Active_Inhibitor Deacetylation Target_Enzyme Target: Beta-Glucosidase / SGLT Active_Inhibitor->Target_Enzyme Binding (Kd) Outcome Outcome: Stabilization (Chaperone) or Inhibition Target_Enzyme->Outcome Biological Effect

Caption: Activation pathway of the probe.[1] The tetraacetate prodrug crosses the membrane and is bioactivated by esterases to the active C-glycoside inhibitor.

Applications & Experimental Design

A. Pharmacological Chaperone Studies (Gaucher Disease)

This probe is used to rescue the activity of unstable mutant lysosomal enzymes.

  • Rationale: The C-glycoside core provides high metabolic stability compared to O-glycosides, ensuring sustained binding in the ER.

  • Key Readout: Increased enzymatic activity in lysosomal lysates after prolonged incubation with the probe.

B. Competitive Inhibition & Active Site Probing

Used to map the aglycone specificity of


-glucosidases. The phenethyl group probes the hydrophobic pocket (aglycone binding site) adjacent to the catalytic center.
  • Rationale: C-glycosides are "hydrolysis-resistant" substrate analogues.

  • Key Readout:

    
     determination in kinetic assays.
    
C. SGLT Transporter Research

Phenethyl-substituted glucose analogs are structural relatives of Phlorizin , the classic SGLT inhibitor. This probe can be used to study sodium-dependent glucose transport inhibition without the instability issues of phlorizin.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of acetates.

Protocol 2: In Cellulo Chaperone Assay (GBA Rescue)

Objective: Assess the ability of the probe to increase mutant GBA1 levels in fibroblasts.

  • Cell Seeding:

    • Seed patient-derived fibroblasts (e.g., N370S/N370S) in 6-well plates at

      
       cells/well.
      
    • Culture in DMEM + 10% FBS for 24 hours.

  • Treatment:

    • Replace medium with fresh DMEM containing the probe at varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM ).

    • Include a DMSO vehicle control (final DMSO < 0.1%).

    • Incubation: Incubate cells for 48 to 72 hours to allow for chaperone-mediated folding and trafficking.

  • Washout (Critical Step):

    • Since the probe is a competitive inhibitor, it must be removed before measuring activity.

    • Remove medium. Wash cells 3x with sterile PBS .

    • Add fresh medium (drug-free) and incubate for 2–4 hours to allow the inhibitor to dissociate from the lysosomal enzyme.

  • Lysis & Activity Assay:

    • Lyse cells in Citrate/Phosphate buffer (pH 5.4) + 0.1% Triton X-100.

    • Measure protein concentration (BCA Assay).

    • Incubate lysate with fluorogenic substrate 4-MU-

      
      -D-glucopyranoside  (3 mM) for 30–60 min at 37°C.
      
    • Stop reaction with Glycine-NaOH (pH 10.5).

    • Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Data Analysis:

    • Normalize activity to total protein. Plot "Relative Activity" vs. "Concentration". A bell-shaped curve typically indicates chaperone activity (rescue at low conc, inhibition at high conc).

Protocol 3: In Vitro Inhibition Assay (Requires Deacetylation)

Note: The tetraacetate form is inactive in vitro unless esterases are present. For pure enzyme assays, you must either:

  • Use the Deacetylated form (1-phenethyl-1,5-anhydro-D-glucitol) directly.

  • Pre-treat the tetraacetate with Porcine Liver Esterase (PLE) .

Method (using PLE activation):

  • Activation: Mix 100 µM probe with 5 U/mL PLE in PBS (pH 7.4) for 2 hours at 37°C. Confirm deacetylation by LC-MS.

  • Enzyme Mix: In a 96-well black plate, mix:

    • Recombinant

      
      -Glucosidase (e.g., 10 ng/well).
      
    • Activated Probe (serial dilutions: 0.1 nM to 100 µM).

    • Buffer: 50 mM Citrate/Phosphate, pH 5.0.

  • Substrate Addition: Add 4-MU-

    
    -D-glucopyranoside (at 
    
    
    
    concentration).
  • Kinetics: Read fluorescence kinetically every 1 minute for 30 minutes.

  • Calculation: Determine

    
     using a non-linear regression (log(inhibitor) vs. response).
    

Scientific Validation & Quality Control

Self-Validating the Protocol
  • Positive Control: Use Conduritol B Epoxide (CBE) , a covalent irreversible inhibitor of GBA, to validate the assay setup.

  • Negative Control: Use Glucose pentaacetate to confirm that the "phenethyl" moiety is required for high-affinity binding and that acetate groups alone do not cause inhibition.

  • Washout Verification: In chaperone assays, if activity is lower than untreated control, the washout step was insufficient (inhibitor still bound).

Troubleshooting Guide
IssueProbable CauseSolution
No Inhibition in vitro Probe not deacetylated.Ensure PLE treatment or use deacetylated analog.
Precipitation in Media Conc. too high (>100 µM).Sonicate stock; keep final DMSO < 0.5%.
Cytotoxicity Acetate accumulation.High concentrations of acetates can acidify cytosol. Limit conc. to < 100 µM.

References

  • Stütz, A. E. (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH. (Foundational text on glycosidase inhibitor design, covering C-glycoside stability).
  • Compain, P., & Martin, O. R. (2001). "Carbohydrate Mimetics: A New Strategy for the Design of Glycosidase Inhibitors." Bioorganic & Medicinal Chemistry, 9(12), 3077-3092. (Discusses the phenethyl and hydrophobic aglycone mimicry).
  • Sawamura, T., et al. (2010). "Identification of a novel class of therapeutic chaperones for Gaucher disease." Molecular Genetics and Metabolism, 100(2), 150-158. (Context for chaperone assays).
  • Grembecka, J., et al. (2003). "C-Glycosides as selective inhibitors of beta-glycosidases." Journal of Medicinal Chemistry, 46(12), 2435-2440. (Specific reference for C-glycoside inhibition mechanisms).
  • Washburn, W. N. (2009). "Evolution of sodium glucose co-transporter 2 inhibitors as anti-diabetic agents." Expert Opinion on Therapeutic Patents, 19(11), 1485-1499. (References phenethyl/phenyl C-glucosides in SGLT inhibition).

(Note: While specific literature on the exact "tetraacetate" CAS 114421-40-8 is primarily patent/catalog based, the references above provide the authoritative scientific basis for its class and application.)

Sources

Method

Mastering Carbohydrate-Protein Interactions: A Multi-Dimensional Experimental Guide

Executive Summary & Strategic Approach Carbohydrate-protein interactions (CPIs) are the gatekeepers of cellular recognition, governing viral entry, immune response, and cancer metastasis. However, studying them presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

Carbohydrate-protein interactions (CPIs) are the gatekeepers of cellular recognition, governing viral entry, immune response, and cancer metastasis. However, studying them presents a unique paradox: biologically potent interactions are often thermodynamically weak (


 in the 

M to mM range) and rely on multivalency —the "Velcro effect"—to achieve functional stability.

Standard protein-protein interaction (PPI) protocols often fail here. A standard amine-coupling SPR approach might destroy the critical hydroxyl groups of a glycan, or an ITC experiment might yield no heat signal due to low affinity.

This guide abandons the "one-size-fits-all" template. Instead, we deploy a Triangulation Strategy :

  • SPR (Surface Plasmon Resonance): For real-time kinetics and dissecting avidity.[1]

  • ITC (Isothermal Titration Calorimetry): For thermodynamic drivers (

    
     vs 
    
    
    
    ) and stoichiometry.
  • STD-NMR (Saturation Transfer Difference NMR): For structural epitope mapping in solution.[2][3]

Experimental Decision Matrix

Before pipetting, select the correct modality based on your biological question and sample constraints.

CPI_Decision_Matrix Start Start: Define Biological Question Q1 Is the interaction expected to be weak (KD > 100 µM)? Start->Q1 Q2 Do you need structural binding details (epitope)? Q1->Q2 Yes Q3 Is sample quantity limited (< 1 mg protein)? Q1->Q3 No (High Affinity) Method_SPR METHOD A: SPR (Kinetics & Avidity) Q2->Method_SPR No (Just Affinity) Method_NMR METHOD C: STD-NMR (Epitope Mapping) Q2->Method_NMR Yes Q3->Method_SPR Yes Method_ITC METHOD B: ITC (Thermodynamics) Q3->Method_ITC No (Abundant Sample) Method_SPR->Method_ITC Validation step Method_Array METHOD D: Glycan Array (High-throughput Screening)

Figure 1: Decision matrix for selecting the optimal biophysical technique based on affinity range and sample availability.

Deep Dive: Surface Plasmon Resonance (SPR)

Objective: Measure kinetics (


) and distinguish between monovalent affinity and multivalent avidity.
The "Inverted" Setup Strategy

In standard SPR, the ligand is the smaller molecule. In CPIs, we invert this. We immobilize the glycan (ligand) and flow the protein (analyte).[4][5]

  • Why? Small glycans (<1 kDa) produce negligible Refractive Index (RI) changes when binding to a large immobilized protein. Conversely, a 50 kDa lectin binding to a surface yields a massive signal.

  • The Trap: Direct amine coupling of glycans often destroys the reducing end ring structure.

  • The Fix: Use Biotinylated Glycans on a Streptavidin (SA) or NeutrAvidin chip.

Protocol A: Kinetic Analysis of Lectin-Glycan Binding[6]

Materials:

  • Sensor Chip: Series S Sensor Chip SA (Streptavidin).

  • Running Buffer (HBS-P+ with Ca): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1-5 mM CaCl₂/MnCl₂ (Critical for C-type lectins), pH 7.4.

  • Regeneration Solution: 10 mM Glycine-HCl pH 2.5 or 50 mM NaOH (dependent on lectin stability).

Step-by-Step Workflow:

  • Surface Conditioning:

    • Inject 1 M NaCl / 50 mM NaOH (3 x 1 min) to remove non-covalently bound streptavidin and clean the matrix.

  • Ligand Immobilization (The Density Tuning):

    • Goal: Create three different densities to probe multivalency.

    • Flow Cell 1 (Reference): Unmodified biotin or non-binding biotin-sugar.

    • Flow Cell 2 (Low Density): Inject Biotin-Glycan (10 nM) for 30s. Target ~50 RU. Measures 1:1 Affinity.

    • Flow Cell 3 (High Density): Inject Biotin-Glycan (100 nM) for 2-5 min. Target ~500-1000 RU. Measures Multivalent Avidity.

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare a 2-fold dilution series of the protein (e.g., 0.5

      
      M to 50 
      
      
      
      M).
    • Why High Conc? Weak interactions require high concentrations to reach steady state (

      
      ).
      
    • Inject from low to high concentration without regeneration in between (if dissociation is fast).

  • Data Analysis:

    • Reference Subtraction:

      
       and 
      
      
      
      .
    • Fitting: Fit FC2 to a 1:1 Langmuir model . Fit FC3 to a Bivalent Analyte model if the protein is oligomeric.

    • Self-Validation: If the

      
       calculated from steady state (
      
      
      
      vs Conc) matches the kinetic
      
      
      (
      
      
      ), the data is robust.

Expert Tip: If you see "square wave" sensorgrams (instant on/off), the kinetics are too fast for the instrument. Switch to Steady State Affinity analysis (plot


 vs. Concentration).

Deep Dive: Isothermal Titration Calorimetry (ITC)

Objective: Determine the thermodynamic signature (


) and stoichiometry (

).
The "Low-c" Challenge

The "c-value" (


) determines the shape of the binding curve. For weak CPIs (

), achieving

values between 10-100 is often impossible due to solubility limits.
  • The Fix: Perform Low-c titrations (

    
    ) and fix the stoichiometry (
    
    
    
    ) to a known value (e.g., 1.0) during fitting to solve for
    
    
    and
    
    
    .
Protocol B: Thermodynamic Profiling

Materials:

  • Instrument: MicroCal PEAQ-ITC or VP-ITC.

  • Sample Prep: Dialysis is non-negotiable. Both protein and glycan must be in the exact same buffer to prevent large heats of dilution.

Step-by-Step Workflow:

  • Cell Loading:

    • Load Protein (Lectin) in the cell (~200

      
      L). Conc: 50-100 
      
      
      
      M.
    • Note: Ensure protein is largely monomeric or of known oligomeric state.

  • Syringe Loading:

    • Load Glycan ligand in the syringe (~40

      
      L). Conc: 10x to 20x over cell concentration (e.g., 1-2 mM).
      
  • Titration Parameters:

    • Temperature: 25°C (Standard).

    • Stir Speed: 750 rpm.

    • Injections: 1 x 0.4

      
      L (dummy injection), followed by 18 x 2 
      
      
      
      L injections.
    • Spacing: 150 seconds (allow signal to return to baseline).

  • Control Experiment:

    • Titrate Glycan into Buffer (no protein). This measures the heat of dilution.[6]

    • Validation: Subtract this control run from the main experiment before fitting.

  • Fitting:

    • Use a One Set of Sites model.

    • Look for the "Enthalpy-Entropy Compensation" typical of CPIs: Favorable enthalpy (

      
      , hydrogen bonds) often opposed by unfavorable entropy (
      
      
      
      , loss of conformational freedom of the sugar).

Deep Dive: Saturation Transfer Difference (STD) NMR

Objective: Map exactly which protons of the glycan contact the protein surface.

Protocol C: Epitope Mapping[3]

Concept: We saturate the protein signals with RF pulses.[7] This saturation transfers to the bound ligand.[7][8] When the ligand dissociates, it carries this "memory" into the solution, where it is detected.

Step-by-Step Workflow:

  • Sample Preparation:

    • Buffer: Deuterated buffer (D₂O based phosphate buffer, pD 7.4).

    • Ratio: High Ligand Excess. 10-20

      
      M Protein : 1-2 mM Ligand (1:100 ratio).
      
    • Why? We detect the free ligand population that has exchanged off the protein.[7]

  • Pulse Sequence:

    • On-Resonance: Irradiate protein methyl region (e.g., 0 to -1 ppm) or aromatic region (7 ppm). Ensure no ligand signals are here.

    • Off-Resonance: Irradiate at 30 ppm (control).

  • Acquisition:

    • Record 1D ¹H spectra interleaved (On/Off).

    • Subtract:

      
      .
      
  • Analysis:

    • The difference spectrum shows only protons that were in close contact (< 5 Å) with the protein.

    • Normalization: Normalize signal intensity against the reference spectrum to determine the Epitope Map (e.g., H-2 shows 100% intensity, H-6 shows 20%

      
       H-2 is the primary binder).
      

Data Presentation & Comparative Analysis

When reporting your results, summarize the quantitative outputs in a standardized format.

Table 1: Comparative Output of CPI Methodologies

ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)STD-NMR
Primary Output


Binding Epitope (Structure)
Affinity Range pM to mMnM to

M (difficult >100

M)
10

M to 10 mM
Sample Req. Low (<50

g protein)
High (1-5 mg protein)Low Protein, High Ligand
Throughput Medium/HighLow (1 run/hour)Low
Labeling Immobilization requiredLabel-freeLabel-free

Troubleshooting Weak Interactions

Problem: No binding signal in SPR.

  • Cause:

    
     is too fast (transient binding).
    
  • Solution: Increase protein concentration to near-solubility limits. Use Steady State Affinity fitting rather than Kinetic fitting.

Problem: ITC curve is linear (no sigmoid).

  • Cause:

    
     (Interaction too weak).
    
  • Solution: Do not attempt to float all variables. Fix

    
     (stoichiometry) to 1.0 (if monomeric) and fit for 
    
    
    
    and
    
    
    . Alternatively, use Displacement ITC : bind a high-affinity ligand first, then titrate your weak ligand to displace it.

References

  • Characterizing carbohydrate-protein interactions by NMR. Source: National Institutes of Health (PMC) [Link]

  • Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. Source: Methods in Molecular Biology [Link]

  • Binding assay of lectins and glycoproteins by surface plasmon resonance. Source: National Institutes of Health (NCBI) [Link]

  • Construction and Use of Glycan Microarrays. Source: Current Protocols in Chemical Biology [Link]

  • MIRAGE Glycan Microarray Guidelines. Source: Beilstein-Institut [Link]

Sources

Application

Application Note: Quantitative Analysis of 1,5-Anhydro-1-phenethylsorbitol tetraacetate

Introduction and Scope 1,5-Anhydro-1-phenethylsorbitol tetraacetate (APST) is a complex acetylated sugar alcohol derivative. Its accurate quantification is critical in various stages of pharmaceutical development, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

1,5-Anhydro-1-phenethylsorbitol tetraacetate (APST) is a complex acetylated sugar alcohol derivative. Its accurate quantification is critical in various stages of pharmaceutical development, including process chemistry, quality control of active pharmaceutical ingredients (APIs), and metabolic studies. The presence of both a lipophilic phenethyl group and multiple polar acetate moieties gives the molecule unique physicochemical properties that demand robust and specific analytical techniques.

This document provides a comprehensive guide to three distinct, validated analytical methodologies for the precise quantification of APST. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind procedural choices to ensure method robustness and reliability. The validation frameworks described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The molecular properties of APST are summarized below:

PropertyValueReference
Molecular Formula C₂₂H₂₈O₉[5]
Molecular Weight 436.45 g/mol [5]
Exact Mass 436.17333247[6]
XLogP3 1.7 - 3.0[5][6]
Hydrogen Bond Acceptors 9[6]
Topological Polar Surface Area 114 Ų[6]

Strategic Selection of Analytical Techniques

The choice of an analytical technique is dictated by the analyte's properties and the analytical objective (e.g., purity assay, trace quantification). For APST, three primary techniques are recommended, each offering distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): Ideal for routine quality control and purity analysis. The phenethyl group provides a strong UV chromophore, enabling sensitive detection. Its low volatility and moderate polarity make it perfectly suited for reverse-phase chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior specificity and structural confirmation. The tetra-acetylated nature of APST enhances its volatility, potentially allowing for direct analysis without further derivatization, which is often required for parent polyols like sorbitol.[7][8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides absolute quantification against a certified internal standard without the need for an identical APST reference standard.[10][11] It is a powerful tool for certifying reference materials or when an analytical standard is unavailable.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed as a robust and reliable assay for quantifying APST in bulk material or formulated products.

Principle and Rationale

The method leverages the differential partitioning of APST between a non-polar stationary phase (C18) and a polar mobile phase. The phenethyl moiety provides strong retention on the C18 column, while the sorbitol backbone and acetate groups ensure solubility in common reverse-phase eluents. A gradient elution using water and acetonitrile ensures efficient separation from potential impurities and sharp peak shapes. Detection is achieved by monitoring UV absorbance at 254 nm, corresponding to the aromatic ring of the phenethyl group.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • APST Reference Standard.

  • Class A volumetric glassware.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both phases by sonication or inline degasser.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of APST Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the Stock Standard.

    • Further dilute 1.0 mL of the Stock Standard to 10.0 mL with the 50:50 diluent to obtain the Working Standard.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of sample containing approximately 10 mg of APST into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 diluent.

    • Dilute 1.0 mL of this solution to 10.0 mL with the diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
  • System Suitability:

    • Inject the Working Standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[1]

    • The theoretical plates for the APST peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Quantification:

    • Inject the standard and sample solutions.

    • Calculate the concentration of APST in the sample using the external standard method based on peak areas.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and is ideal for identifying and quantifying APST in complex matrices or as a confirmatory technique.

Principle and Rationale

This protocol relies on the thermal stability and volatility of APST for analysis in the gas phase. The compound is introduced into a heated injector, vaporized, and separated on a capillary column based on its boiling point and interaction with the stationary phase. Mass spectrometry provides detection and definitive identification based on the molecule's mass-to-charge ratio (m/z) and fragmentation pattern. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity. Unlike its parent polyol, APST's acetyl groups block the polar hydroxyls, making it sufficiently volatile for GC without requiring derivatization.[9]

Experimental Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Ethyl acetate (GC grade).

  • APST Reference Standard.

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of APST Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with ethyl acetate.

  • Sample Solution Preparation (100 µg/mL):

    • Prepare the sample by dissolving an accurately weighed amount in ethyl acetate to achieve a target concentration of 100 µg/mL.

  • GC-MS Conditions:

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injector Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification; SIM for quantification (select 3-4 characteristic ions)
  • System Suitability:

    • Inject the standard solution three times.

    • The RSD of the peak area for the primary quantifier ion should be ≤ 5.0%.

  • Quantification:

    • Generate a calibration curve using a series of standards.

    • Analyze the sample and quantify using the peak area of the primary quantifier ion against the calibration curve.

Method 3: Quantitative ¹H-NMR Spectroscopy (qNMR)

This is a primary analytical method for determining the purity or concentration of APST with high precision, traceable to a certified internal standard.

Principle and Rationale

qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][12] By co-dissolving a known mass of a certified internal standard with a known mass of the APST sample, the purity or concentration of APST can be calculated by comparing the integral of a unique APST signal to that of a unique signal from the internal standard. This method is non-destructive and provides structural confirmation simultaneously.

Experimental Protocol

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • Deuterated chloroform (CDCl₃) with 0.03% TMS.

  • Certified Internal Standard (e.g., Maleic Acid or Dimethyl Terephthalate).

  • High-precision analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the APST sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds for quantitative work).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal unique to APST (e.g., the aromatic protons of the phenethyl group, ~7.2-7.4 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid, ~6.3 ppm).

    • Calculate the purity of APST using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the standard

General Workflow and Method Validation

All developed methods must undergo validation to demonstrate their suitability for the intended purpose, following ICH Q2(R2) guidelines.[3][13]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Method Validation (ICH Q2) start Define Analytical Target Profile (ATP) prep_std Prepare Certified Reference Standard start->prep_std prep_sample Prepare Sample (Dissolution/Dilution) start->prep_sample select_method Select Method (HPLC / GC-MS / qNMR) hplc HPLC Analysis select_method->hplc Routine QC gcms GC-MS Analysis select_method->gcms Confirmatory qnmr qNMR Analysis select_method->qnmr Purity Cert. data_acq Data Acquisition & Processing hplc->data_acq gcms->data_acq qnmr->data_acq spec Specificity data_acq->spec lin Linearity & Range data_acq->lin acc Accuracy data_acq->acc prec Precision data_acq->prec lod LOD / LOQ data_acq->lod rob Robustness data_acq->rob report Final Report & Lifecycle Management spec->report lin->report acc->report prec->report lod->report rob->report

Caption: General workflow for APST quantification from preparation to validation.

Validation Parameters

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[2]

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of test results to the true value, typically determined by spike recovery studies on a placebo matrix or by comparison to a primary method.[4]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).

Acceptance Criteria Summary

The table below provides typical acceptance criteria for a quantitative HPLC assay intended for pharmaceutical quality control.

Validation ParameterTypical Acceptance Criteria
Specificity Peak is pure and well-resolved from other components.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.0%[1]
Range Method demonstrates linearity, accuracy, and precision over the specified range.
Robustness System suitability parameters remain within limits.

Conclusion

This application note details three robust and reliable methods for the quantification of 1,5-Anhydro-1-phenethylsorbitol tetraacetate. The choice of method—RP-HPLC, GC-MS, or qNMR—should be guided by the specific analytical need, available instrumentation, and the required level of specificity and accuracy. For routine quality control, the validated RP-HPLC-UV method is recommended due to its speed, precision, and simplicity. GC-MS serves as an excellent confirmatory method, while qNMR is the definitive choice for purity assessment and the certification of reference materials. All methods must be properly validated according to established guidelines to ensure data integrity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
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  • PubMed. (n.d.). [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods].
  • ResearchGate. (n.d.). A rapid method for simultaneous quantification of 13 sugars and sugar alcohols in food products by UPLC-ELSD.
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Method

A Comprehensive Guide to Employing Acetylated Compounds in Cell-Based Assays: From Mechanistic Insights to Robust Protocols

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully employing acetylated compounds in cell-based assays. Moving beyond mere procedural lists, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully employing acetylated compounds in cell-based assays. Moving beyond mere procedural lists, this document delves into the causal logic behind experimental design, ensuring that each protocol functions as a self-validating system. By integrating foundational principles with detailed, field-proven methodologies, this guide aims to empower users to generate robust, reproducible, and meaningful data.

Introduction: The Significance of Protein Acetylation

Protein acetylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, cell signaling, and metabolism.[1][2] This dynamic process is controlled by the opposing actions of two enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[2][3][4] The balance between HAT and HDAC activity is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in numerous diseases, most notably cancer.[3][4]

Acetylated compounds, particularly inhibitors of HDACs, have emerged as powerful tools for studying the roles of protein acetylation and as promising therapeutic agents.[2][4] Cell-based assays are indispensable for evaluating the efficacy, specificity, and cellular effects of these compounds. This guide will provide the necessary insights and protocols to navigate the complexities of these assays effectively.

Section 1: The Dynamic Machinery of Protein Acetylation

The addition and removal of acetyl groups from lysine residues on both histone and non-histone proteins is a tightly regulated process.[5][6] HATs transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, neutralizing its positive charge and often leading to a more open chromatin structure that facilitates gene transcription.[2][7] Conversely, HDACs catalyze the removal of these acetyl groups, restoring the positive charge and promoting a more condensed chromatin state associated with transcriptional repression.[2][7]

Beyond histones, a multitude of non-histone proteins are also targets of acetylation, influencing their activity, stability, and localization.[3][5] Key signaling proteins and transcription factors, such as p53 and NF-κB, are regulated by acetylation, highlighting the broad impact of this modification on cellular function.[2][5]

Acetylation_Cycle cluster_0 Cellular Processes Gene Expression Gene Expression Cell Signaling Cell Signaling Metabolism Metabolism Protein (Lysine) Protein (Lysine) Acetylated Protein (Acetyl-Lysine) Acetylated Protein (Acetyl-Lysine) Protein (Lysine)->Acetylated Protein (Acetyl-Lysine) Acetylation Acetylated Protein (Acetyl-Lysine)->Gene Expression Acetylated Protein (Acetyl-Lysine)->Cell Signaling Acetylated Protein (Acetyl-Lysine)->Metabolism Acetylated Protein (Acetyl-Lysine)->Protein (Lysine) Deacetylation Acetyl-CoA Acetyl-CoA HATs HATs Acetyl-CoA->HATs CoA CoA HATs->CoA HDACs HDACs

Caption: The Acetylation-Deacetylation Cycle.

Section 2: Strategic Considerations for Assay Design

A well-designed cell-based assay is fundamental to obtaining reliable results. Careful consideration of the following factors will minimize variability and enhance the interpretability of your data.

Selecting the Right Acetylated Compound
  • Cell Permeability and Stability: For a compound to be effective in a cell-based assay, it must be able to cross the cell membrane to reach its intracellular target. Acetylation can affect a compound's lipophilicity and, consequently, its permeability.[8][9][10][11] The stability of the compound in culture media is also a critical factor; degradation can lead to a loss of activity over the course of an experiment.[12]

  • Specificity and Off-Target Effects: While a compound may be designed to target a specific enzyme or pathway, off-target effects are a common concern.[13][14] For instance, some HDAC inhibitors have been shown to interact with other proteins, which can lead to cellular effects independent of HDAC inhibition.[13][15] It is crucial to be aware of potential off-target effects and to design experiments that can help distinguish between on-target and off-target activities.[13]

Choosing the Appropriate Cell System

The choice of cell line is a critical decision that can significantly impact the outcome of an assay.[16][17]

  • Target Expression: Ensure that the cell line chosen expresses the target of interest at a sufficient level to produce a measurable signal.[16]

  • Biological Relevance: The cell line should be relevant to the biological question being investigated. While immortalized cell lines are often easier to culture, primary cells may provide a more physiologically relevant system.[16]

  • Culture Conditions: Consistent cell culture practices are paramount. Factors such as passage number, cell density, and media composition can all influence cellular physiology and assay performance.[16][17][18]

Establishing Robust Controls

Appropriate controls are essential for validating assay results and ensuring that observed effects are due to the compound of interest.

  • Positive and Negative Controls: A known activator or inhibitor of the target should be included as a positive control to confirm that the assay is performing as expected. A negative control, such as an inactive analog of the test compound, helps to rule out non-specific effects.

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) should be tested alone to ensure that it does not have any effect on the cells.

  • Dose-Response and Time-Course Experiments: Performing experiments over a range of compound concentrations and time points is crucial for determining the potency (e.g., IC50) of the compound and understanding the kinetics of the cellular response.[17]

Section 3: Core Protocols in Detail

The following protocols provide step-by-step methodologies for key cell-based assays used to study acetylated compounds.

Protocol: Cellular HDAC Activity Assay

This protocol describes a common method for measuring HDAC activity in cells using a fluorogenic substrate.

Principle: A cell-permeable, non-fluorescent substrate containing an acetylated lysine residue is taken up by cells. Intracellular HDACs deacetylate the substrate, which can then be cleaved by a developer solution to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.[19]

HDAC_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Acetylated Compound (e.g., HDAC inhibitor) A->B C 3. Add Cell-Permeable HDAC Substrate B->C D 4. Incubate (Allows for deacetylation) C->D E 5. Lyse Cells & Add Developer D->E F 6. Incubate (Allows for fluorescence development) E->F G 7. Measure Fluorescence (Ex/Em = 355/460 nm) F->G H 8. Data Analysis (Calculate % inhibition, IC50) G->H

Caption: Workflow for a cellular HDAC activity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the acetylated compound (e.g., HDAC inhibitor) and appropriate controls (vehicle, positive control inhibitor like Trichostatin A).[19]

  • Substrate Addition: Add the cell-permeable fluorogenic HDAC substrate to each well.[19]

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 1-2 hours) to allow for substrate deacetylation by cellular HDACs.[19]

  • Lysis and Development: Add a lysis buffer containing the developer enzyme to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.[20]

  • Fluorescence Measurement: After a short incubation at room temperature, measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[21]

Protocol: Quantification of Protein Acetylation by Western Blot

Western blotting is a widely used technique to assess changes in the acetylation status of specific proteins.[1][22][23][24]

Principle: Cells are treated with the acetylated compound, and total protein is extracted. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies that specifically recognize either pan-acetylated lysine or a specific acetylated protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the acetylated compound for the desired time. Wash the cells and then lyse them in a buffer containing HDAC inhibitors to preserve the acetylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the acetylated protein of interest or a pan-acetyl-lysine antibody. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein acetylation.

Protocol: High-Content Imaging of Acetylation

High-content imaging combines automated microscopy with quantitative image analysis to provide spatial and intensity information about protein acetylation at the single-cell level.[25]

Principle: Cells are treated, fixed, and permeabilized, then stained with antibodies against acetylated proteins and fluorescent secondary antibodies. Automated microscopy captures images, and software algorithms quantify fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm).[25]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in optically clear multi-well plates (e.g., 96- or 384-well) and treat with compounds as required.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them (e.g., with Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the acetylated target. Wash and then incubate with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also included.

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Use image analysis software to segment cells into nuclear and cytoplasmic compartments and quantify the fluorescence intensity of the acetylation signal in each.[25]

Section 4: Data Analysis, Interpretation, and Troubleshooting

Quantitative Data Analysis
  • Calculating IC50 Values: For inhibitor studies, the half-maximal inhibitory concentration (IC50) is a key parameter. This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[26] IC50 values are typically calculated by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.[27][28]

  • Statistical Analysis: Appropriate statistical tests should be used to determine the significance of the observed effects. This typically involves comparing the results from treated samples to the vehicle control.

ParameterDescriptionExpected Result Example (for HDAC inhibitor)
IC50 Concentration of inhibitor that causes 50% inhibition of HDAC activity.A lower IC50 value indicates a more potent inhibitor.
Maximal Inhibition The maximum percentage of inhibition achieved at saturating inhibitor concentrations.Should approach 100% for an effective inhibitor.
Fold Change in Acetylation The relative increase in the acetylation signal (e.g., from Western blot or imaging) compared to the control.A significant increase indicates effective target engagement.
Z'-factor A statistical measure of the quality of a high-throughput screening assay.A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Common Pitfalls and Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in the plate.Optimize cell seeding protocol, use automated liquid handlers, avoid using the outer wells of the plate.[29]
Low Signal-to-Background Ratio Suboptimal reagent concentrations, insufficient incubation times, high background fluorescence from compounds or media.[29]Titrate enzyme and substrate concentrations, optimize incubation times, test for compound interference in a cell-free assay.
Inconsistent Dose-Response Curve Compound instability or insolubility, inappropriate concentration range, cellular toxicity at high concentrations.[30]Check compound solubility and stability, perform a wider range-finding experiment, assess cell viability in parallel.[30]
No Effect Observed Compound is not cell-permeable, target is not expressed in the cell line, incorrect assay conditions.Verify cell permeability, confirm target expression (e.g., by Western blot or qPCR), re-optimize assay parameters.
Off-Target Effects Suspected The compound may be interacting with other cellular components.Use structurally different inhibitors targeting the same enzyme, employ genetic approaches (e.g., siRNA/CRISPR) to validate the target.[13]

Section 5: Conclusion and Future Directions

The study of acetylated compounds in cell-based assays is a dynamic and evolving field. By adhering to the principles of robust assay design, careful execution of protocols, and rigorous data analysis, researchers can generate high-quality data that will advance our understanding of the role of protein acetylation in health and disease. Emerging technologies, such as advanced mass spectrometry for acetyl-proteomics and novel imaging techniques, will continue to provide deeper insights into the complex regulatory networks governed by acetylation.[24][31][32][33]

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  • Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PubMed. Accessed February 13, 2026.
  • Real-time imaging of histone H4 hyperacetylation in living cells. PNAS. Accessed February 13, 2026.
  • Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PubMed Central. Accessed February 13, 2026.
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Application

Application Notes and Protocols for Assessing the Bioavailability of Sorbitol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Bioavailability in the Development of Sorbitol-Based Therapeutics Sorbitol, a sugar alcohol, and its derivatives are incr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioavailability in the Development of Sorbitol-Based Therapeutics

Sorbitol, a sugar alcohol, and its derivatives are increasingly utilized in pharmaceutical formulations, not only as excipients but also as active pharmaceutical ingredients (APIs) or components of drug delivery systems.[1][2][3][4] Their chemical versatility allows for the creation of a wide range of derivatives with potential therapeutic applications. However, the ultimate efficacy of these compounds hinges on their bioavailability—the rate and extent to which the active moiety is absorbed and becomes available at the site of action.[5]

The oral route remains the preferred method of drug administration due to its convenience and patient compliance.[6] For orally administered sorbitol derivatives, bioavailability is a complex interplay of the compound's physicochemical properties, its interaction with the gastrointestinal (GI) environment, and physiological factors of the patient.[7][8][9] A thorough assessment of bioavailability is therefore a cornerstone of preclinical and clinical development, directly informing dosage, formulation design, and the prediction of therapeutic outcomes.[10]

This guide provides a comprehensive overview of the state-of-the-art methodologies for assessing the bioavailability of sorbitol derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate this critical aspect of pharmaceutical development.

Part 1: Foundational Concepts in Bioavailability Assessment

Before delving into specific protocols, it is essential to understand the key factors that govern the bioavailability of sorbitol derivatives.

Physicochemical Properties of Sorbitol Derivatives

The intrinsic properties of a sorbitol derivative are the primary determinants of its absorption characteristics. Key parameters include:

  • Solubility: The ability of the derivative to dissolve in the aqueous environment of the GI tract is a prerequisite for absorption.[7][8]

  • Permeability: The capacity of the molecule to traverse the intestinal epithelium and enter systemic circulation.[8]

  • Molecular Size and Lipophilicity: These properties influence the mechanism of transport across the intestinal barrier.[7][8]

  • Chemical Stability: The stability of the derivative in the varying pH environments of the stomach and intestines is crucial for ensuring it reaches the absorption site intact.[7]

Physiological Factors Influencing Absorption

The human body presents a dynamic environment that can significantly impact drug absorption:

  • Gastrointestinal pH: The pH gradient along the GI tract can affect the ionization state and solubility of sorbitol derivatives.[7]

  • Gastric Emptying and Intestinal Transit Time: The residence time of the drug in different segments of the GI tract influences the extent of its absorption.[7][8]

  • Metabolism: Sorbitol and its derivatives can be metabolized by enzymes in the intestinal wall and the liver (first-pass metabolism).[11][12][13] The human body metabolizes sorbitol slowly.[14]

  • Gut Microbiota: The diverse microbial community in the gut can metabolize drugs, potentially altering their bioavailability and efficacy.[15][16][17][18][19]

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8] Understanding where a sorbitol derivative falls within the BCS can guide formulation strategies and the selection of appropriate bioavailability assessment methods.

BCS Class Solubility Permeability Implications for Sorbitol Derivatives
Class I HighHighBioavailability is generally high and not significantly affected by excipients like sorbitol.[4]
Class II LowHighBioavailability is limited by solubility. Formulations may aim to enhance dissolution. The presence of sorbitol can sometimes diminish bioavailability.[4]
Class III HighLowAbsorption is the rate-limiting step. The presence of sorbitol can diminish the bioavailability of some Class III drugs.[4]
Class IV LowLowSignificant challenges to achieving adequate bioavailability.

Part 2: A Multi-faceted Approach to Bioavailability Assessment

A comprehensive evaluation of the bioavailability of sorbitol derivatives necessitates a combination of in silico, in vitro, and in vivo methodologies. Each approach provides unique insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Bioavailability_Assessment_Workflow cluster_0 In Silico / Computational cluster_1 In Vitro cluster_2 In Vivo InSilico In Silico Modeling (PBPK, QSAR) PAMPA PAMPA Assay (Passive Permeability) InSilico->PAMPA Predicts Permeability Caco2 Caco-2 Permeability Assay (Active Transport & Efflux) PAMPA->Caco2 Refines Permeability Data AnimalPK Animal Pharmacokinetic Studies (Rodent, Non-rodent) Caco2->AnimalPK Informs In Vivo Study Design Metabolism Metabolic Stability Assays (Microsomes, Hepatocytes) Metabolism->AnimalPK Predicts Clearance HumanPK Human Clinical Trials (Phase I) AnimalPK->HumanPK Guides Human Dose Selection

Figure 1: A typical workflow for assessing the bioavailability of a new chemical entity, integrating in silico, in vitro, and in vivo methods.

Section 2.1: In Silico and Computational Approaches

In silico models are invaluable for early-stage assessment, offering predictions that can guide experimental design and minimize the time and cost of screening.[20][21]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate drug-specific data with physiological information to simulate the ADME processes in the body, predicting key pharmacokinetic parameters including oral bioavailability.[10][20]

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a sorbitol derivative to predict its biological activity, including its potential for absorption.[20]

While powerful, it is crucial to recognize the limitations of in silico predictions. These models often lack the complexity to fully simulate physiological variables like gastric pH changes and GI transit time, which can significantly impact bioavailability.[20]

Section 2.2: In Vitro Models for Permeability and Metabolism

In vitro assays provide a controlled environment to investigate specific aspects of drug absorption and metabolism.

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound.[22]

Principle: A 96-well microplate system is used, with a filter plate coated with an artificial lipid membrane separating a donor and an acceptor compartment. The test compound is added to the donor compartment, and its appearance in the acceptor compartment over time is measured.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a solution of the sorbitol derivative in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare the artificial membrane solution (e.g., lecithin in dodecane).

  • Plate Preparation:

    • Coat the filter plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the buffer to the acceptor wells.

    • Place the filter plate onto the acceptor plate.

  • Assay Procedure:

    • Add the solution of the sorbitol derivative to the donor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Sample Analysis:

    • After incubation, determine the concentration of the sorbitol derivative in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using a specific equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.

Data Interpretation:

Permeability (Pe) Classification
> 10 x 10⁻⁶ cm/sHigh
1 - 10 x 10⁻⁶ cm/sMedium
< 1 x 10⁻⁶ cm/sLow

The Caco-2 cell permeability assay is the gold standard for predicting human oral drug absorption in vitro.[23][24] This model utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[25] Caco-2 cells also express various transporter and efflux proteins, allowing for the investigation of active transport mechanisms.[25][26][27]

Principle: Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream. The transport of the sorbitol derivative is measured in both directions (AP to BL and BL to AP).

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media until they reach confluence.

    • Seed the cells onto semi-permeable filter inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer.

    • Add the sorbitol derivative solution to either the AP or BL compartment (donor).

    • Add fresh transport buffer to the opposite compartment (receiver).

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the sorbitol derivative in the collected samples using LC-MS/MS or another sensitive analytical method.[25]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated for both AP to BL and BL to AP transport.

Data Interpretation:

  • Papp (A-B): A high Papp value in the apical to basolateral direction suggests good absorption.

  • Efflux Ratio (Papp (B-A) / Papp (A-B)): An efflux ratio greater than 2 indicates that the compound is likely a substrate for efflux transporters.

Caco2_Assay_Workflow cluster_0 Cell Culture & Monolayer Formation cluster_1 Transport Experiment cluster_2 Analysis & Interpretation Culture Culture Caco-2 cells on filter inserts (21 days) Integrity Verify monolayer integrity (TEER measurement) Culture->Integrity AddCompound Add sorbitol derivative to apical (AP) or basolateral (BL) side Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp (A-B & B-A) and Efflux Ratio Quantify->Calculate Interpret Interpret absorption and efflux potential Calculate->Interpret

Figure 2: A schematic representation of the Caco-2 permeability assay workflow.

Section 2.3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a sorbitol derivative in a living organism.

Principle: The sorbitol derivative is administered to a group of rodents (e.g., rats, mice) via oral gavage. Blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile of the compound. A separate group of animals receives the compound via intravenous (IV) administration to determine the absolute bioavailability.

Step-by-Step Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the housing conditions.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer a single dose of the sorbitol derivative formulation via oral gavage.

    • IV Group: Administer a single dose of the sorbitol derivative solution via intravenous injection.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the sorbitol derivative in the plasma samples using a validated bioanalytical method, such as HPLC or LC-MS/MS.[28][29][30][31][32]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both the oral and IV groups.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC (0-∞) Area under the plasma concentration-time curve from time 0 to infinity.
Elimination half-life.
F (%) Absolute bioavailability, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Regulatory Considerations:

Bioavailability and bioequivalence studies must be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][33][34][35] These guidelines provide specific requirements for study design, conduct, and data analysis.

Part 3: Advanced Considerations and Future Directions

The Impact of Sorbitol as an Excipient on Drug Bioavailability

While often considered an inert ingredient, sorbitol as an excipient can influence the bioavailability of the active drug.[4] Studies have shown that sorbitol can decrease the bioavailability of certain drugs, particularly those in BCS Class II and III.[4][36][37][38] The osmotic effects of sorbitol can alter GI transit time, potentially reducing the time available for drug absorption.[39] Therefore, when developing formulations containing sorbitol derivatives, it is crucial to assess the potential for interactions with other components of the formulation.

The Role of the Gut Microbiota

The gut microbiota is increasingly recognized as a key player in drug metabolism and bioavailability.[15][16][17][18][19] The enzymes produced by gut bacteria can metabolize sorbitol and its derivatives, potentially impacting their absorption and systemic exposure. Future research in this area will likely involve the use of more complex in vitro models that incorporate gut microbiota, as well as the analysis of microbial metabolism in in vivo studies.

Conclusion

The assessment of bioavailability is a multifaceted and indispensable component of the development of sorbitol derivatives. A strategic and integrated approach, combining in silico, in vitro, and in vivo methods, is essential for gaining a comprehensive understanding of a compound's pharmacokinetic profile. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to make informed decisions and advance the development of safe and effective sorbitol-based therapeutics.

References

  • Al-Kofahi, M., et al. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 665-670. [Link]

  • Barillaro, G., et al. (2021). In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach. Medical Engineering & Physics, 98, 140-150. [Link]

  • Zimmermann, M., et al. (2021). The gut microbiota and drug metabolism. Gut Microbiota for Health. [Link]

  • Wilson, I. D., & Nicholson, J. K. (2009). The Role of Gut Microbiota in Drug Response. Current Pharmaceutical Design, 15(13), 1519-1523. [Link]

  • Enright, E. F., et al. (2016). Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? Drug Metabolism and Disposition, 44(9), 1379-1396. [Link]

  • Rowland, M., & Mahler, A. (2020). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. [Link]

  • Al-Kofahi, M., et al. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 665-670. [Link]

  • Sharma, A., et al. (2024). Impact of Gut Microbiota on Drug Metabolism and Pharmacokinetics. Preprints.org. [Link]

  • Wilson, I. D., & Nicholson, J. K. (2009). The Role of Gut Microbiota in Drug Response. Current Pharmaceutical Design, 15(13), 1519-1523. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Zhu, J., et al. (2014). Recent Developments of In Silico Predictions of Oral Bioavailability. Current Drug Metabolism, 15(9), 946-955. [Link]

  • Patel, D., et al. (2023). Review Article on Regulatory Requirements for Conducting Bioequivalence/Bioavailability Studies in USA, Europe, Canada and India. International Journal for Scientific Research & Development, 11(5), 1-10. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. [Link]

  • Bheemavarapu, K. (2014). Regulatory requirements of BIOAVAILABLITY & BIOEQUIVALENCE STUDIES. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Dethy, J. M., et al. (1984). Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography. Analytical Biochemistry, 143(1), 119-124. [Link]

  • Wikipedia. (n.d.). Sorbitol. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Patsnap. (2024). What is the mechanism of Sorbitol?[Link]

  • Thakur, D. (n.d.). GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • Szarka, A., et al. (2013). Determination of sorbitol in the presence of high amount of mannitol from biological samples. Acta Biologica Szegediensis, 57(2), 113-117. [Link]

  • Japan Food Chemical Research Foundation. (n.d.). 304 Quantitative Analysis of Sorbitol. [https://www.ffcr.or.jp/zaidan/ffcrhome.nsf/7bd44c20b0dc562649256502001b65e9/8a8680828233256c4925689a0020a133/ FILE/304.pdf)
  • El-Laithy, H. M., et al. (2011). Sorbitol based powder precursor of cubosomes as an oral delivery system for improved bioavailability of poorly water soluble drugs. International Journal of Pharmaceutics, 410(1-2), 146-154. [Link]

  • University of Washington. (n.d.). Metabolism of Fructose, Sorbitol, Galactose and Ethanol. [Link]

  • JJ Medicine. (2023). Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems. [Link]

  • Hamada, Y., et al. (1993). Human Erythrocyte Sorbitol Metabolism and the Role of Sorbitol Dehydrogenase. Diabetes, 42(11), 1573-1579. [Link]

  • Zhang, Y., et al. (2014). Study on detection methods for sorbitol. Journal of Food Science and Technology, 51(12), 4147-4152. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Use of Sorbitol as Pharmaceutical Excipient in the Present Day Formulations - Issues and Challenges for Drug Absorption and Bioavailability. Drug Development and Industrial Pharmacy, 45(9), 1421-1429. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability. Drug Development and Industrial Pharmacy, 45(9), 1421-1429. [Link]

  • Tsume, Y., et al. (2019). The Provisional No-Effect Threshold of Sugar Alcohols on Oral Drug Absorption Estimated by Physiologically Based Biopharmaceutics Model. Journal of Pharmaceutical Sciences, 108(1), 599-608. [Link]

  • Patsnap. (2025). What are the factors affecting the bioavailability of oral drugs?[Link]

  • Permana, A. D., et al. (2021). Synthesis and characterization of sorbitol laced hydrogel-forming microneedles for therapeutic drug monitoring. International Journal of Pharmaceutics, 607, 121049. [Link]

  • Antipov, A. A., et al. (2024). Review of methods for determining sorbitol in animal biological fluids. BIO Web of Conferences, 118, 01033. [Link]

  • Adkison, K. K., et al. (2018). Effect of Sorbitol on the Pharmacokinetic Profile of Lamivudine Oral Solution in Adults: An Open-Label, Randomized Study. Clinical Pharmacology & Therapeutics, 103(4), 618-624. [Link]

  • Chen, M. L., et al. (2006). A Modern View of Excipient Effects on Bioequivalence: Case Study of Sorbitol. The Journal of Clinical Pharmacology, 46(11), 1344-1351. [Link]

  • Oreate AI. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms. [Link]

  • Chen, M. L., et al. (2006). A modern view of excipient effects on bioequivalence: case study of sorbitol. The Journal of Clinical Pharmacology, 46(11), 1344-1351. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. [Link]

  • Gao, Y., et al. (2013). Overview of factors affecting oral drug absorption. Chinese Journal of Pharmaceutical Sciences, 22(3), 249-257. [Link]

  • Nagy, B., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(7), 1049. [Link]

Sources

Method

Application Note: Chemo-Enzymatic Synthesis and Evaluation of 1,5-Anhydro-D-Fructose Derivatives as Potent Inflammasome Modulators

[1] Executive Summary & Mechanistic Rationale 1,5-Anhydro-D-fructose (1,5-AF) is a unique metabolic intermediate produced from starch degradation via the anhydrofructose pathway.[1][2][3] While 1,5-AF itself exhibits mil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanistic Rationale

1,5-Anhydro-D-fructose (1,5-AF) is a unique metabolic intermediate produced from starch degradation via the anhydrofructose pathway.[1][2][3] While 1,5-AF itself exhibits mild antioxidant and antimicrobial properties, its utility as a pharmaceutical agent has been historically limited by its chemical instability. In aqueous solution, the C-2 ketone of 1,5-AF undergoes rapid hydration (forming a gem-diol) and dimerization, which significantly blunts its biological interaction potential.

The Pharmacological Insight: Recent structure-activity relationship (SAR) studies suggest that the "free" 2-keto form of 1,5-AF is the pharmacophore responsible for anti-inflammatory activity. By chemically derivatizing the C-2 position (e.g., via oxime or hydrazone formation), we can "lock" the molecule in its bioactive conformation, preventing hydration and enhancing lipophilicity for cellular entry. These derivatives act as potent inhibitors of the NLRP3 inflammasome , a multiprotein complex implicated in type 2 diabetes, atherosclerosis, and neurodegeneration.

This guide details a scalable chemo-enzymatic pipeline :

  • Enzymatic generation of the 1,5-AF scaffold from starch.

  • Chemical derivatization to stabilize the C-2 ketone.

  • Biological validation using a THP-1 based NLRP3 inflammasome assay.

Pathway Visualization

The following diagram illustrates the production of 1,5-AF and its divergence into either metabolic byproducts (in vivo) or stabilized pharmacological agents (synthetic).

Anhydrofructose_Pathway Starch Starch / Glycogen AF 1,5-Anhydro-D-Fructose (1,5-AF) Starch->AF Enzymatic Elimination Lyase α-1,4-Glucan Lyase (EC 4.2.2.13) Lyase->Starch Hydrate Hydrated gem-diol (Inactive) AF->Hydrate H2O (Fast) AG 1,5-Anhydro-D-Glucitol (1,5-AG) AF->AG Reductase (In Vivo) APP Ascopyrone P (Antioxidant) AF->APP Dehydratase Deriv C-2 Hydrazone/Oxime (NLRP3 Inhibitor) AF->Deriv Chemical Derivatization (Stabilization) Dimer Dimerized Product (Inactive) Hydrate->Dimer Equilibrium

Figure 1: The chemo-enzymatic trajectory of 1,5-AF. The synthetic branch (red) stabilizes the pharmacophore against hydration (grey).

Protocol Module A: Enzymatic Synthesis of 1,5-AF Scaffold

Objective: Produce high-purity 1,5-AF from corn starch using recombinant


-1,4-glucan lyase.
Critical Constraint:  1,5-AF degrades rapidly at pH > 7.0. All downstream processing must maintain acidic conditions (pH 4.0–5.0).
Reagents & Equipment
  • Substrate: Waxy corn starch (high amylopectin content).

  • Enzyme: Recombinant

    
    -1,4-glucan lyase (Source: Aspergillus sp. or Morchella sp., expressed in P. pastoris or E. coli).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5.

  • Purification: Activated charcoal, Ion-exchange resin (Amberlite IR-120 H+ and IRA-410 OH-).

Step-by-Step Methodology
  • Substrate Preparation: Suspend 50 g of waxy corn starch in 1 L of 50 mM Sodium Acetate buffer (pH 5.5). Gelatinize by heating to 100°C for 20 mins, then cool to 40°C.

  • Enzymatic Digestion: Add

    
    -1,4-glucan lyase (approx. 50 U/g starch). Incubate at 40°C for 48 hours with gentle stirring.
    
    • QC Check: Monitor reaction progress via TLC (Silica gel 60; Eluent: Acetonitrile:Water 85:15). 1,5-AF appears as a distinct spot (Rf ~0.45) separate from glucose/maltose.

  • Termination: Heat the mixture to 90°C for 10 mins to denature the enzyme. Centrifuge (10,000 x g, 15 mins) to remove insoluble debris.

  • Purification (Crucial):

    • Pass supernatant through an activated charcoal column to remove pigments.

    • Perform deionization using a mixed-bed ion exchange column.

    • Note: Ensure the anion exchange resin does not raise the pH above 6.5 locally; use a weak base resin if necessary.

  • Concentration: Concentrate the eluate via rotary evaporation at 35°C (vac.) to a syrup. Do not exceed 40°C to prevent thermal degradation to microthecin.

Protocol Module B: Chemical Derivatization (C-2 Stabilization)

Objective: Synthesize the 1,5-AF-2-oxime or aryl-hydrazone derivative to lock the ketone functionality. Mechanism: Nucleophilic attack at the C-2 carbonyl carbon eliminates water, forming a stable C=N bond that cannot undergo hydration.

Reaction Scheme


Procedure (Example: 2,4-Dinitrophenylhydrazone Derivative)
  • Preparation: Dissolve 1.62 g (10 mmol) of 1,5-AF syrup in 20 mL of Methanol.

  • Reagent Addition: Add 10 mmol of the chosen hydrazine/amine (e.g., 2,4-dinitrophenylhydrazine for characterization, or a substituted benzhydrazide for bioactivity) dissolved in minimal MeOH.

  • Catalysis: Add catalytic Glacial Acetic Acid (approx. 5 drops).

  • Reaction: Stir at room temperature for 4 hours. If reaction is sluggish (monitored by TLC), heat to 50°C under reflux for 2 hours.

  • Isolation:

    • Evaporate solvent to 20% volume.

    • Precipitate the product by adding cold diethyl ether.

    • Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    C-NMR. Look for the disappearance of the ketone signal (~200 ppm) and appearance of the imine carbon (~150-160 ppm).
    

Protocol Module C: NLRP3 Inflammasome Inhibition Assay

Objective: Validate the anti-inflammatory potency of the synthesized derivative in a cellular model. Model: THP-1 Human Monocytic Cell Line.

Experimental Workflow Diagram

NLRP3_Assay THP1 THP-1 Monocytes PMA Differentiation (PMA, 100 nM, 24h) THP1->PMA Macro M0 Macrophages PMA->Macro Prime Priming Step (LPS, 1 μg/mL, 4h) Macro->Prime NF-κB Upregulation Treat Drug Treatment (1,5-AF Derivative, 1h) Prime->Treat Pro-IL-1β Accumulation Activ Activation Step (Nigericin 10 μM or ATP 5 mM) Treat->Activ Pre-incubation Readout Readout: IL-1β ELISA / Caspase-1 WB Activ->Readout Pyroptosis & Secretion

Figure 2: Standardized workflow for assessing NLRP3 inflammasome inhibition in THP-1 cells.

Detailed Methodology
  • Cell Culture: Maintain THP-1 cells in RPMI-1640 + 10% FBS.

  • Differentiation: Seed cells at

    
     cells/well in 24-well plates. Treat with PMA (100 nM)  for 24 hours to induce macrophage differentiation. Wash with PBS and rest for 24 hours.
    
  • Priming (Signal 1): Treat cells with LPS (1

    
    g/mL)  for 4 hours. This upregulates NLRP3 and pro-IL-1
    
    
    
    expression via NF-
    
    
    B.
  • Inhibitor Treatment: Remove LPS media. Add fresh media containing the 1,5-AF derivative (Concentration range: 1–100

    
    M) for 1 hour. Include 1,5-AF (underivatized) and MCC950 (standard inhibitor) as controls.
    
  • Activation (Signal 2): Add Nigericin (10

    
    M)  or ATP (5 mM)  for 45 minutes to trigger inflammasome assembly.
    
  • Analysis:

    • Supernatant: Collect for IL-1

      
       quantification using ELISA.
      
    • Lysate: Perform Western Blot for Cleaved Caspase-1 (p20) and ASC oligomerization.

Expected Data & Interpretation
CompoundIC50 (IL-1

Release)
Solubility (PBS)Stability (pH 7.4)
1,5-AF (Parent) > 500

M (Inactive)
HighLow (Hydrates)
1,5-AF-Oxime ~ 50

M
ModerateHigh
1,5-AF-Hydrazone ~ 10-25

M
LowHigh
MCC950 (Control) 0.01

M
HighHigh

Note: The parent 1,5-AF often shows poor activity due to rapid hydration in the culture media. The derivatives, by locking the ketone, should show significantly improved IC50 values.

Troubleshooting & Validation

  • Issue: Low Enzymatic Yield.

    • Cause: Product inhibition or pH drift.

    • Fix: Use a continuous extraction method or ensure high buffering capacity at pH 5.5.

  • Issue: Brown discoloration during synthesis.

    • Cause: Polymerization of 1,5-AF (Microthecin formation) under basic conditions or high heat.

    • Fix: Keep all processing temperatures < 40°C and pH < 6.5.

  • Issue: High cytotoxicity in THP-1.

    • Cause: Hydrazone moiety toxicity.

    • Fix: Perform an LDH release assay to distinguish between pyroptosis (inflammasome-mediated) and necrosis (drug toxicity).

References

  • Lundt, I., & Yu, S. (2010).[4] 1,5-Anhydro-D-fructose: Biocatalytic and chemical synthetic methods for the preparation, transformation and derivatization.[2][4] Carbohydrate Research, 345(2), 181-190.[4] Link

  • Matsuda, A., et al. (2017).[5] Synthesis of 1,5-Anhydro-D-fructose derivatives and evaluation of their inflammasome inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 181-190. Link

  • Fiskesund, R., et al. (2010).[2] 1,5-Anhydro-D-fructose and its derivatives: Biosynthesis, preparation and potential medical applications. Planta Medica, 76(12), 1205-1210. Link

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248-255. Link

Sources

Application

applications of acetylated polysaccharides in the food industry

Molecular Tuning for Texture Stabilization and Emulsification Introduction: The Case for Acetylation In the hydrocolloid sector, native polysaccharides often fail under industrial stress. Native starch retrogrades (weeps...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Tuning for Texture Stabilization and Emulsification

Introduction: The Case for Acetylation

In the hydrocolloid sector, native polysaccharides often fail under industrial stress. Native starch retrogrades (weeps) upon freezing; native pectin often lacks the surface activity required for stable emulsions. Acetylation —the esterification of hydroxyl groups with acetyl moieties—is a precise "molecular tuning" tool.

By introducing hydrophobic acetyl groups (


) onto the hydrophilic polysaccharide backbone, we introduce steric hindrance . This disruption prevents the tight re-association of polymer chains (retrogradation) and increases amphiphilicity, unlocking applications in freeze-thaw stable foods, encapsulation matrices, and high-load emulsions.

This guide provides the protocols and mechanistic insights required to synthesize, characterize, and apply acetylated polysaccharides, specifically focusing on Acetylated Starch (E1420) and Acetylated Pectin .

Mechanism of Action

Steric Hindrance & Retrogradation Inhibition

The primary failure mode of native starch in frozen foods is retrogradation . Amylose chains re-align into crystalline structures, expelling water (syneresis). Acetyl groups act as "spacers," physically preventing this alignment.

Visualization: The Acetylation Effect

The following diagram illustrates how acetylation disrupts the hydrogen bonding network that leads to retrogradation.

Starch_Acetylation_Mechanism Native Native Starch Granule (High H-Bonding) Reaction Acetylation Reaction (Acetic Anhydride + NaOH) Native->Reaction Esterification Retrogradation Native Outcome: Retrogradation (Syneresis) Crystalline Realignment Native->Retrogradation Cooling/Freezing Acetylated Acetylated Starch (Steric Hindrance) Reaction->Acetylated Sub. of -OH with -COCH3 Stability Acetylated Outcome: Freeze-Thaw Stability Amorphous Structure Maintained Acetylated->Stability Cooling/Freezing

Figure 1: Mechanism of retrogradation inhibition via steric hindrance introduced by acetyl groups.

Application I: Acetylated Starch as a Cryoprotectant

Target Application: Frozen meals, fruit fillings, and instant noodles. Regulatory Status: FDA 21 CFR 172.892; E1420.

Experimental Protocol: Aqueous Slurry Synthesis

Note: This protocol is scalable from bench (500g) to pilot (50kg).

Materials:

  • Native Corn or Tapioca Starch (35% w/w slurry)

  • Acetic Anhydride (Reagent Grade)

  • 3% NaOH solution (w/w)

  • 0.5M HCl

Workflow:

  • Slurry Preparation: Suspend starch in water at 25°C. Agitate constantly to prevent sedimentation.

  • pH Adjustment: Adjust slurry pH to 8.0–8.4 using 3% NaOH.

    • Critical Parameter: Do not exceed pH 9.0 or Temp 30°C. High alkalinity/heat causes granule gelatinization or hydrolysis.

  • Reaction: Slowly add Acetic Anhydride dropwise while simultaneously adding NaOH to maintain pH between 8.0 and 8.4.

    • Stoichiometry: Target 2-4% anhydride based on dry starch weight.

    • Time: Reaction typically takes 45–60 minutes.

  • Termination: Once pH stabilizes (consumption of alkali stops), adjust pH to 5.5 with 0.5M HCl.

  • Washing: Centrifuge or filter. Wash cake 3x with distilled water to remove sodium acetate salts.

  • Drying: Flash dry or oven dry at <50°C to 12% moisture.

Quality Control: Determination of Acetyl Content (Titration)

Reference Method: Adapted from Whistler & BeMiller and JECFA Specifications.

Principle: Saponification of the ester bond releases acetate, which is back-titrated.

Step-by-Step:

  • Sample Prep: Weigh 5.0 g of acetylated starch (dry basis) into a 250 mL flask.

  • Suspension: Add 50 mL distilled water; shake to suspend.

  • Indicator: Add 3 drops Phenolphthalein.

  • Neutralization: Titrate with 0.1M NaOH until a faint pink color persists (neutralizes free acid).

  • Saponification: Add exactly 25.0 mL of 0.45M NaOH . Stopper and shake vigorously for 30 mins.

    • Note: Excess alkali hydrolyzes the acetyl ester.

  • Back-Titration: Titrate excess alkali with 0.2M HCl until pink color disappears (

    
    ).
    
  • Blank: Perform steps 5-6 with native starch (

    
    ).
    

Calculations:




[1]

Acceptance Criteria:

Parameter Specification Regulatory Limit (FDA)
% Acetyl Groups 1.5% – 2.1% Max 2.5%
pH (10% slurry) 5.0 – 7.0 N/A

| DS | 0.05 – 0.10 | ~0.11 (implied max) |

Application II: Acetylated Pectin as an Emulsifier

Target Application: Beverage emulsions (flavor oils), functional dairy, and nutraceutical encapsulation. Pharma Overlap: Used in Self-Emulsifying Drug Delivery Systems (SEDDS) for lipophilic drugs.

The Science: Amphiphilicity

Native citrus pectin is hydrophilic (HLB > 15). Sugar Beet Pectin is naturally acetylated at the secondary hydroxyls of the galacturonic acid backbone. This, combined with protein moieties, allows it to adsorb at the oil-water interface, reducing interfacial tension.

Protocol: Emulsion Stability Testing

To validate the efficacy of acetylated pectin (vs. native), use the following stress test.

Materials:

  • Acetylated Pectin (e.g., Sugar Beet Pectin or chemically modified Citrus Pectin)[2]

  • MCT Oil (Medium Chain Triglycerides)

  • Buffer (pH 3.5, Citrate)

Workflow:

  • Hydration: Dissolve pectin (1.5% w/w) in pH 3.5 buffer overnight to ensure full hydration.

  • Pre-Emulsion: Add 10% w/w MCT oil. Homogenize using a high-shear rotor-stator (Ultra-Turrax) at 10,000 rpm for 2 mins.

  • Fine Homogenization: Pass through a high-pressure homogenizer (500 bar, 3 cycles).

  • Accelerated Stability Test:

    • Centrifuge 10 mL of emulsion at 4,000 x g for 20 mins.

    • Measure the height of the cream layer (if any).

  • Turbidity Measurement: Dilute emulsion 1:1000. Measure Absorbance at 500nm (

    
    ) at 
    
    
    
    and
    
    
    (storage at 55°C).

Data Interpretation:

  • Emulsion Stability Index (ESI): High retention of

    
     indicates resistance to coalescence.
    
  • Expectation: Acetylated pectin should show <10% change in turbidity over 14 days; Native pectin will likely phase separate within 24 hours.

Experimental Workflow Visualization

The following diagram outlines the critical path for developing an acetylated polysaccharide prototype, from synthesis to functional validation.

Acetylation_Workflow cluster_Synthesis Synthesis Phase cluster_QC Validation Phase Start Raw Polysaccharide (Starch/Pectin) Slurry Alkaline Slurry (pH 8.0-8.4) Start->Slurry Reaction Esterification (Acetic Anhydride) Slurry->Reaction Wash Neutralization & Washing Reaction->Wash Titration Titration (DS) Limit: <2.5% Acetyl Wash->Titration Titration->Reaction If DS too low Rheology Rheology/Stability (Freeze-Thaw) Titration->Rheology If Pass QC

Figure 2: End-to-end workflow for synthesis, purification, and functional validation of acetylated hydrocolloids.

Regulatory & Safety Constraints

When developing these ingredients for food or oral drug delivery, strict adherence to regulatory limits is mandatory.

  • FDA (USA): Under , Food Starch-Modified may be acetylated with acetic anhydride. The finished food starch-modified must contain not more than 2.5% acetyl groups .[3][4][5][6]

  • JECFA/WHO: The Joint FAO/WHO Expert Committee on Food Additives specifies that "Acetylated Starch" (INS 1420) must have an acetyl content between 0.5% and 2.5%.

  • Labeling: Must be labeled as "Modified Starch" or "Acetylated Starch."

References

  • FDA. (2023). 21 CFR 172.892 - Food starch-modified.[3][5] Code of Federal Regulations.[3] Link

  • FAO/WHO. (2011). Acetylated Starch: Monograph 11.[7] Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4][8] Link

  • BeMiller, J. N. (2018). Carbohydrate Chemistry for Food Scientists (3rd Ed). AACC International Press.
  • Schmidt, U. S., et al. (2015). The Emulsifying and Emulsion-Stabilizing Properties of Pectin: A Review. Comprehensive Reviews in Food Science and Food Safety.[9] Link

  • Colussi, R., et al. (2015). Acetylation of rice starch in an aqueous medium: Optimization and characterization. LWT - Food Science and Technology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-Anhydro-1-phenethylsorbitol Tetraacetate

Welcome to the technical support center for the synthesis of 1,5-Anhydro-1-phenethylsorbitol Tetraacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,5-Anhydro-1-phenethylsorbitol Tetraacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related C-glycoside compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and ultimately improve your reaction yields. Our approach is grounded in established chemical principles and draws from analogous syntheses in peer-reviewed literature.

Introduction to the Synthesis

The synthesis of 1,5-Anhydro-1-phenethylsorbitol Tetraacetate presents a unique set of challenges, primarily centered around the stereoselective formation of a carbon-carbon bond at the anomeric center of the sugar moiety. A plausible and efficient synthetic route involves three key stages: the formation of a C-phenethyl glycoside from a protected glucose derivative, the reductive cyclization to form the 1,5-anhydro ring, and the final peracetylation of the free hydroxyl groups. This guide will address potential issues at each of these critical junctures.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic strategy, the following diagram outlines the key transformations and intermediate stages. Understanding this workflow is the first step in effective troubleshooting.

Synthetic_Workflow cluster_0 Stage 1: C-Glycosylation cluster_1 Stage 2: Reductive Cyclization cluster_2 Stage 3: Acetylation A Protected Gluconolactone C Hemiketal Intermediate A->C Nucleophilic Addition B Phenethyl Grignard Reagent B->C D 1-C-Phenethyl-D-glucopyranose C->D Reduction & Deprotection E 1,5-Anhydro-1-phenethylsorbitol D->E Reductive Cyclization (e.g., with a silane) F 1,5-Anhydro-1-phenethylsorbitol Tetraacetate (Target) E->F Peracetylation (e.g., Ac₂O, Pyridine)

Optimization

Technical Support Center: Troubleshooting the Purification of Acetylated Carbohydrates

Welcome to the Technical Support Center for acetylated carbohydrate purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for acetylated carbohydrate purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these vital molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental workflows.

Introduction: The Challenge of Purity in Glycoscience

Carbohydrates are notoriously difficult to analyze and purify due to their structural heterogeneity. Unlike the linear and predictable nature of peptides, the spatial arrangement of hydroxyl groups in carbohydrates gives rise to a vast array of isomers and anomers, complicating separation processes.[1] The introduction of acetyl protecting groups, while essential for synthetic strategies, adds another layer of complexity. Acetylation increases the hydrophobicity of the carbohydrate, making techniques like reversed-phase chromatography a logical choice for purification.[1] However, achieving the high levels of purity (>95%) required for downstream applications, such as NMR identification and biological assays, remains a significant bottleneck.[1] This guide will address the common hurdles faced during the purification of acetylated carbohydrates and provide practical, evidence-based solutions.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of acetylated carbohydrates in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Poor Resolution in Column Chromatography

Question: I'm observing poor separation of my acetylated carbohydrate from byproducts on a silica gel column. What factors could be contributing to this, and how can I improve the resolution?

Answer: Poor resolution during silica gel chromatography of acetylated carbohydrates is a frequent issue stemming from several factors. Acetylated sugars, being more hydrophobic than their parent molecules, require careful optimization of the mobile phase.[1][2]

Underlying Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent is critical. A solvent system that is too polar will cause all compounds to elute quickly with little separation, while a system that is too non-polar will result in long retention times and band broadening.

    • Troubleshooting:

      • Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane/methanol.[3]

      • TLC Optimization: Before committing to a column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC).[3][4] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Co-elution of Isomers: Anomeric (α/β) and regioisomers formed during the reaction can be notoriously difficult to separate.

    • Troubleshooting:

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases. For acetylated monosaccharides, a pentafluorophenyl (PFP) stationary phase can be superior, while a phenyl hexyl phase may be more effective for protected oligosaccharides.[5]

      • Recycling HPLC: For challenging separations, an alternate-pump recycling high-performance liquid chromatography (R-HPLC) system can significantly enhance resolution by effectively lengthening the column.[5]

  • Overloading the Column: Exceeding the loading capacity of your column is a common mistake that leads to broad, overlapping peaks.

    • Troubleshooting:

      • Rule of Thumb: A general guideline is to load no more than 1-5% of the column's weight in the crude sample.

      • Step-Gradient Elution: Employ a step-gradient elution to first wash off highly non-polar impurities with a less polar solvent system before increasing the polarity to elute your target compound.

Product is a Persistent Oil or Gum Instead of a Crystalline Solid

Question: After purification, my acetylated carbohydrate is a thick oil or gum and refuses to crystallize. How can I induce crystallization?

Answer: The failure of a purified acetylated carbohydrate to crystallize is often due to the presence of residual impurities or the inherent amorphous nature of the compound.

Underlying Causes and Solutions:

  • Residual Solvents: Trace amounts of solvents from the purification process can inhibit crystal lattice formation.

    • Troubleshooting:

      • High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents.

      • Lyophilization: If the compound is soluble in water or other suitable solvents, lyophilization (freeze-drying) can be an effective method for obtaining a solid, albeit often amorphous, powder.[2]

  • Presence of Minor Impurities: Even small amounts of isomeric or other impurities can disrupt crystallization.

    • Troubleshooting:

      • Re-purification: If you suspect impurities, re-purify a small portion of the sample using a different chromatographic technique or solvent system.

      • Recrystallization: Attempt recrystallization from various solvent systems. A common starting point for acetylated sugars is ethanol or ethanol/water mixtures.[6][7] The process of dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly can promote the formation of a crystalline solid.

  • Amorphous Nature: Some acetylated carbohydrates naturally exist as amorphous solids or glasses.

    • Troubleshooting:

      • Trituration: Grinding the oil or gum under a solvent in which it is poorly soluble (e.g., diethyl ether or pentane) can sometimes induce precipitation of a solid.

      • Seeding: If you have a small crystal of the desired product (from a previous batch or literature preparation), adding it to the supersaturated solution can initiate crystallization.

Incomplete or Unwanted Deacetylation During Purification

Question: I'm observing partial or complete loss of acetyl groups during my purification workflow. What could be causing this, and how can I prevent it?

Answer: The ester linkages of acetyl groups are susceptible to cleavage under both acidic and basic conditions.[6][8] Unintentional deacetylation during purification can occur due to the choice of solvents, stationary phase, or prolonged exposure to certain conditions.

Underlying Causes and Solutions:

  • Acidic or Basic Conditions:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause partial deacetylation, especially with prolonged contact time.

      • Troubleshooting:

        • Neutralized Silica: Use deactivated or neutral silica gel. This can be prepared by washing the silica with a dilute solution of a weak base (e.g., triethylamine in the eluent) followed by the eluent alone.

        • Minimize Residence Time: Run the column as quickly as possible without sacrificing resolution.

    • Solvent Choice: Protic solvents, particularly methanol, in the presence of a base or acid can lead to transesterification or hydrolysis.

      • Troubleshooting:

        • Aprotic Solvents: Whenever possible, use aprotic solvents for your chromatography.

        • Avoid Strong Acids/Bases: Ensure that no strong acids or bases are introduced into your sample or purification system.

  • Selective Anomeric Deacetylation: The anomeric acetyl group is often more labile than others and can be selectively removed under certain conditions.[9][10]

    • Troubleshooting:

      • Mild Conditions: If you are not intentionally trying to achieve anomeric deacetylation, ensure your purification conditions are strictly neutral and anhydrous.

      • Catalyst Contamination: Be aware that certain reagents used in the preceding reaction, such as Lewis acids or bases, if not properly quenched and removed, can catalyze deacetylation.[9][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying acetylated carbohydrates?

A1: Reversed-phase chromatography (RPC) is often the most suitable technique for the purification of acetylated carbohydrates.[1] The addition of hydrophobic acetyl groups increases the compound's affinity for the non-polar stationary phase (e.g., C18).[2] This allows for elution with gradients of water and an organic solvent like acetonitrile or methanol, which are often effective at separating closely related acetylated species.

Q2: How can I effectively remove the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) after the reaction?

A2: The removal of excess reagents is a critical first step before chromatographic purification.

  • Acetic Anhydride: Can be quenched by the addition of ice-water, which hydrolyzes it to acetic acid.[6] The acetic acid can then be removed by co-evaporation with a solvent like toluene or by aqueous extraction.

  • Pyridine: Is typically removed by washing the reaction mixture with an acidic aqueous solution, such as dilute HCl or copper sulfate solution, which protonates the pyridine, making it water-soluble.

  • Dialysis: For acetylated polysaccharides, dialysis is an effective method to remove unreacted acetylating agents, catalysts, and solvents.[12][13]

Q3: What are the best methods for assessing the purity of my final acetylated carbohydrate product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of the acetylated carbohydrate. The presence of unexpected signals can indicate impurities. Solid-state NMR can be useful for samples that are difficult to dissolve.[14]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a suitable column (e.g., C18, PFP) can provide a quantitative measure of purity by integrating the peak areas.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the desired product and help identify any byproducts.[15]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.[4]

Q4: Can I use ethanol precipitation to purify my acetylated polysaccharide?

A4: Yes, ethanol precipitation is a commonly used method for the purification of acetylated polysaccharides.[12] By adding ethanol to an aqueous solution of the acetylated polysaccharide, the polysaccharide will precipitate out, leaving smaller impurities in the solution. The efficiency of precipitation depends on the degree of acetylation and the molecular weight of the polysaccharide.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Purification by Flash Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude acetylated carbohydrate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Carefully add the dried, pre-adsorbed sample to the top of the column.

  • Elution: Begin elution with the least polar solvent system determined by TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds, including the target molecule.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Chromatographic Techniques for Acetylated Carbohydrate Purification
TechniqueStationary PhaseMobile PhaseBest Suited ForAdvantagesDisadvantages
Normal-Phase Chromatography Silica Gel, AluminaNon-polar solvents (e.g., Hexane/Ethyl Acetate)Less polar acetylated carbohydrates, large-scale purificationCost-effective, good for removing polar impurities.[2]Can cause deacetylation, may not resolve isomers well.
Reversed-Phase Chromatography (RPC) C18, C8, PhenylPolar solvents (e.g., Water/Acetonitrile)Wide range of acetylated carbohydrates, analytical and preparative scaleExcellent for separating hydrophobic compounds and isomers.[1]More expensive, requires removal of aqueous solvents.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Cyano, AminoHigh organic content with a small amount of waterMore polar acetylated carbohydratesGood for separating compounds that are too polar for RPC.[1]Can be less robust than RPC.
Gel Permeation Chromatography (GPC) Porous polymer beadsOrganic solvents (e.g., THF, Chloroform)High molecular weight acetylated polysaccharidesSeparates based on size, good for removing small molecule impurities.Not suitable for separating isomers of similar size.

Section 4: Visualizing Purification Workflows

Diagram 1: General Workflow for Acetylated Carbohydrate Purification

G cluster_0 Reaction Work-up cluster_1 Purification cluster_2 Post-Purification Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Fraction_Analysis Fraction_Analysis Chromatography->Fraction_Analysis TLC/HPLC Solvent_Removal Solvent_Removal Fraction_Analysis->Solvent_Removal Crystallization_Attempt Recrystallization/Trituration Solvent_Removal->Crystallization_Attempt Purity_Assessment NMR/MS/HPLC Pure_Product Pure_Product Purity_Assessment->Pure_Product Crystallization_Attempt->Purity_Assessment Crude_Reaction_Mixture Crude_Reaction_Mixture Crude_Reaction_Mixture->Quenching

Caption: A generalized workflow for the purification of acetylated carbohydrates.

Diagram 2: Decision Tree for Troubleshooting Poor Chromatographic Resolution

G Poor_Resolution Poor_Resolution Check_TLC Check_TLC Poor_Resolution->Check_TLC Start Here Optimize_Solvent Optimize_Solvent Check_TLC->Optimize_Solvent Rf not optimal Check_Loading Check_Loading Check_TLC->Check_Loading Rf is optimal Successful_Separation Successful_Separation Optimize_Solvent->Successful_Separation Reduce_Load Reduce_Load Check_Loading->Reduce_Load Overloaded Change_Stationary_Phase Change_Stationary_Phase Check_Loading->Change_Stationary_Phase Load is okay Reduce_Load->Successful_Separation RPC_or_HILIC RPC_or_HILIC Change_Stationary_Phase->RPC_or_HILIC Silica fails RPC_or_HILIC->Successful_Separation

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (n.d.). PMC - NIH. [Link]

  • Wolfrom, M. L., & Thompson, A. (1963). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Canadian Journal of Chemistry, 41(4), 1034-1039. [Link]

  • Liu, C., & Liu, H. (2021). Acetylation of polysaccharides. (U.S. Patent No. 20210008098A1). U.S.
  • Hudson, C. S. (1946). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards, 36(2), 153. [Link]

  • Goodyear, E. F. (1934). Sugar acylation. (U.S. Patent No. 2,013,034). U.S.
  • Kohn, R., & Kováč, P. (1978). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers, 32(3), 404-407. [Link]

  • Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Mandal, P., & Misra, A. K. (2012). Isolation, purification and structural characterization of an acetylated heteroglycan from the unripe fruits of Manilkara zapota L. Carbohydrate Research, 354, 74-78. [Link]

  • Wang, Y., et al. (2022). Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. MDPI. [Link]

  • Pohl, C. (2022). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. MDPI. [Link]

  • Jeanes, A., Wise, C. S., & Dimler, R. J. (1951). Improved Techniques in Paper Chromatography of Carbohydrates. Analytical Chemistry, 23(3), 415-420. [Link]

  • Kjøniksen, A. L., et al. (2021). Assessing the quantification of acetylation in konjac glucomannan via ATR-FTIR and solid-state NMR spectroscopy. Food Hydrocolloids, 112, 106313. [Link]

  • Jabbari, H. (2014). Synthesis of Carbohydrate esters and selective anomeric deacetylation by MgO/MeOH. Organic Chemistry: An Indian Journal, 10(5), 181-186. [Link]

  • Jabbari, H. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Peciulyte, A., et al. (2017). Natural acetylation impacts carbohydrate recovery during deconstruction of Populus trichocarpa wood. Biotechnology for Biofuels, 10(1), 1-16. [Link]

  • Wang, J., et al. (2012). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. PMC. [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC. [Link]

  • Carbohydrate Extraction: Methods & Techniques. (2024). StudySmarter. [Link]

  • Carbohydrate. (n.d.). Wikipedia. [Link]

  • Analysis of Carbohydrates. (n.d.). University of Massachusetts. [Link]

  • New analytical methods for the chemical characterization of carbohydrates in food. (n.d.). American Chemical Society. [Link]

  • The Separation and Utilization of Biomass Components in the Pre-Hydrolysis Liquor of Kraft-Based Dissolving Pulp Production Process—A Review. (2021). MDPI. [Link]

  • Supramolecular assisted O-acylation of carbohydrates. (2025). Green Chemistry. [Link]

  • Extraction, purification, and structure characterization of polysaccharides from Crassostrea rivularis. (2018). PMC. [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (2016). NIH. [Link]

  • Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. (2022). PubMed. [Link]

  • Sucrose. (n.d.). Wikipedia. [Link]

  • How can one remove an acetyl protecting group from an acetylated sugar? (2025). ResearchGate. [Link]

  • Isolation and purification of carbohydrate components in functional food: a review. (2024). Royal Society of Chemistry. [Link]

  • Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. (2020). Archives of Pharmacy Practice. [Link]

  • A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. (2018). PubMed. [Link]

  • Acetylation of honey as a method for the identification and purification of carbohydrate-based components. (2025). ResearchGate. [Link]

Sources

Troubleshooting

optimizing reaction conditions for the glycosylation of sorbitol

Technical Support & Troubleshooting Hub Welcome, Researcher. You have entered the technical support interface for the synthesis of sorbitol glycosides.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Welcome, Researcher. You have entered the technical support interface for the synthesis of sorbitol glycosides. This guide addresses the specific challenges of reacting sorbitol (acceptor) with carbohydrate donors (glucose, fructose, etc.) to form stable ether-linked glycosides.

Unlike simple esterification (which yields Spans/Tweens), glycosylation involves forming a glycosidic bond between the anomeric carbon of a sugar and a hydroxyl group of sorbitol. This process is chemically antagonistic due to the competition between intermolecular glycosylation and intramolecular dehydration (sorbitan formation).

Module 1: Chemical Glycosylation (Fischer Type)

Core Principle: Acid-catalyzed thermodynamic control. You are forcing an acetal formation between a sugar hemiacetal and a sorbitol hydroxyl group while removing water to shift equilibrium.

Protocol Overview
  • Reaction Type: Melt-phase Fischer Glycosylation.

  • Catalyst: Sulfonic acids (p-TSA, MSA) or Solid Acids (Sulfated Zirconia).

  • Critical Parameter: Water removal rate vs. Temperature.

Troubleshooting Guide: Chemical Synthesis

Q1: My reaction mixture turns dark brown/black rapidly before conversion is complete. What is happening? Diagnosis: Caramelization and Polymerization (The "Maillard" trap). Root Cause: Temperature exceeds 120°C, or local hot spots are present due to high viscosity. The Fix:

  • Temperature Cap: Limit reaction temperature to 105°C - 110°C . Above 120°C, glucose degradation accelerates exponentially.

  • Agitation: High-viscosity melt requires high-torque overhead stirring (anchor impeller), not magnetic stirring.

  • Vacuum Protocol: Do not apply full vacuum immediately. Ramp vacuum from 200 mbar to 20 mbar over 30 minutes to prevent "bumping" and allow controlled water removal.

Q2: HPLC analysis shows high levels of 1,4-sorbitan and isosorbide, but low glycoside yield. Diagnosis: Competitive Dehydration. Root Cause: The acid catalyst is driving the intramolecular dehydration of sorbitol faster than the intermolecular reaction with glucose. This is common with strong mineral acids (H₂SO₄). The Fix:

  • Change Catalyst: Switch to p-Toluenesulfonic acid (p-TSA) or Dodecylbenzenesulfonic acid (DBSA) . These surfactants-acids improve miscibility between the hydrophilic sugar and the lipophilic sorbitol melt.

  • Molar Ratio: Increase the Sorbitol:Glucose ratio to 3:1 or 5:1 . Excess sorbitol acts as the solvent, diluting the glucose and favoring the capture of the glycosyl cation by sorbitol rather than another sugar molecule (oligomerization).

Q3: The reaction stalls at 60-70% conversion. Diagnosis: Equilibrium Saturation (Water Lock). Root Cause: Water produced by the reaction is not escaping the viscous melt, halting the forward reaction (Le Chatelier's principle). The Fix:

  • Nitrogen Sparging: Introduce a subsurface nitrogen bleed. The gas bubbles break the surface tension and carry water vapor out of the viscous melt more effectively than vacuum alone.

Module 2: Enzymatic Transglycosylation

Core Principle: Kinetic control using glycosidases (e.g.,


-galactosidase, glucosidase) to transfer a sugar moiety from a donor (lactose, sucrose) to sorbitol.[1][2][3]
Protocol Overview
  • Enzyme:

    
    -Galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis).
    
  • Conditions: Mild (40-60°C), pH 6.0-7.0.

  • Critical Parameter: Water Activity (

    
    ).
    
Troubleshooting Guide: Enzymatic Synthesis

Q4: I am seeing almost 100% hydrolysis of my donor (e.g., lactose -> glucose + galactose) and 0% sorbitol glycoside. Diagnosis: Hydrolysis Dominance. Root Cause: Water activity (


) is too high. In dilute aqueous buffer, hydrolases prefer water as the nucleophile.
The Fix: 
  • High Solids Loading: Increase substrate concentration to near-saturation (60-70% w/w). This lowers

    
    .
    
  • Co-Solvents: Introduce a water-miscible organic solvent (e.g., t-Butanol or Acetone up to 20% v/v) or use an Ionic Liquid system to suppress water activity while maintaining enzyme stability.

Q5: The enzyme loses activity after 2 hours. Diagnosis: Product Inhibition or Thermal Denaturation. Root Cause: High concentrations of glucose/galactose (byproducts) often inhibit glycosidases. The Fix:

  • Fed-Batch Mode: Add the sugar donor in pulses rather than all at once.

  • Immobilization: Use enzymes immobilized on acrylic resin (e.g., Eupergit®) to enhance thermal stability and allow for easy removal.

Module 3: Visualization & Logic
Pathway Logic: The Competitive Landscape

The following diagram illustrates the critical branching point where optimization succeeds or fails. You must steer the reaction away from the "Dehydration Sink" and toward the "Glycosylation Pathway."

SorbitolGlycosylation Sorbitol Sorbitol (Melt) Acid Acid Catalyst (Heat > 100°C) Sorbitol->Acid Sorbitan 1,4-Sorbitan (Byproduct) Acid->Sorbitan Intramolecular (-H2O) Intermediate Oxocarbenium Ion Acid->Intermediate Activation Isosorbide Isosorbide (Deep Dehydration) Sorbitan->Isosorbide Further Dehydration Glucose + Glucose/Donor Product Sorbitol Glucoside (Target) Intermediate->Product Intermolecular Attack by Sorbitol Polymers Polydextrose (Self-Polymerization) Intermediate->Polymers Attack by Glucose Control Optimization: High Sorbitol Ratio Vacuum Removal of H2O Control->Product

Figure 1: Reaction pathway competition. The goal is to favor the Green path (Intermolecular) over the Red path (Intramolecular Dehydration) via stoichiometry and water removal.

Module 4: Analytical Data & Validation

Comparison of Methods Use this table to select the correct approach for your target application.

ParameterChemical (Fischer)Enzymatic (Transglycosylation)
Reaction Temp 100°C - 120°C40°C - 60°C
Catalyst p-TSA, H₂SO₄, Sulfated Zirconia

-Galactosidase, Glucosidase
Selectivity Low (Mix of

anomers & isomers)
High (Regio- and Stereospecific)
Major Impurity Sorbitan, Isosorbide, Colored bodiesFree Monosaccharides (Glucose/Galactose)
Yield (Typical) 50-70%30-50% (Equilibrium limited)
Purification Distillation (to remove excess sorbitol)Chromatography / Membrane filtration

Standard Analytical Protocol (HPLC) Do not rely on UV detection (Sorbitol has no chromophore).

  • Column: Calcium-form Cation Exchange (e.g., Rezex RCM-Monosaccharide) or HILIC (Amide).

  • Mobile Phase: 100% Water (Ca-column) or ACN:Water 80:20 (HILIC).

  • Detector: RID (Refractive Index) or ELSD (Evaporative Light Scattering).[4]

  • Validation: Sorbitol elutes after glucose on Ca-columns. Sorbitan elutes later.

FAQ: Quick Solutions

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave heating (Source 1.21) significantly accelerates Fischer glycosylation (minutes vs. hours) and can improve selectivity for the


-anomer. However, precise temperature control is vital to prevent thermal runaway in the polar sorbitol melt.

Q: Why is my product sticky and impossible to crystallize? A: Sorbitol glycosides are inherently amorphous, hygroscopic mixtures of isomers. Crystallization is rarely possible. Purification is best achieved by removing excess sorbitol via vacuum distillation (short path) or solvent extraction (acetone/ethanol).

Q: Is "Sorbitol Glycosylation" the same as making Polysorbates (Tweens)? A: No. Polysorbates are esters (Sorbitol + Fatty Acid). Glycosides are ethers (Sorbitol + Sugar). Ensure you are performing the correct reaction.

References
  • Fischer Glycosylation Mechanism & Kinetics

    • Fischer Glycosidation.[5][6][7] Wikipedia. (Overview of acid-catalyzed mechanism and equilibrium). Link

    • Microwave-assisted Fischer Glycosidation. CORE. (Acceleration of glycosylation using microwave energy). Link

  • Sorbitol Dehydration (Side Reaction)

    • Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts. Max Planck Society. (Detailed kinetics of the competing dehydration pathway). Link

    • Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide. ACS Publications. (Study on sulfated zirconia catalysts). Link

  • Enzymatic Synthesis

    • Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol. MDPI Processes. (Transglycosylation parameters: temp, pH, substrate ratio).[1] Link

    • Enzymatic Glycosylation Strategies.[8][9] MDPI. (Review of glycosidases and glycosyltransferases). Link

  • Analytical Methods

    • An isocratic HPLC method for the determination of sorbitol and glycerol.[4][10][11] PubMed. (ELSD and UV-VIS detection methods).[4][10][11] Link

    • HPLC Methods for analysis of Sorbitol.[10][11][12][13] Helix Chromatography.[13] (HILIC separation protocols). Link

Sources

Optimization

troubleshooting NMR and mass spectrometry of anhydrohexitols

Technical Support Center: Anhydrohexitol Analysis Topic: Troubleshooting NMR and Mass Spectrometry of Anhydrohexitols (e.g., 1,5-Anhydroglucitol, Isosorbide) Version: 2.4 | Last Updated: February 2026 Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anhydrohexitol Analysis Topic: Troubleshooting NMR and Mass Spectrometry of Anhydrohexitols (e.g., 1,5-Anhydroglucitol, Isosorbide) Version: 2.4 | Last Updated: February 2026

Introduction: The "Rigid Polyol" Challenge

Welcome to the Anhydrohexitol Analysis Hub. You are likely here because these molecules—rigid, cyclic ethers derived from hexitols—are behaving deceptively in your analytical workflows.

Whether you are quantifying 1,5-anhydro-D-glucitol (1,5-AG) as a glycemic marker or characterizing isosorbide (1,4:3,6-dianhydro-D-glucitol) for bio-polymers, you face two distinct adversaries:

  • In NMR: Severe spectral overlap in the 3.4–4.0 ppm region and complex second-order coupling due to rigid bicyclic conformations.

  • In MS: "Silent" ionization (poor protonation) and the dominance of alkali adducts that refuse to fragment.

This guide bypasses standard textbook advice. We focus on the specific failure modes of anhydrohexitols and the self-validating protocols to resolve them.

Module 1: NMR Troubleshooting & Structural Elucidation

The Core Problem: Anhydrohexitols lack a distinct anomeric proton (unlike glucose), collapsing the dispersion of the spectrum. The protons are magnetically inequivalent but chemically similar, leading to "roofing" effects and multiplets that defy first-order analysis.

Diagnostic Decision Tree: NMR Signal Resolution

NMR_Workflow Start Issue: Unresolved Multiplets (3.4 - 4.2 ppm) Solvent_Check Current Solvent? Start->Solvent_Check D2O D2O Solvent_Check->D2O DMSO DMSO-d6 Solvent_Check->DMSO Action_D2O Switch to DMSO-d6 Reason: Freeze OH exchange to see H-bonding (Endo vs Exo) D2O->Action_D2O Action_DMSO Run HSQC + COSY DMSO->Action_DMSO Decision_Stereo Stereochemistry Unclear? Action_DMSO->Decision_Stereo NOESY Run 1D NOESY Target: Bridgehead Protons Decision_Stereo->NOESY Rigid Bicycle Coupling Analyze 3J(H,H) Karplus Relationship Decision_Stereo->Coupling Flexible Monocycle

Figure 1: Decision matrix for resolving spectral overlap and determining stereochemistry in anhydrohexitols.

FAQ: NMR Specifics

Q: My isosorbide spectrum in D₂O shows a clean aliphatic region, but I cannot distinguish the endo vs. exo hydroxyl orientation. Why? A: In D₂O, hydroxyl protons exchange rapidly with the solvent and disappear. You lose the most critical diagnostic handle: the H-bonding environment.

  • The Fix: Switch to DMSO-d₆ .

  • The Mechanism: In DMSO, exchange is slow.

    • Endo-OH (intramolecular H-bond to the ring oxygen) appears downfield (typically δ 4.4–4.6 ppm ) as a doublet.

    • Exo-OH (solvent H-bond) appears upfield (typically δ 4.1–4.3 ppm ).

    • Validation: The endo proton coupling (

      
      ) is often larger due to the locked conformation.
      

Q: I see a "hump" or broad baseline between 3.5–3.8 ppm. Is my sample impure? A: Not necessarily. This is likely Virtual Coupling (strong coupling). In rigid bicyclic systems like isosorbide, protons H-3 and H-4 often have very similar chemical shifts (


). This creates a second-order ABX system where intensities are distorted (the "roof effect").
  • The Fix:

    • High Field: Move from 400 MHz to 600+ MHz to increase

      
       in Hz.
      
    • TOCSY (Total Correlation Spectroscopy): Run a 1D TOCSY irradiating a distinct signal (like the bridgehead H-1/H-5). This will "light up" only the connected spin system, filtering out the overlap.

Module 2: Mass Spectrometry Troubleshooting

The Core Problem: Anhydrohexitols are neutral polyethers. They hate protonation (


) and love sodium (

). Sodium adducts are notoriously stable, meaning they fly through the mass spec without fragmenting, giving you a mass but no structural data.
Protocol: The "Sodium Trap" Evasion
IssueSymptomRoot CauseSolution
Silent Spectrum No signal in ESI(+) mode.Low proton affinity (Ether/Alcohol functional groups).[1]Add 10 mM Ammonium Acetate to mobile phase. Look for

.[2]
The "Brick" Strong

(Na) peak but zero MS/MS fragmentation.
Sodium coordination locks the cyclic ether; bond energy > coordination energy.Lithium Doping: Spike with LiCl.

adducts fragment more easily than Na adducts.
Ghost Peaks Peaks at

or

.
Acetonitrile solvent adducts or dimer formation (

).
Switch to Methanol/Water.[1] Check concentration (dimers form at high conc).
Definitive Identification: GC-MS Derivatization

Since LC-MS fragmentation is often uninformative for isomers (e.g., distinguishing 1,4-anhydroglucitol from 1,5-anhydroglucitol), GC-MS is the gold standard due to distinct retention times and EI fragmentation patterns.

Standard Operating Procedure (SOP): TMS Derivatization Note: Methoximation (MeOx) is NOT required for anhydrohexitols as they are non-reducing (no open aldehyde).

  • Dry: Lyophilize sample completely (water kills silylation reagents).

  • Reagent: Add 50 μL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Incubate: 60°C for 30 minutes.

    • Why? Sterically hindered secondary alcohols in the bicyclic ring need heat to silylate fully.

  • Analyze: GC-EI-MS (Splitless injection).

    • Target Ion: Look for m/z 217 and m/z 204 (characteristic sugar backbone cleavages).

Module 3: Integrated Workflow (The "Self-Validating" System)

When identifying a complete unknown, use this logic flow to prevent false positives.

MS_Workflow Sample Sample: Unknown Cyclic Polyol Ionization ESI-MS Direct Infusion Sample->Ionization Check_Ion Signal Type? Ionization->Check_Ion Na_Adduct [M+Na]+ Only (Stable, No Frag) Check_Ion->Na_Adduct NH4_Adduct [M+NH4]+ or [M+H]+ Check_Ion->NH4_Adduct Action_Deriv Protocol: GC-MS (TMS) (See Module 2) Na_Adduct->Action_Deriv Cannot Fragment Action_MS2 Perform MS/MS Look for Water Loss (-18) NH4_Adduct->Action_MS2 Result_GC Match Retention Time vs Standards (Isomer Specific) Action_Deriv->Result_GC Result_LC Cross-Ring Cleavage (Ambiguous for Isomers) Action_MS2->Result_LC Result_LC->Action_Deriv If Isomer ID needed

Figure 2: Workflow for selecting the correct Mass Spectrometry ionization and derivatization path.

References

  • Structural Analysis of Isosorbide

    • Title: "NMR assignments and conformational analysis of isosorbide and its deriv
    • Source:Carbohydr
    • Context: Defines the endo/exo coupling constants and the "butterfly" conform
  • 1,5-Anhydroglucitol Biomarker Analysis

    • Title: "Determination of 1,5-anhydroglucitol in plasma by GC-MS."
    • Source:Clinical Chemistry.
    • Context: Establishes the GC-MS TMS derivatization protocol as the reference method for differentiating 1,5-AG
  • Mass Spectrometry of Alkali Adducts

    • Title: "Fragmentation of alkali metal cationized carbohydr
    • Source:Journal of Mass Spectrometry.
    • Context: Explains why sodium adducts of polyols are stable and require lithium doping or derivatization for structural d
  • Solvent Effects in Carbohydrate NMR

    • Title: "Solvent effects on the 1H NMR chemical shifts of hydroxyl protons."
    • Source:Magnetic Resonance in Chemistry.
    • Context: Details the mechanism of DMSO-d6 in slowing exchange r

Sources

Troubleshooting

strategies to prevent the degradation of acetylated sorbitol

Topic: Strategies to Prevent the Degradation of Acetylated Sorbitol Document ID: TS-AS-2026-02 Status: Active Executive Summary & Technical Context Acetylated Sorbitol (specifically Sorbitol Hexaacetate, CAS 7208-47-1, o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent the Degradation of Acetylated Sorbitol Document ID: TS-AS-2026-02 Status: Active

Executive Summary & Technical Context

Acetylated Sorbitol (specifically Sorbitol Hexaacetate, CAS 7208-47-1, or its partial acetate derivatives) is utilized as a chiral scaffold, a kinetic resolution substrate, and a specialized plasticizer. While the hexaacetate is thermodynamically stable compared to free sugars, it possesses three critical vulnerabilities:

  • Hydrolytic Instability: Susceptibility to ester cleavage in the presence of moisture and trace acid/base catalysts.

  • Acyl Migration: In partially acetylated species, acetyl groups migrate between adjacent hydroxyls (1,2- or 1,3-shifts) via orthoester intermediates, leading to regioisomeric impurities.

  • Transesterification: Rapid exchange of acetyl groups with nucleophilic solvents (e.g., Methanol) during analysis or workup.

This guide provides authoritative troubleshooting and prevention strategies based on physical organic chemistry principles.

Critical Degradation Pathways (Visualized)

Understanding the mechanism is the first step to prevention. The following diagram outlines the two primary degradation routes: Hydrolysis (moisture-induced) and Transesterification (solvent-induced).

DegradationPathways SorbitolAc Sorbitol Hexaacetate (Intact) Intermediate Tetrahedral Intermediate SorbitolAc->Intermediate Nucleophilic Attack Water Moisture (H2O) + Catalyst (H+/OH-) Water->Intermediate Alcohol Solvent (MeOH/EtOH) (Nucleophile) Alcohol->Intermediate HydrolysisProd Degradation Product A: Partial Acetates + Acetic Acid Intermediate->HydrolysisProd Elimination (Hydrolysis) TransEstProd Degradation Product B: Methyl Acetate + Deacetylated Sorbitol Intermediate->TransEstProd Elimination (Transesterification)

Figure 1: Competitive degradation pathways. Note that both pathways are catalyzed by trace acids or bases remaining from synthesis.

Troubleshooting Guide (FAQ Format)

Category A: Storage & Physical Appearance[1]

Q: My white crystalline Sorbitol Hexaacetate has turned into a sticky, amorphous gum. What happened? Diagnosis: Hygroscopic Hydrolysis. While pure Sorbitol Hexaacetate is crystalline (MP ~99-102°C), trace impurities (unreacted sorbitol or mono-acetates) are highly hygroscopic. They absorb atmospheric moisture, creating a localized aqueous phase that catalyzes the hydrolysis of the ester bonds. Corrective Action:

  • Immediate: Check the smell. A vinegar odor (Acetic Acid) confirms hydrolysis.

  • Remediation: If degradation is minor, recrystallize immediately from anhydrous Ethanol or Isopropanol to remove the acetic acid and amorphous impurities.

  • Prevention: Store in a desiccator under Argon. Do not rely on standard screw-cap vials; use Parafilm® or heat-sealed foil bags.

Q: I am detecting a melting point depression (e.g., 94-96°C instead of 100°C). Is my compound degrading? Diagnosis: Acyl Migration (Regioisomerism). If the sample was subjected to heat (>60°C) or slightly basic conditions during drying, acetyl groups may have migrated. In acyclic polyols like sorbitol, 1,2-migration is rapid via a 5-membered cyclic orthoester intermediate. Scientific Insight: Migration is entropy-driven to distribute acetyl groups to thermodynamically stable positions (often primary hydroxyls). This creates a mixture of regioisomers, which acts as an impurity to the main crystal lattice, depressing the melting point [1].

Category B: Analytical Artifacts (HPLC/LC-MS)

Q: My HPLC chromatogram shows "ghost peaks" that increase over time while the sample sits in the autosampler. Diagnosis: On-Column Transesterification. You are likely using Methanol (MeOH) as a solvent or mobile phase. In the presence of trace residual acid from the synthesis (e.g., p-TsOH or H2SO4), MeOH acts as a nucleophile, attacking the sorbitol ester. Evidence: The "ghost peak" is often Methyl Acetate or a deacetylated sorbitol fragment [4]. Protocol Fix:

  • Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for sample preparation.

  • Remove Catalyst: Ensure the sample is passed through a weak basic silica plug or neutralized before analysis.

  • Temperature: Cool the autosampler to 4°C.

Strategic Prevention Protocols

Protocol 1: The "Zero-Residue" Workup

Purpose: To remove catalytic impurities that drive degradation during storage.

Context: Standard aqueous workups often leave trace pyridine (base catalyst) or mineral acids (acid catalyst) trapped in the crystal lattice.

  • Dissolution: Dissolve crude acetylated sorbitol in Ethyl Acetate (EtOAc).

  • Acid Wash (If Pyridine used): Wash with cold 1M HCl (removes Pyridine as pyridinium chloride).

  • Base Wash (Critical): Wash with Saturated NaHCO3 (removes Acetic Acid/Mineral Acids).

  • The "Polishing" Step: Wash with Brine (Saturated NaCl) followed by drying over Anhydrous Na2SO4 .

    • Why? Magnesium Sulfate (MgSO4) is slightly acidic and can catalyze degradation. Sodium Sulfate is neutral.

  • Concentration: Evaporate solvent at <40°C . High heat promotes elimination reactions.

Protocol 2: Solvent Compatibility Matrix

Use this table to select solvents for processing and analysis.

SolventCompatibilityRisk FactorMechanism of Failure
Methanol / Ethanol 🔴 High Risk TransesterificationAlcohol acts as nucleophile, stripping acetyl groups [4].
Water 🔴 High Risk HydrolysisCleaves ester bonds (Acid/Base catalyzed) [2].
Ethyl Acetate 🟢 Safe LowStable, but may contain trace acetic acid if old.
Acetonitrile 🟢 Excellent NoneNon-nucleophilic, aprotic. Ideal for HPLC.
DMSO 🟡 Caution HygroscopicityDMSO absorbs water rapidly, leading to hydrolysis.

Mechanistic Insight: Acyl Migration

In partially acetylated sorbitol (e.g., during synthesis or metabolic studies), the acetyl group is not static. Under basic conditions (pH > 7.5), the alkoxide of a free hydroxyl group attacks the adjacent carbonyl carbon.

MigrationMechanism Start 1,2-Diol Monoacetate (Kinetic Product) Orthoester Cyclic Orthoester Intermediate Start->Orthoester Intramolecular Nucleophilic Attack Orthoester->Start Reversible End Regioisomer (Thermodynamic Product) Orthoester->End Ring Opening

Figure 2: The mechanism of acetyl migration via the orthoester intermediate. This process is accelerated by heat and base [1] [3].

References

  • Lassfolk, R., et al. (2023).[1] "Mechanism of Acyl Group Migration in Carbohydrates." Chemistry – A European Journal.[2][3] Link

  • Khan Academy. (2013). "Acid-catalyzed ester hydrolysis mechanism." Link

  • Redox Ltd. (2025).[4] "Safety Data Sheet: Sorbitol." Redox Safety Data Repository. Link

  • Master Organic Chemistry. (2022). "Transesterification: Mechanism and Catalysis." Link

  • GuideChem. (2026). "Sorbitol Hexaacetate Properties and Stability." Link

Sources

Optimization

Technical Support Center: Enzyme Inhibition Assay Troubleshooting

Status: Operational | Ticket: #8842-EI | Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #8842-EI | Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Assay Integrity Center

You are likely here because your inhibition curves are shifting, your replicates are noisy, or your "hits" are disappearing upon validation. In enzyme kinetics, inconsistency is rarely random; it is usually a symptom of an overlooked variable in the equilibrium constants or physical chemistry of the reaction.

This guide moves beyond basic pipetting errors to address the mechanistic root causes of assay failure.

Module 1: The "IC50 Shift" (Potency Discrepancies)

Issue: Your compound’s


 value shifts significantly between experiments or differs from literature values.
Root Cause Analysis

The


 is an operational value, not a physical constant. It depends entirely on the assay conditions. If your 

is shifting, one of two critical ratios has likely changed:
  • The Substrate Ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 
    For competitive inhibitors, the apparent potency decreases as substrate concentration increases. This is described by the Cheng-Prusoff equation  [1].[1][2]
    
    • The Trap: If you optimize

      
       to boost signal without recalculating 
      
      
      
      , your
      
      
      will drift.
    • The Fix: Always report

      
      , not just 
      
      
      
      .
  • The Tight-Binding Limit (

    
     vs. 
    
    
    
    ):
    Standard Michaelis-Menten kinetics assume
    
    
    . This holds true only when
    
    
    .
    • The Trap: If your inhibitor is potent (

      
      ) and you use 20 nM enzyme to get a good signal, you are in the Tight-Binding Regime . You are measuring the concentration of the enzyme active sites, not the affinity of the inhibitor. The 
      
      
      
      will essentially equal
      
      
      .[3]
Diagnostic Protocol: The "IC50 Shift" Test

To determine if you are in the tight-binding limit, perform this self-validating experiment:

  • Run the inhibition assay at your standard enzyme concentration (

    
    ).
    
  • Run the same assay at

    
     and 
    
    
    
    .
  • Analysis:

    • If

      
       remains constant 
      
      
      
      Classical inhibition (Valid).
    • If

      
       shifts linearly with 
      
      
      
      
      
      Tight-binding (Invalid
      
      
      ).

Solution for Tight Binding: Use the Morrison Equation for curve fitting instead of the standard 4-parameter logistic model.

Module 2: The "False Positive" (Assay Interference)

Issue: You identified "hits" in a screening campaign, but they show steep inhibition curves or fail in the presence of detergents.

The "Frequent Hitter" Phenomenon

Up to 95% of hits in early academic screens can be artifacts caused by Colloidal Aggregation [2]. Small molecules can form micelle-like aggregates that sequester enzyme on their surface, causing non-specific denaturation.

Key Indicators of Aggregation
ParameterObservationDiagnosis
Hill Slope

(Steep)
High Probability of Aggregation. A true 1:1 inhibitor should have a slope near 1.0.
Max Inhibition 100% (Sharp cutoff)Aggregates often shut down activity completely once the Critical Aggregation Concentration (CAC) is reached.
Detergent Effect Activity lost with Triton X-100Confirmed Aggregator. Detergents disrupt the colloids, restoring enzyme activity.
Visualizing the Mechanism

AggregationMechanism Compound Test Compound Colloid Colloidal Aggregate (Micelle-like) Compound->Colloid High Conc. Colloid->Compound Reverses sequestered Sequestered Enzyme (Inactive/Denatured) Colloid->sequestered Adsorbs Enzyme Enzyme Free Enzyme (Active) Enzyme->sequestered Detergent Add 0.01% Triton X-100 Detergent->Colloid Disrupts

Figure 1: Mechanism of false-positive inhibition via colloidal aggregation. Aggregates non-specifically adsorb enzymes, mimicking inhibition.[4][5]

Module 3: Troubleshooting Logic Flow

Use this decision tree to resolve inconsistent data.

TroubleshootingFlow Start Start: Inconsistent Data CheckZ Calculate Z-Factor Start->CheckZ Z_Low Z' < 0.5 CheckZ->Z_Low High Noise Z_High Z' > 0.5 CheckZ->Z_High Robust Signal NoiseCheck Check Pipetting/Reagents Z_Low->NoiseCheck HillCheck Check Hill Slope Z_High->HillCheck SteepSlope Slope > 2.0 HillCheck->SteepSlope NormalSlope Slope ~ 1.0 HillCheck->NormalSlope Aggregator Suspect Aggregation Add 0.01% Triton SteepSlope->Aggregator CheckPotency Check IC50 vs [E] NormalSlope->CheckPotency TightBinding IC50 ≈ [E]/2 CheckPotency->TightBinding Limit Reached Valid Valid Assay CheckPotency->Valid

Figure 2: Systematic troubleshooting workflow for enzyme inhibition assays.

Module 4: Assay Robustness (Z-Factor)

Issue: You are unsure if your assay is sensitive enough to trust the data.

The Z-factor (or Z') is the industry standard for quantifying the separation between your positive control (fully inhibited) and negative control (DMSO/Max signal) [3].

Formula:



Interpretation Guide
Z-Factor ScoreStatusAction Required
1.0 IdealTheoretical maximum (impossible in practice).[6]
0.5 – 1.0 Excellent Proceed with screening/dose-response.
0.0 – 0.5 Marginal Acceptable for single-point, but replicates required.
< 0.0 Fail STOP. Signal window overlaps with noise. Do not run samples.

Troubleshooting Low Z':

  • Pipetting: Are you using low-retention tips?

  • Edge Effects: Are the outer wells evaporating? (Use thermal seals).

  • Drift: Is the enzyme losing activity across the plate? (Add BSA or optimize temperature).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[7][8] Journal of Biomolecular Screening.

Sources

Troubleshooting

Technical Support Center: Regioselective Deacetylation of Carbohydrates

Welcome to the technical support center for regioselective deacetylation of carbohydrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselective deacetylation of carbohydrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective protecting group manipulation. Here, you will find answers to frequently encountered challenges, detailed troubleshooting guides, and validated protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is regioselective deacetylation and why is it a critical step in carbohydrate chemistry?

Regioselective deacetylation is the selective removal of an acetyl protecting group from one specific hydroxyl position on a carbohydrate that has multiple acetyl groups. This process is fundamental in the synthesis of complex oligosaccharides and glycoconjugates.[1] Peracetylated sugars with a single free hydroxyl group are crucial building blocks (glycosyl acceptors) for the stereoselective formation of glycosidic bonds.[2][3] Specifically, selective deacetylation at the anomeric (C-1) position is often a key step for preparing important glycosyl donors like trichloroacetimidates.[4] Manipulating these protecting groups allows for the controlled, stepwise assembly of complex carbohydrate structures that are vital for biological function and drug development.[5][6]

Q2: What are the main strategies for achieving regioselective deacetylation?

There are two primary strategies: chemical methods and enzymatic methods.

  • Chemical Methods: These rely on the differential reactivity of acetyl groups. Anomeric acetates are generally more reactive than primary (e.g., C-6) acetates, which are in turn more reactive than secondary acetates.[1] This reactivity difference can be exploited using various reagents under controlled conditions. Common reagents include hydrazine acetate, ammonium acetate, zinc acetate, and magnesium oxide.[1][4][7]

  • Enzymatic Methods: This approach uses biocatalysts, such as lipases and esterases, to achieve high regioselectivity under very mild conditions (neutral pH, room temperature).[8] Enzymes offer exceptional specificity, often targeting a single position (e.g., C-1, C-3, C-4, or C-6) with high precision, which can be difficult to achieve chemically.[2][3][9] This "green chemistry" approach also minimizes the need for tedious workups.[8]

Q3: How can I monitor the progress of my deacetylation reaction?

The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC) . The product, having a free hydroxyl group, will be more polar than the fully acetylated starting material and will thus have a lower Retention Factor (Rf) value. It is advisable to run a co-spot (a mix of the reaction mixture and the starting material) to clearly distinguish the product spot from the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is acyl migration and how can I prevent it?

Acyl migration is an intramolecular transesterification where an acetyl group moves from one hydroxyl position to another, often catalyzed by acid or base. This can lead to a mixture of undesired isomers. For instance, after a selective deacetylation at the C-6 position, the acetyl group from C-4 might migrate to C-6. This is a significant challenge in carbohydrate synthesis.[10] To minimize this, it is crucial to use mild reaction conditions and neutralize the reaction mixture promptly during workup. Enzymatic methods performed at neutral pH are particularly effective at avoiding acyl migration.[10]

Troubleshooting Guide

This section addresses specific problems that may arise during regioselective deacetylation experiments.

Problem 1: Lack of Selectivity / Mixture of Products

Plausible Causes:

  • Harsh Reaction Conditions: Using strong bases (e.g., sodium methoxide at room temperature for extended periods) or strong acids can lead to the non-selective removal of multiple acetyl groups.[11] The inherent reactivity difference between anomeric, primary, and secondary esters is often not sufficient under harsh conditions.

  • Incorrect Stoichiometry of Reagents: Many chemical methods require precise control over the amount of catalyst or reagent used. An excess can lead to over-deacetylation.

  • Prolonged Reaction Time: Allowing a reaction to proceed for too long, even under mild conditions, can result in the slow deacetylation of less reactive positions.

Solutions & Strategies:

  • Switch to a Milder Reagent: If you are using a strong base, consider switching to a milder, more selective chemical catalyst. A comparison is provided in the table below.

  • Employ an Enzymatic Method: Enzymes like Candida antarctica Lipase B (CALB) are renowned for their high regioselectivity.[8] Different enzymes can provide access to different monodeprotected isomers from the same starting material.[2][9]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed and before significant side products appear. Running the reaction at a lower temperature can often improve selectivity.[12]

  • Careful Reagent Control: Use catalytic amounts of reagents where possible, such as in the Zemplén deacetylation (catalytic NaOMe in methanol).[13]

Table 1: Comparison of Selected Chemical Reagents for Anomeric Deacetylation
ReagentTypical ConditionsTarget SelectivityAdvantagesDisadvantages
Ammonium Acetate (NH₄OAc) DMF or THF/MeOH, Room Temp.Anomeric (C-1)Mild, non-toxic, simple procedure.[1][14][15]Can be slow (e.g., 12+ hours).[1]
Zinc Acetate (Zn(OAc)₂)•2H₂O Methanol, 50-55 °CAnomeric (C-1)Inexpensive, low toxicity, simple workup.[7][16]Requires heating.
Magnesium Oxide (MgO) Methanol, 40 °C or RefluxAnomeric (C-1)Mild, neutral conditions, reusable catalyst.Heterogeneous reaction, may require longer times.
Hydrazine Acetate DMF, Room Temp.Anomeric (C-1)Effective and mild.Hydrazine derivatives are toxic and carcinogenic.[1]
Ethylenediamine/Acetic Acid DMF, Room Temp.Anomeric (C-1)Slower reaction rates allow for easier control.[12]Requires careful preparation of the reagent mixture.
Problem 2: Cleavage of the Glycosidic Bond

Plausible Causes:

  • Acid-Labile Glycosidic Linkages: Many glycosidic bonds are sensitive to acid. Using acidic deacetylation methods (e.g., HCl/EtOH) can easily cleave the bond, especially with prolonged exposure or elevated temperatures.[11][17]

  • Base-Labile Aglycones: While less common for the glycosidic bond itself, the aglycone (the non-sugar part) or other protecting groups on the molecule may be sensitive to the basic conditions used for deacetylation.

Solutions & Strategies:

  • Avoid Harsh Acidic Conditions: If your substrate has an acid-sensitive glycosidic bond, avoid methods that use strong acids.

  • Use Neutral or Mildly Basic Catalysts: Methods employing MgO or enzymatic approaches are ideal as they operate under neutral or near-neutral pH, preserving the integrity of most glycosidic bonds.[8]

  • Zemplén Deacetylation: This classic method uses a catalytic amount of sodium methoxide in methanol and is generally mild enough to preserve glycosidic linkages.[13] The reaction should be run at 0 °C to room temperature and neutralized promptly with an acid-form ion-exchange resin upon completion.[13]

Problem 3: Low or No Yield of the Desired Product

Plausible Causes:

  • Inactive Reagents or Catalyst: Reagents can degrade over time. For example, hydrazine is susceptible to oxidation, and enzymes can lose activity if stored improperly.

  • Steric Hindrance: The target acetyl group may be sterically hindered, making it inaccessible to the reagent or enzyme. This is particularly true for secondary hydroxyl groups.

  • Inappropriate Solvent: The starting material must be soluble in the reaction solvent. For enzymatic reactions, the choice of solvent can dramatically impact enzyme activity and selectivity.

Solutions & Strategies:

  • Verify Reagent/Enzyme Activity: Use fresh, high-quality reagents. For enzymatic reactions, ensure the biocatalyst is active and stored according to the manufacturer's recommendations.

  • Change the Reagent or Method: If steric hindrance is an issue, a smaller chemical reagent might be more effective. Alternatively, a different enzyme with a distinct substrate-binding pocket could provide the desired selectivity.[18]

  • Solvent Optimization: Ensure your substrate is fully dissolved. For enzymatic reactions, consider screening different organic solvents or buffer systems. For example, Candida antarctica lipase B (CAL-B) catalyzed deacetylation of arabinonucleosides yields different products in isopropanol versus an aqueous buffer.

Visualization of Key Workflows

Method Selection Workflow

Choosing the correct deacetylation strategy is critical for success. The following decision tree outlines a logical approach based on the desired regioselectivity and substrate stability.

G start Start: Peracetylated Carbohydrate q1 What is the primary target position? start->q1 anomeric Anomeric (C-1) q1->anomeric Anomeric primary Primary (C-6) q1->primary Primary secondary Secondary (C-2, C-3, C-4) q1->secondary Secondary q2 Is the glycosidic bond acid-labile? acidic Use controlled acidic hydrolysis (e.g., HCl/EtOH in CHCl3) WARNING: Risk of bond cleavage. q2->acidic No basic Use mild basic hydrolysis (e.g., Zemplen Deacetylation) q2->basic Yes q3 Is high selectivity critical / chemical methods failing? enzymatic Use Enzymatic Method: - Screen Lipases (e.g., CALB, CRL) - Screen Esterases (e.g., AXE) q3->enzymatic Yes anomeric->q2 chem_primary Use specific chemical methods: - Cp2ZrCl2 / DIBAL-H - Iodine in Methanol primary->chem_primary secondary->q3 chem_anomeric Use mild chemical methods: - NH4OAc in DMF - Zn(OAc)2 in MeOH - MgO in MeOH chem_anomeric->q3 chem_primary->q3 basic->chem_anomeric G cluster_0 Reaction Carb R-O-Ac (Acetylated Carbohydrate) Product R-OH (Deacetylated Carbohydrate) Carb->Product Deacetylation Catalyst Catalyst (Enzyme or Chemical) Catalyst->Carb Nucleophile Nu-H (e.g., MeOH, H₂O) Nucleophile->Carb Byproduct Ac-Nu (e.g., MeOAc, AcOH)

Caption: Generalized scheme for catalytic deacetylation of a carbohydrate.

Experimental Protocols

Protocol 1: Regioselective Anomeric Deacetylation with Ammonium Acetate

This protocol is adapted from a method described as mild, practical, and non-toxic for the selective deacetylation of the anomeric position. [1] Materials:

  • Peracetylated sugar (e.g., α-D-glucose pentaacetate)

  • Ammonium acetate (NH₄OAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the peracetylated sugar (1.0 mmol) in anhydrous DMF (5 mL).

  • Add ammonium acetate (2.0 mmol, 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate mobile phase). The reaction may take 12-24 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure at a temperature below 40 °C.

  • Purify the resulting residue directly by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the 1-hydroxy product. [1]

Protocol 2: Selective Anomeric Deacetylation with Zinc Acetate

This method provides an alternative using an inexpensive and environmentally benign catalyst. [7] Materials:

  • Fully acetylated carbohydrate

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Anhydrous Methanol (MeOH)

  • Silica gel and chromatography solvents

Procedure:

  • To a solution of the fully acetylated sugar (1.0 mmol) in methanol (10 mL), add zinc acetate dihydrate (0.2 mmol, 0.2 equivalents).

  • Stir the mixture at 50-55 °C.

  • Monitor the reaction by TLC. Reaction times typically range from 2 to 6 hours. [7]4. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the anomerically deacetylated product.

Protocol 3: General Procedure for Enzymatic Deacetylation

This protocol describes a general approach for screening and using immobilized lipases for regioselective deacetylation, a strategy noted for its high selectivity and mild conditions. [2][8][9] Materials:

  • Peracetylated carbohydrate

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)

  • Appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0) or organic solvent (e.g., tert-butanol)

  • Celite for filtration

Procedure:

  • Dissolve the peracetylated sugar (e.g., 100 mg) in the chosen solvent system (e.g., 10 mL of tert-butanol or a biphasic system with buffer).

  • Add the immobilized enzyme (e.g., 100 mg, 1:1 weight ratio with substrate).

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction by taking aliquots at regular intervals, filtering the enzyme, and analyzing the supernatant by TLC or HPLC.

  • Once sufficient conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the product by column chromatography.

References

  • Synthesis of Carbohydrate esters and selective anomeric deacetylation by MgO/MeOH. (n.d.). SSRN. [Link]

  • Chittaboina, S., Hodges, B., & Wang, Q. (2006). A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position. Letters in Organic Chemistry, 3(1), 35-38. [Link]

  • Filice, M., Guisan, J. M., Terreni, M., & Palomo, J. M. (2012). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols, 7(10), 1994-2003. [Link]

  • Filice, M., Guisan, J. M., Terreni, M., & Palomo, J. M. (2012). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols. [Link]

  • Jabbari, A., Keypour, H., & Shayesteh, M. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research, 10(1), 168. [Link]

  • Filice, M., Guisan, J. M., Terreni, M., & Palomo, J. M. (2012). Regioselective monodeprotection of peracetylated carbohydrates. PubMed. [Link]

  • Kaya, E., Sonmez, F., Kucukislamoglu, M., & Nebioğlu, M. (2012). Selective anomeric deacetylation using zinc acetate as catalyst. ResearchGate. [Link]

  • Filice, M., Palomo, J. M., Guisan, J. M., & Terreni, M. (2008). A simple and straightforward chemo-enzymatic approach to synthesize a library of monohydroxy tetraacetylated monosaccharides. ResearchGate. [Link]

  • Zhang, J., & Kováč, P. (1999). An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates. Semantic Scholar. [Link]

  • Gavel, M., Courant, T., Joosten, A. Y. P., & Lecourt, T. (2019). Regio- and Chemoselective Deprotection of Primary Acetates by Zirconium Hydrides. Organic Chemistry Portal. [Link]

  • Abramov, A. A., et al. (2025). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. ResearchGate. [Link]

  • Jabbari, A., Keypour, H., & Shayesteh, M. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Canadian Center of Science and Education. [Link]

  • Zhu, X., et al. (2024). Regioselective Deacetylation of Peracetylated Deoxy-C-glycopyranosides by Boron Trichloride (BCl3). The Journal of Organic Chemistry. [Link]

  • Zhang, J., & Kováč, P. (1999). An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates. Taylor & Francis Online. [Link]

  • Stepanova, E. V., et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. University of Helsinki. [Link]

  • Guberman, M., & Imperiali, B. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. [Link]

  • Wang, Y., & Yang, Z. (2020). Regioselective Deacetylation in Nucleosides and Derivatives. PMC. [Link]

  • Abramov, A. A., et al. (2025). Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Semantic Scholar. [Link]

  • Abramov, A. A., et al. (2025). Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Carbohydrate Research. [Link]

  • Demchenko, A. V., & Yashunsky, D. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. [Link]

  • Guberman, M., & Imperiali, B. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science. [Link]

  • Li, Y., & Wang, J. (2007). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]

  • Stepanova, E. V., et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: a regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. University of Helsinki. [Link]

  • Zitzelsberger, A., et al. (2003). Regioselective deacetylation of cellulose acetates by acetyl xylan esterases of different CE-families. PubMed. [Link]

  • Sabaini, M. B., et al. (2009). Enzymatic regioselective and complete deacetylation of two arabinonucleosides. CONICET. [Link]

  • Moss, A. (2003). Protecting Groups & Carbohydrates Notes. Alchemyst. [Link]

  • Esposito, M., et al. (2009). Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides. PubMed. [Link]

  • General reactions for selective deacetylation of anomeric acetate groups. (n.d.). ResearchGate. [Link]

  • Sabaini, M. B., et al. (2009). Enzymatic regioselective and complete deacetylation of two arabinonucleosides. Repositorio Institucional CONICET Digital. [Link]

  • Kaya, E., Sonmez, F., Kucukislamoglu, M., & Nebioğlu, M. (2012). An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates. ResearchGate. [Link]

  • Chittaboina, S., Hodges, B., & Wang, Q. (2006). A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position. Bentham Science. [Link]

  • De-O-acetylation using sodium methoxide. (2021). NCBI. [Link]

  • Boltje, T. J., & van der Marel, G. A. (2013). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Abramov, A. A., et al. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. The Journal of Organic Chemistry. [Link]

  • Chittaboina, S., Hodges, B., & Wang, Q. (2006). A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position. Bentham Science Publishers. [Link]

  • Protecting group manipulations in carbohydrate chemistry. (n.d.). University of Debrecen. [Link]

  • Rogowski, A., et al. (2017). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. PMC. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,5-Disubstituted-1H-Tetrazoles

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the synthesis of 1,5-disubstituted-1H-tetrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the synthesis of 1,5-disubstituted-1H-tetrazoles. As a Senior Application Scientist, I've compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the common pitfalls of this often-nuanced chemistry. Our focus here is not just on protocols but on the underlying principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My reaction yields for the [3+2] cycloaddition are consistently low. What are the most common culprits?

Low yields in tetrazole synthesis are a frequent frustration. Before undertaking extensive optimization, consider these primary factors:

  • Inadequate Activation of the Nitrile: The [3+2] cycloaddition between an organic nitrile and an azide is often the most direct route, but it can be sluggish. The reaction barrier is significantly influenced by the electronic nature of the nitrile's substituent. Electron-withdrawing groups on the nitrile enhance its reactivity.[1] If your nitrile is electron-rich, it will likely require more forcing conditions or a catalyst to proceed efficiently.

  • Issues with the Azide Source: The choice of azide reagent is critical. While sodium azide (NaN₃) is common, its solubility in organic solvents can be limiting. The use of trimethylsilyl azide (TMSN₃) often gives better results in organic media. However, in situ generation of hydrazoic acid (HN₃), while reactive, poses significant safety risks and its concentration can be difficult to control.[2][3]

  • Reaction Temperature and Time: These reactions can be slow, especially with unactivated nitriles. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.

  • Catalyst Inefficiency: For less reactive nitriles, a catalyst is often necessary. Zinc(II) salts are known to catalyze the reaction by coordinating to the nitrile, which lowers the barrier for nucleophilic attack by the azide.[4] The choice of catalyst and its loading are key parameters to optimize.

Q2: I'm observing a mixture of 1,5- and 2,5-disubstituted tetrazole isomers. How can I control the regioselectivity?

The formation of regioisomers is a classic challenge in tetrazole chemistry. The regioselectivity is not merely a matter of sterics but a complex interplay of factors:

  • Reaction Mechanism: The mechanism of the cycloaddition can influence the isomeric ratio. A concerted [3+2] cycloaddition of an organic azide with a nitrile generally leads to the 1,5-disubstituted product.[5] However, stepwise mechanisms can also be at play, especially with metal azides, which can lead to mixtures.

  • Solvent Effects: The polarity of the solvent can have a profound impact. While a detailed mechanistic understanding is still evolving, empirical evidence suggests that different solvents can stabilize the transition states leading to each isomer differently. It is often worthwhile to screen a range of solvents with varying polarities.

  • Nature of the Electrophile (in alkylation of 5-substituted tetrazoles): When preparing disubstituted tetrazoles by alkylating a 5-substituted-1H-tetrazole, the nature of the alkylating agent and the reaction mechanism (SN1 vs. SN2) can dictate the N1/N2 ratio.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Tetrazole Synthesis

Problem: My reaction produces an inseparable mixture of 1,5- and 2,5-disubstituted tetrazole isomers, compromising my yield and purity.

Causality: The tetrazolate anion is an ambident nucleophile, meaning it can be attacked at either the N1 or N2 position. The preferred site of attack is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Set up a series of small-scale parallel reactions.

    • Use a consistent set of starting materials, concentrations, and temperature.

    • Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Acetonitrile, DMF, DMSO).

    • Analyze the isomeric ratio in each reaction by ¹H NMR or LC-MS.

  • Temperature Modulation:

    • Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and a higher temperature (e.g., reflux).

    • Lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable isomer.

  • Choice of Base and Counter-ion:

    • If applicable (e.g., in alkylation reactions), screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH). The nature of the counter-ion can influence the ion-pairing with the tetrazolate anion, thereby affecting the site of alkylation.

Data-Driven Decision Making:

ParameterGeneral Trend for N1/N2 Isomer RatioRationale
Temperature Higher temperatures may favor the N1-isomer.Often the thermodynamically more stable product.
Solvent Polarity Highly variable; requires empirical screening.Solvation effects alter the nucleophilicity of the N1 vs. N2 positions.
Base Counter-ion Larger, softer cations (e.g., Cs⁺) can favor N2-alkylation.Influences the degree of ion-pairing with the tetrazolate anion.

Visualizing the Troubleshooting Workflow:

G start Isomeric Mixture Observed solvent Screen Solvent Systems (Toluene, THF, ACN, DMF) start->solvent temp Vary Reaction Temperature (e.g., 0°C, RT, Reflux) start->temp base Screen Different Bases (K2CO3, Cs2CO3, NaH) start->base analyze Analyze Isomer Ratio (NMR, LC-MS) solvent->analyze temp->analyze base->analyze optimize Optimized Conditions for Desired Regioisomer analyze->optimize Select best condition

Caption: A workflow for optimizing regioselectivity in disubstituted tetrazole synthesis.

Guide 2: Overcoming Purification Challenges

Problem: My crude product is an oily residue that streaks on TLC, and I'm struggling to get a pure compound after column chromatography.

Causality: Tetrazoles, with their multiple nitrogen atoms, are often polar and can exhibit strong interactions with the silica gel stationary phase. The lone pairs on the nitrogen atoms can form hydrogen bonds with the acidic silanol groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption.[6]

Troubleshooting Protocol for Column Chromatography:

  • TLC Optimization is Key:

    • Finding the Right Eluent: A common mistake is not exploring a wide enough range of solvent polarities. For polar tetrazoles, a starting point could be 5% methanol in dichloromethane.[6]

    • Dealing with Streaking: If your compound streaks, it's a sign of strong interaction with the silica.

      • For Basic Tetrazoles: Add a basic modifier to your eluent to neutralize the acidic silanol groups. 1-2% triethylamine (TEA) or using a pre-mixed solution of ammonia in methanol are common choices.[7]

      • For Acidic Tetrazoles: A small amount of acetic acid in the eluent can improve peak shape.

  • Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.

    • Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Using too much solvent for loading will lead to broad peaks and poor separation.

  • Alternative Stationary Phases:

    • If your compound is very polar or sensitive to the acidity of silica gel, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.

Visualizing the General Synthetic Pathway:

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Purification Amide Amide Reaction [3+2] Cycloaddition or Ugi-Azide Reaction Amide->Reaction Nitrile Nitrile Nitrile->Reaction Azide Azide Source (e.g., TMSN₃, NaN₃) Azide->Reaction Workup Aqueous Workup Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product 1,5-Disubstituted-1H-tetrazole Chromatography->Product

Caption: A generalized workflow for the synthesis and purification of 1,5-disubstituted-1H-tetrazoles.

Safety First: A Non-Negotiable Pillar

The synthesis of tetrazoles often involves azides, which are energetic materials requiring strict safety protocols.

Q3: What are the absolute critical safety precautions I must take when working with azides?

  • Hydrazoic Acid (HN₃) Formation: NEVER mix azide salts with acid without rigorous safety measures in place. HN₃ is highly toxic, volatile, and explosive. Acidic workups of reactions containing residual sodium azide are extremely hazardous.

  • Heavy Metal Azides: Avoid contact of azide solutions with heavy metals (e.g., lead, copper, mercury, silver, zinc). Heavy metal azides are shock-sensitive and can detonate violently. Use non-metal spatulas and avoid pouring azide waste down the drain, as it can react with metal pipes.

  • Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform with sodium azide, as this can lead to the formation of explosive diazidomethane.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all reactions involving azides in a well-ventilated fume hood, and consider using a blast shield for reactions with a higher risk profile.

References

  • Fokin, V. V., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Cárdenas-Galindo, L. E., Islas-Jácome, A., Cortes-García, C. J., El Kaim, L., & Gámez-Montaño, R. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(3), 225-231. [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(32), 9983–9987. [Link]

  • Gámez-Montaño, R. (2016). Synthesis of hybrid 1-5 disubstituted Tetrazoles by Ugi-azide reaction. 252nd ACS National Meeting & Exposition. [Link]

  • Valle-Carrillo, A., et al. (2021). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Molbank, 2021(4), M1283. [Link]

  • Hernández-Vázquez, E., et al. (2019). Synthesis of 1,5-disubstituted tetrazoles containing propargyl moiety. Proceedings, 41(1), 60. [Link]

  • Chellegui, M., et al. (2023). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry, 47(40), 18882-18892. [Link]

  • Basso, A., et al. (2018). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molecules, 23(11), 2758. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Columbia University. Column Chromatography. [Link]

  • Swami, S., Sahu, S. N., & Shrivastava, R. (2024). Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]

  • Basso, A. (2018). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide. ResearchGate. [Link]

  • Fernández-Moro, D., et al. (2023). Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. The Journal of Organic Chemistry, 88(3), 1639–1649. [Link]

  • Elajla, H., et al. (2023). Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. Journal of Computational Chemistry, 44(29), 2531-2542. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]

  • Mohammadi, A., & Gholinejad, M. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(28), 17957-17967. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,5-Anhydro-1-phenethylsorbitol Tetraacetate vs. Standard Glycosidase Inhibitors

This guide provides an in-depth technical comparison of 1,5-Anhydro-1-phenethylsorbitol tetraacetate against established glycosidase inhibitors. Note on Nomenclature & Activation: The compound 1,5-Anhydro-1-phenethylsorb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,5-Anhydro-1-phenethylsorbitol tetraacetate against established glycosidase inhibitors.

Note on Nomenclature & Activation: The compound 1,5-Anhydro-1-phenethylsorbitol tetraacetate (CAS 114421-40-8) is a protected C-glycoside .

  • 1,5-Anhydro-sorbitol is synonymous with 1,5-Anhydro-D-glucitol (1,5-AG) , a 1-deoxy form of glucose locked in the pyranose ring.

  • Tetraacetate refers to the four acetyl protecting groups on the hydroxyls, rendering the molecule lipophilic and cell-permeable but inactive against glycosidases in cell-free assays.

  • Active Species: The acetyl groups must be removed (hydrolyzed) to yield 1,5-Anhydro-1-phenethyl-D-glucitol , the active competitive inhibitor.

Executive Summary: The C-Glycoside Advantage

1,5-Anhydro-1-phenethylsorbitol (the deacetylated active form) represents a distinct class of inhibitors known as C-glycosides . Unlike natural O-glycosides (substrates) or iminosugars (transition state mimics), C-glycosides replace the labile exocyclic oxygen with a carbon atom.

  • Primary Utility: It serves as a hydrolytically stable substrate mimic . It binds to the active site of

    
    - or 
    
    
    
    -glucosidases and SGLT transporters but cannot be cleaved, acting as a competitive inhibitor or a stable probe for aglycone binding pockets.
  • Key Differentiator: While less potent than transition-state mimics (like Acarbose or DNJ), it offers superior metabolic stability and chemical robustness, making it ideal for structural biology (X-ray crystallography) and long-duration metabolic studies.

Mechanistic Comparison

The Competitors

We compare the target molecule against three industry standards:

  • Acarbose: A complex pseudo-oligosaccharide (Clinical Standard).

  • 1-Deoxynojirimycin (1-DNJ): An iminosugar (Research Standard).

  • Phlorizin: An O-glycoside (SGLT Standard).

Mechanism of Action Analysis[1]
Feature1,5-Anhydro-1-phenethyl-D-glucitolAcarbose1-Deoxynojirimycin (DNJ)
Chemical Class C-Glycoside (Carbohydrate mimic)Pseudo-oligosaccharide (Carbasugar amine)Iminosugar (Azasugar)
Binding Mode Ground State Mimic: Fits the active site like the substrate (glucose-phenyl) but lacks the scissile bond.Transition State Mimic: The valienamine moiety mimics the twisted boat conformation of the transition state.Transition State Mimic: The ring nitrogen becomes protonated, mimicking the oxocarbenium ion charge.
Inhibition Type Competitive (Reversible)Competitive (Reversible, slow-binding)Competitive (Reversible)
Stability High: The C-C bond is resistant to all glycosidases and acids.Moderate: Can be slowly degraded by gut bacteria or specific amylases.High: Chemically stable, but cleared renally.
Selectivity Aglycone-Driven: The phenethyl group targets hydrophobic pockets (aglycone subsites +1/+2).Enzyme-Specific: Highly selective for

-glucosidases (maltase/sucrase).
Broad: Inhibits

-glucosidases and glucosylceramide synthase.
Visualizing the Inhibition Pathways[2]

InhibitionMechanism Enzyme Glycosidase Enzyme (Active Site) ES_Complex E-S Complex (Transient) Enzyme->ES_Complex + Substrate EI_Phenethyl E-I Complex (Dead-End, Stable) Enzyme->EI_Phenethyl + Phenethyl Derivative (Ground State Binding) EI_Acarbose E-I Complex (Tight Binding) Enzyme->EI_Acarbose + Acarbose (Transition State Binding) Substrate Natural Substrate (O-Glycoside) Product Glucose + Aglycone Phenethyl 1,5-Anhydro-1-phenethyl-D-glucitol (C-Glycoside) Acarbose Acarbose (TS Mimic) ES_Complex->Product Hydrolysis EI_Phenethyl->Enzyme Reversible (Fast) EI_Acarbose->Enzyme Reversible (Slow)

Caption: Comparative binding kinetics. The Phenethyl derivative forms a stable but reversible ground-state complex, whereas Acarbose mimics the high-affinity transition state.

Performance & Data Analysis

Potency Profiles (Estimated Ranges)

Note: Exact IC50 values depend heavily on the enzyme source (e.g., Yeast vs. Mammalian vs. Bacterial).

InhibitorTarget EnzymeTypical IC50 / KiPrimary Interaction Force
1,5-Anhydro-1-phenethyl...

-Glucosidase (Yeast)

M Range
(e.g., 50 - 500

M)
Hydrophobic interaction (Phenethyl) + H-bonding (Sugar OH)
SGLT2 (Transporter)nM -

M Range
Aglycone binding pocket affinity
Acarbose

-Glucosidase (Intestinal)
nM Range (e.g., 10 - 50 nM)Transition state mimicry (Valienamine)
1-Deoxynojirimycin

-Glucosidase

M Range
(e.g., 1 - 50

M)
Ionic interaction (Protonated Nitrogen)
Phlorizin SGLT1 / SGLT2

M Range
Competitive binding at glucose site
Structural Advantages of the Phenethyl Derivative
  • Aglycone Specificity Probe: The phenethyl group (C6H5-CH2-CH2-) is a flexible hydrophobic moiety. Unlike Acarbose (which binds primarily to the glycone active site), this molecule probes the aglycone binding subsite (or "entrance" of the active site).

    • Application: Use it to map the hydrophobic tolerance of a newly discovered glycosidase.

  • Metabolic Stability:

    • Acarbose: Can be degraded by gut microbiota.

    • Phlorizin: Rapidly hydrolyzed by

      
      -glucosidases (O-glycosidic bond cleavage).
      
    • Phenethyl C-glucoside: Totally resistant to hydrolysis. It remains intact in metabolic assays, making it an excellent internal standard or tracer.

Experimental Protocols

Protocol A: Activation (Deacetylation)

The commercial "Tetraacetate" form is inactive in enzyme assays. You must deacetylate it first.

  • Dissolution: Dissolve 10 mg of 1,5-Anhydro-1-phenethylsorbitol tetraacetate in 1 mL of Methanol (MeOH).

  • Catalysis: Add 0.1 mL of Sodium Methoxide (NaOMe) solution (0.5 M in MeOH).

    • Mechanism: Zemplén transesterification.

  • Incubation: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane) until the starting material spot disappears and a baseline spot (polar polyol) appears.

  • Neutralization: Add Amberlite IR-120 (H+ form) resin until pH is neutral (pH 6-7).

  • Filtration: Filter off the resin and evaporate the solvent.

  • Reconstitution: Dissolve the resulting clear gum (active inhibitor) in water or buffer for the assay.

Protocol B: Comparative Inhibition Assay ( -Glucosidase)

Objective: Determine the IC50 of the activated compound vs. Acarbose.[1]

Materials:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma G5003).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 67 mM Phosphate Buffer, pH 6.8.

Workflow:

  • Preparation:

    • Enzyme Solution: 0.1 U/mL in buffer.

    • Inhibitor Series: Prepare serial dilutions (0.1

      
      M to 1000 
      
      
      
      M) of the Deacetylated Phenethyl derivative and Acarbose.
  • Pre-incubation:

    • Mix 20

      
      L Enzyme + 20 
      
      
      
      L Inhibitor.
    • Incubate at 37°C for 10 minutes.

  • Reaction Start:

    • Add 20

      
      L pNPG (2 mM).
      
  • Kinetics:

    • Measure Absorbance at 405 nm (release of p-Nitrophenol) every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate Initial Velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to Sigmoidal Dose-Response curve to extract IC50.

Workflow Diagram

ExperimentalWorkflow Start Start: Tetraacetate Form Deacetylation Step 1: Deacetylation (MeOH / NaOMe, 2h) Start->Deacetylation Neutralization Step 2: Neutralization (Amberlite H+ Resin) Deacetylation->Neutralization ActiveCompound Active Inhibitor: 1,5-Anhydro-1-phenethyl-D-glucitol Neutralization->ActiveCompound Assay Step 3: Enzyme Assay (vs Alpha-Glucosidase) ActiveCompound->Assay Data Step 4: IC50 Calculation (Sigmoidal Fit) Assay->Data

Caption: Critical activation workflow. The tetraacetate precursor must be chemically deprotected before use in enzymatic assays.

References

  • Bierer, L., et al. (1998). "Synthesis and biological activity of C-glycosides as glycosidase inhibitors." Journal of Medicinal Chemistry. (General reference for C-glycoside inhibition).

  • Togashi, Y., et al. (2010). "Inhibitory effects of 1,5-anhydro-D-glucitol derivatives on SGLT2." Journal of Medicinal Chemistry.

  • Zhang, B., et al. (2023). "1,5-Anhydro-d-glucitol derivatives as dual inhibitors of PTP1B and α-glucosidase." Phytochemistry. [1]

  • PubChem Compound Summary. "1,5-Anhydro-1-phenethylsorbitol tetraacetate (CAS 114421-40-8)."[2]

Sources

Comparative

A Researcher's Guide to Validating the Inhibitory Activity of Acetylated Sorbitol Derivatives on Sorbitol Dehydrogenase

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel acetylated sorbitol derivatives against a key enzymatic target, S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel acetylated sorbitol derivatives against a key enzymatic target, Sorbitol Dehydrogenase (SDH). The methodologies detailed herein are designed to not only quantify inhibitory potency but also to build a robust data package that elucidates the mechanism of action and cellular effects of these promising compounds.

The rationale for targeting SDH stems from its critical role in the polyol pathway. In hyperglycemic conditions, often associated with diabetes mellitus, the enzyme aldose reductase converts excess glucose to sorbitol. Subsequently, SDH oxidizes sorbitol to fructose.[1][2] The accumulation of sorbitol and the resulting redox imbalance are implicated in the pathogenesis of diabetic complications.[1][3] Therefore, inhibiting SDH presents a compelling therapeutic strategy. Acetylation of sorbitol derivatives is a strategic chemical modification aimed at enhancing their pharmacological properties, such as cell permeability and metabolic stability, which can translate to improved inhibitory efficacy.

This guide will navigate through a multi-tiered validation process, from initial biochemical assays to more complex cell-based and biophysical analyses. Each section is crafted to explain the "why" behind the "how," ensuring a deep understanding of the experimental choices and their implications.

Section 1: Primary Validation: Biochemical Inhibition of Sorbitol Dehydrogenase

The foundational step in validating a potential inhibitor is to quantify its direct effect on the enzymatic activity of purified SDH. A spectrophotometric assay is a robust and widely used method for this purpose due to its simplicity and reliability.[1][4]

Principle of the Spectrophotometric SDH Inhibition Assay

The activity of SDH is monitored by measuring the rate of reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is accompanied by an increase in absorbance at 340 nm.[1] The assay can also be performed in the reverse direction, monitoring the oxidation of NADH to NAD+.[2] When an inhibitor is present, the rate of this change in absorbance is reduced, providing a direct measure of its inhibitory effect.

Experimental Workflow: Spectrophotometric Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate (Sorbitol), Co-factor (NAD+), and Inhibitor Solutions add_components Add buffer, NAD+, and inhibitor to microplate wells prep_reagents->add_components prep_enzyme Prepare Purified Human Recombinant SDH Solution initiate_reaction Initiate reaction by adding SDH prep_enzyme->initiate_reaction pre_incubate Pre-incubate at 37°C add_components->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 340 nm kinetically initiate_reaction->measure_absorbance calculate_rates Calculate initial reaction rates measure_absorbance->calculate_rates plot_data Plot % inhibition vs. inhibitor concentration calculate_rates->plot_data determine_ic50 Determine IC50 values plot_data->determine_ic50

Caption: Workflow for the spectrophotometric SDH inhibition assay.

Detailed Protocol: Spectrophotometric SDH Inhibition Assay

Materials:

  • Purified Human Recombinant Sorbitol Dehydrogenase (SDH)

  • Sorbitol

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (pH 9.0)

  • Acetylated sorbitol derivatives (test compounds)

  • Positive control inhibitor (e.g., Quercetin)

  • 96-well UV-transparent microplates

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 9.0).

    • Prepare a 10 mM sorbitol stock solution in the assay buffer.

    • Prepare a 5 mM NAD+ stock solution in the assay buffer.

    • Prepare stock solutions of the acetylated sorbitol derivatives and the positive control in a suitable solvent (e.g., DMSO). Create a dilution series of each inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 100 µL of 100 mM Tris-HCl buffer (pH 9.0)

      • 20 µL of 5 mM NAD+

      • 10 µL of the diluted inhibitor solution (or solvent for the control)

      • 50 µL of 10 mM sorbitol

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the SDH enzyme solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Comparative Data of Hypothetical Acetylated Sorbitol Derivatives

To illustrate the output of this assay, the following table presents hypothetical data for a series of acetylated sorbitol derivatives compared to a known inhibitor.

CompoundDegree of AcetylationIC50 (µM)
Sorbitol0> 1000
Mono-acetylated Sorbitol175.3
Di-acetylated Sorbitol222.8
Tetra-acetylated Sorbitol45.2
Hexa-acetylated Sorbitol618.9
Quercetin (Control)N/A15.5

This data suggests a structure-activity relationship where the degree of acetylation influences inhibitory potency, with the tetra-acetylated derivative showing the highest activity in this hypothetical scenario.

Section 2: Advanced Validation: Deeper Mechanistic Insights

While IC50 values are crucial, a comprehensive validation requires a deeper understanding of the inhibitor's interaction with the enzyme and its effects in a cellular context.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the inhibitor-enzyme interaction.[5][6][7][8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

prep_enzyme Prepare SDH solution in ITC buffer load_itc Load enzyme into the sample cell and inhibitor into the syringe prep_enzyme->load_itc prep_inhibitor Prepare inhibitor solution in the same buffer prep_inhibitor->load_itc run_titration Perform serial injections of the inhibitor into the enzyme solution load_itc->run_titration measure_heat Measure the heat change after each injection run_titration->measure_heat analyze_data Analyze the binding isotherm to determine thermodynamic parameters measure_heat->analyze_data

Caption: Workflow for Isothermal Titration Calorimetry.

CompoundKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
Di-acetylated Sorbitol25.1-8.5-2.3
Tetra-acetylated Sorbitol4.8-10.2-1.5

This hypothetical data indicates that the tetra-acetylated derivative has a stronger binding affinity (lower Kd) and that the binding is primarily enthalpy-driven.

Cell-Based Assays for Efficacy and Cytotoxicity

Validating the activity of inhibitors in a cellular environment is crucial to assess their potential as therapeutic agents.

This assay measures the ability of the compounds to inhibit SDH activity within intact cells. A common method involves treating cells with the inhibitors, lysing the cells, and then measuring the SDH activity in the lysate using the spectrophotometric assay described in Section 1.

It is essential to ensure that the inhibitory effect is not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[9][10][11]

Detailed Protocol: MTT Assay

Materials:

  • Cell line expressing SDH (e.g., HepG2)

  • Complete cell culture medium

  • Acetylated sorbitol derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the acetylated sorbitol derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

CompoundCellular IC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
Di-acetylated Sorbitol45.2> 200> 4.4
Tetra-acetylated Sorbitol9.8> 200> 20.4

CC50: 50% cytotoxic concentration. A higher selectivity index is desirable, indicating that the compound is potent against its target at concentrations that are not toxic to the cells.

Western Blot for Target Engagement

Western blotting can be used to assess whether the inhibitors affect the expression level of the SDH protein in cells.[12][13] This is important to rule out the possibility that the observed decrease in enzyme activity is due to a reduction in the amount of enzyme rather than direct inhibition.

treat_cells Treat cells with inhibitors lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block non-specific binding sites transfer->block primary_ab Incubate with primary antibody against SDH block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Workflow for Western Blot analysis of SDH protein levels.

Section 3: Alternative and Emerging Validation Technologies

While traditional methods are robust, several advanced techniques can provide complementary and often more detailed information.

Fluorescence-Based Assays

Fluorescence-based assays can offer higher sensitivity compared to absorbance-based methods.[14][15][16][17][18] These assays often use a coupled-enzyme system where the NADH produced by SDH is used by a second enzyme to generate a fluorescent product. This can be particularly useful for high-throughput screening of large compound libraries.

In Vivo Target Engagement and Efficacy

Ultimately, the validation of a potential therapeutic requires demonstration of its efficacy in a relevant animal model of disease, such as a diabetic mouse model.[19] This involves administering the compound and measuring its effect on relevant biomarkers (e.g., sorbitol and fructose levels in tissues) and disease progression.

Conclusion

The validation of acetylated sorbitol derivatives as inhibitors of sorbitol dehydrogenase is a multi-faceted process that requires a combination of biochemical, biophysical, and cell-based assays. By following the structured approach outlined in this guide, researchers can build a comprehensive data package that not only validates the inhibitory activity of their compounds but also provides critical insights into their mechanism of action and therapeutic potential. The hypothetical data presented serves as a template for interpreting experimental outcomes and making informed decisions in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • Analytical Chemistry. (2019, October 29). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. Retrieved from [Link]

  • CASSS On Demand. (2021, April 6). Measuring Enzyme Kinetics, Inhibition, and Allostery Using Isothermal Titration Calorimetry - 9th International Symposium on the Higher Order Structure of Protein Therapeutics. Retrieved from [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]

  • Assay Genie. (n.d.). Sorbitol Dehydrogenase Assay Kit (BA0056). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2001, December 20). Orally-Effective, Long-Acting Sorbitol Dehydrogenase Inhibitors: Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Novel Heterocycle-Substituted Piperazino-Pyrimidines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. a Single-dose.... Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChromTM Sorbitol Dehydrogenase Kit (DSDH-100). Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • bioRxiv. (2025, June 19). A high sensitivity strategy to screen NAD(P)H-dependent oxidoreductase activity by coupled enzyme cascade. Retrieved from [Link]

  • PubMed Central. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery of Potential Sorbitol Dehydrogenase Inhibitors from Virtual Screening. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008, May 15). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications. Retrieved from [Link]

  • PubMed. (2006, May 15). Discovery of potential sorbitol dehydrogenase inhibitors from virtual screening. Retrieved from [Link]

  • PubMed. (2013, May 31). Inhibition of sorbitol dehydrogenase by nucleosides and nucleotides. Retrieved from [Link]

  • PubMed. (2001, December 17). Modelling studies of the active site of human sorbitol dehydrogenase: an approach to structure-based inhibitor design of the enzyme. Retrieved from [Link]

  • PubMed. (2005, April 15). Visualizing drug efficacy in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected tropical fruits. Retrieved from [Link]

  • The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. (2019, May 6). Retrieved from [Link]

  • PubMed. (2016, August 1). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Monash University. (n.d.). Modelling studies of the active site of human sorbitol dehydrogenase: an approach to structure-based inhibitor design of the enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected citrus fruits. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Fluorescent Probes for Oxidoreductase Enzymes. Retrieved from [Link]

  • MedCrave online. (2019, June 28). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. Retrieved from [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibition % and IC 50 values of some chemical substances (acids) on SDH activity. Retrieved from [Link]

  • PubMed Central. (n.d.). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Retrieved from [Link]

Sources

Validation

cross-reactivity studies of 1,5-Anhydro-1-phenethylsorbitol tetraacetate

A Comparative Guide to the Cross-Reactivity of 1,5-Anhydro-1-phenethylsorbitol tetraacetate and Other SGLT2 Inhibitors Disclaimer: As of the latest literature review, "1,5-Anhydro-1-phenethylsorbitol tetraacetate" is not...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity of 1,5-Anhydro-1-phenethylsorbitol tetraacetate and Other SGLT2 Inhibitors

Disclaimer: As of the latest literature review, "1,5-Anhydro-1-phenethylsorbitol tetraacetate" is not a publicly documented compound. This guide is predicated on the hypothesis that it represents a novel chemical entity within the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, based on its nomenclature suggesting a C-aryl glycoside structure, a common feature of this therapeutic category. The data presented for this compound is hypothetical and for illustrative purposes.

Introduction: The Imperative of Selectivity in SGLT2 Inhibition

The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a significant advancement in the management of type 2 diabetes.[1] These agents effectively lower blood glucose by inhibiting glucose reabsorption in the kidneys.[1] However, the therapeutic success of an SGLT2 inhibitor is intrinsically linked to its selectivity.[2][3] The human body has several sodium-glucose cotransporters, with SGLT1 being the most closely related to SGLT2. While SGLT2 is predominantly found in the kidneys, SGLT1 is highly expressed in the small intestine and also plays a role in renal glucose reabsorption.[4] Inhibition of SGLT1 can lead to gastrointestinal side effects. Therefore, a high degree of selectivity for SGLT2 over SGLT1 is a critical attribute for a favorable safety profile.[5][6]

This guide provides a comparative framework for evaluating the cross-reactivity of the hypothetical compound, 1,5-Anhydro-1-phenethylsorbitol tetraacetate, against established SGLT2 inhibitors, Dapagliflozin and Canagliflozin. We will delve into the experimental methodologies for assessing selectivity and discuss the interpretation of the resulting data.

Comparative Profile of SGLT2 Inhibitors

For the purpose of this guide, we will compare our hypothetical compound with two well-characterized SGLT2 inhibitors.

  • 1,5-Anhydro-1-phenethylsorbitol tetraacetate (Hypothetical Compound): A novel C-aryl glycoside derivative. Its tetraacetate structure suggests it may be a prodrug, potentially enhancing its pharmacokinetic properties.

  • Dapagliflozin: A highly selective SGLT2 inhibitor.[5]

  • Canagliflozin: A potent SGLT2 inhibitor with some inhibitory activity against SGLT1.[5]

Experimental Assessment of Cross-Reactivity

A thorough evaluation of cross-reactivity involves a multi-pronged approach, encompassing in vitro assays to determine selectivity against related transporters and broader screening for unforeseen off-target interactions.

SGLT1 and SGLT2 Selectivity: A Cell-Based Glucose Uptake Assay

The cornerstone of assessing SGLT2 inhibitor selectivity is a functional cell-based assay that measures the inhibition of glucose uptake mediated by SGLT1 and SGLT2.[7]

This assay utilizes cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[7] The rate of glucose uptake is measured using a non-metabolizable, fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[8][9] A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of the respective transporter.

  • Cell Culture:

    • Maintain CHO-hSGLT1 and CHO-hSGLT2 cell lines in appropriate culture medium supplemented with a selection agent (e.g., G418) to ensure stable transporter expression.

    • Plate the cells in 96-well black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.

  • Compound Preparation and Treatment:

    • Prepare a dilution series of the test compounds (1,5-Anhydro-1-phenethylsorbitol tetraacetate, Dapagliflozin, and Canagliflozin) in a suitable buffer.

    • Wash the cell monolayers with a sodium-containing buffer to remove culture medium.

    • Add the compound dilutions to the respective wells and incubate for a predetermined period (e.g., 30 minutes) at 37°C.

  • Glucose Uptake Measurement:

    • Prepare a solution of 2-NBDG in a sodium-containing buffer.

    • Add the 2-NBDG solution to all wells and incubate for a defined time (e.g., 1-2 hours) at 37°C.

    • Terminate the uptake by washing the cells with a cold, sodium-free buffer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to untreated controls.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound against both SGLT1 and SGLT2 by fitting the data to a dose-response curve.

    • The selectivity index is calculated as the ratio of IC50 (SGLT1) / IC50 (SGLT2).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate CHO-hSGLT1 and CHO-hSGLT2 cells wash_cells Wash cells with buffer plate_cells->wash_cells prep_compounds Prepare compound dilutions add_compounds Add compound dilutions and incubate prep_compounds->add_compounds wash_cells->add_compounds add_2NBDG Add 2-NBDG and incubate add_compounds->add_2NBDG terminate_uptake Wash with cold buffer add_2NBDG->terminate_uptake read_fluorescence Read fluorescence terminate_uptake->read_fluorescence calc_inhibition Calculate % inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50 calc_selectivity Calculate Selectivity Index calc_ic50->calc_selectivity G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate treat_cells Treat with compound dilutions plate_cells->treat_cells add_reagent Add MTT/XTT reagent and incubate treat_cells->add_reagent solubilize Solubilize formazan (MTT) add_reagent->solubilize read_absorbance Read absorbance solubilize->read_absorbance calc_viability Calculate % viability read_absorbance->calc_viability determine_cc50 Determine CC50 calc_viability->determine_cc50

Caption: General workflow for MTT/XTT cytotoxicity assays.

Comparative Data: Cytotoxicity (Hypothetical)
CompoundCC50 in HepG2 cells (µM)
1,5-Anhydro-1-phenethylsorbitol tetraacetate> 50
Dapagliflozin> 50
Canagliflozin> 50

Interpretation and Conclusion

The ultimate goal of cross-reactivity studies is to build a comprehensive safety and efficacy profile for a new drug candidate.

  • High SGLT2 Selectivity: A high selectivity index, as illustrated for the hypothetical 1,5-Anhydro-1-phenethylsorbitol tetraacetate and Dapagliflozin, is desirable as it predicts a lower risk of SGLT1-mediated side effects. Canagliflozin's lower selectivity index reflects its known dual inhibitory action.

  • Clean Off-Target Profile: The absence of significant inhibition in a broad kinase panel would suggest a lower likelihood of unexpected off-target effects.

  • Low Cytotoxicity: A high CC50 value indicates that the compound is not generally toxic to cells at concentrations well above its therapeutic range.

In conclusion, a rigorous and multi-faceted approach to assessing cross-reactivity is essential in the development of novel SGLT2 inhibitors. By employing a combination of specific selectivity assays, broad off-target screening, and general cytotoxicity tests, researchers can gain critical insights into the potential of a new chemical entity like 1,5-Anhydro-1-phenethylsorbitol tetraacetate and guide its path toward clinical development. The FDA provides guidance on the nonclinical safety evaluation of new drug products, which should be consulted throughout the development process. [19][20][21]

References

Sources

Comparative

Evaluating the Specificity of Novel Enzyme Inhibitors: A Comparative Guide Featuring Phenethylsorbitol Tetraacetate

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its therapeutic promise is paved with rigorous experimental evaluation. A critical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its therapeutic promise is paved with rigorous experimental evaluation. A critical milestone in this journey is the comprehensive assessment of the inhibitor's specificity. An ideal inhibitor will potently target the enzyme of interest with minimal off-target effects, thereby reducing the likelihood of adverse effects and maximizing therapeutic efficacy.

This guide provides a detailed framework for evaluating the specificity of a novel enzyme inhibitor, using the hypothetical compound phenethylsorbitol tetraacetate as our case study. We will delve into the core biochemical and cell-based assays essential for building a robust specificity profile. This is not merely a list of protocols; it is a strategic guide to understanding the "why" behind each experimental choice, ensuring a self-validating and authoritative assessment of your compound's performance.

The Centrality of Specificity in Drug Discovery

Enzyme inhibitors are a cornerstone of modern medicine.[1][2] However, their clinical success hinges on their ability to selectively interact with their intended target. Poor specificity can lead to a cascade of off-target effects, resulting in toxicity and unforeseen side effects. Therefore, a thorough evaluation of an inhibitor's specificity is paramount during the early stages of drug discovery to identify the most promising lead candidates.[3]

This guide will walk you through a multi-faceted approach to characterizing the specificity of phenethylsorbitol tetraacetate, a process that can be applied to any novel inhibitor. We will explore:

  • Initial Potency Assessment: Determining the half-maximal inhibitory concentration (IC50) to quantify the inhibitor's potency against the primary target.

  • Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive) to understand how the inhibitor interacts with the enzyme.

  • Selectivity Profiling: Assessing the inhibitor's activity against a panel of related and unrelated enzymes to identify potential off-targets.

  • Cell-Based Assays: Validating the inhibitor's activity and specificity in a more physiologically relevant cellular context.

By integrating the data from these key experimental pillars, we can construct a comprehensive and reliable specificity profile for phenethylsorbitol tetraacetate, providing a solid foundation for further preclinical and clinical development.

I. Foundational Analysis: Potency and Mechanism of Action

Before assessing specificity, we must first understand the inhibitor's potency and how it interacts with its primary enzyme target. These initial experiments provide the baseline against which all subsequent specificity data will be compared.

A. Determining Inhibitor Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[4] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[1][5] A lower IC50 value indicates a more potent inhibitor.

Experimental Workflow: IC50 Determination

The following is a generalized protocol for determining the IC50 of phenethylsorbitol tetraacetate. Specific buffer components, substrate concentrations, and detection methods will vary depending on the target enzyme.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme solution - Substrate solution - Assay buffer - Phenethylsorbitol tetraacetate serial dilutions mix Mix enzyme and inhibitor dilutions in microplate reagents->mix controls Prepare Controls: - Positive control (no inhibitor) - Negative control (no enzyme) controls->mix incubate_inhibitor Pre-incubate enzyme and inhibitor mix->incubate_inhibitor add_substrate Initiate reaction by adding substrate incubate_inhibitor->add_substrate incubate_reaction Incubate at optimal temperature add_substrate->incubate_reaction detect Measure signal (e.g., absorbance, fluorescence) incubate_reaction->detect plot Plot % inhibition vs. log[inhibitor] detect->plot fit Fit data to a sigmoidal dose-response curve plot->fit calculate Determine IC50 value fit->calculate

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Step-by-Step Protocol: IC50 Determination of Phenethylsorbitol Tetraacetate

  • Reagent Preparation:

    • Prepare a stock solution of phenethylsorbitol tetraacetate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations (e.g., 10-point dilution series).

    • Prepare solutions of the target enzyme and its substrate in an optimized assay buffer.

  • Assay Setup:

    • In a microplate, add the enzyme solution to wells containing the different concentrations of phenethylsorbitol tetraacetate.

    • Include control wells:

      • 100% activity control: Enzyme without inhibitor.

      • 0% activity control (background): Buffer and substrate without enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the enzyme's optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.

    • Measure the product formation or substrate depletion using an appropriate detection method (e.g., spectrophotometry, fluorometry).[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of phenethylsorbitol tetraacetate relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to obtain a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at the inflection point of this curve.[2][5]

Data Presentation: IC50 Values for Phenethylsorbitol Tetraacetate and a Reference Inhibitor

CompoundTarget EnzymeIC50 (nM)
Phenethylsorbitol TetraacetateEnzyme X75
Known Reference InhibitorEnzyme X50

This table provides a clear comparison of the potency of our test compound with a known standard.

B. Understanding the Mechanism of Action (MoA)

The IC50 value, while crucial, is dependent on assay conditions such as substrate concentration.[4][5] To gain a deeper, more constant measure of inhibitor affinity, it is essential to determine the mechanism of action (MoA) and the inhibition constant (Ki). The MoA describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive), while the Ki is the dissociation constant of the enzyme-inhibitor complex, providing a more absolute measure of potency.[1][5]

Experimental Design for MoA Studies

To determine the MoA, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor.

MoA_Workflow cluster_assays Enzyme Kinetic Assays cluster_plots Data Visualization cluster_analysis Analysis and Interpretation start Vary Substrate and Inhibitor Concentrations assay1 Fixed [Inhibitor], Vary [Substrate] start->assay1 assay2 Repeat for multiple [Inhibitor] assay1->assay2 plot_MM Michaelis-Menten Plots assay2->plot_MM plot_LB Lineweaver-Burk Plot assay2->plot_LB analyze Analyze changes in Km and Vmax plot_MM->analyze plot_LB->analyze determine_MoA Determine Mode of Inhibition analyze->determine_MoA calculate_Ki Calculate Ki using Cheng-Prusoff equation determine_MoA->calculate_Ki

Caption: Workflow for determining the mechanism of action of an enzyme inhibitor.

By analyzing how the apparent Michaelis constant (Km) and maximum velocity (Vmax) change in the presence of the inhibitor, we can deduce the MoA.[7][8]

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.[8]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax but does not affect Km.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Km and Vmax.[8]

Interpreting Lineweaver-Burk Plots for MoA

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot Interpretation
Competitive IncreasesUnchangedLines intersect on the y-axis.
Non-competitive UnchangedDecreasesLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.

Once the MoA is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration used in the IC50 assay.[5]

II. Profiling for Specificity: Beyond the Primary Target

A potent inhibitor of the target enzyme is a good start, but for a viable drug candidate, it must also be selective. Selectivity profiling involves testing the inhibitor against a panel of other enzymes to identify potential off-target interactions.

A. Rationale for Enzyme Panel Selection

The choice of enzymes for the selectivity panel is crucial and should be guided by several principles:

  • Related Enzymes: Include enzymes from the same family (e.g., other kinases if the primary target is a kinase) to assess isoform specificity.

  • Counter-Screening Targets: Include enzymes that are known to cause adverse effects when inhibited (e.g., hERG channel, CYPs).

  • Unrelated Enzymes: Include a diverse set of enzymes from different classes to get a broader view of specificity.

B. Experimental Approach to Selectivity Profiling

The experimental setup for selectivity profiling is similar to the IC50 determination for the primary target. The inhibitor is tested against each enzyme in the panel, typically at a single high concentration first (e.g., 10 µM) to identify any significant inhibition. If inhibition is observed, a full IC50 determination is performed for that off-target enzyme.

Data Presentation: Selectivity Profile of Phenethylsorbitol Tetraacetate

EnzymeEnzyme Family% Inhibition at 10 µMIC50 (nM)Selectivity Index (IC50 off-target / IC50 on-target)
Enzyme X (On-Target) Family A 98% 75 -
Enzyme YFamily A85%80010.7
Enzyme ZFamily A15%>10,000>133
Enzyme AFamily B5%>10,000>133
Enzyme BFamily C2%>10,000>133

The selectivity index provides a quantitative measure of how much more potent the inhibitor is for the on-target enzyme compared to an off-target. A higher selectivity index is desirable. In this example, phenethylsorbitol tetraacetate is over 10-fold more selective for Enzyme X than for Enzyme Y and shows minimal activity against other tested enzymes.

III. Cellular Context: Validating Specificity in a Biological System

Biochemical assays using purified enzymes are essential for understanding the direct interactions between an inhibitor and its target. However, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore a critical next step to confirm that the inhibitor can reach its target in a cellular context and exert its effect without undue toxicity.[3][9]

A. Designing a Cell-Based Assay

A cell-based assay for inhibitor specificity should ideally:

  • Utilize a cell line where the activity of the target enzyme leads to a measurable downstream effect (e.g., production of a biomarker, change in cell proliferation, or activation of a signaling pathway).

  • Allow for the assessment of both on-target and potential off-target effects.

  • Include a cytotoxicity assay to ensure that the observed effects are due to specific enzyme inhibition and not general cell death.

Workflow for a Cell-Based Specificity Assay

Cell_Assay_Workflow cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation cell_culture Culture appropriate cell lines seed_plate Seed cells into microplates cell_culture->seed_plate add_compound Treat cells with serial dilutions of inhibitor seed_plate->add_compound on_target_assay On-Target Assay (measure downstream biomarker) add_compound->on_target_assay off_target_assay Off-Target Assay (measure effect in a cell line lacking the primary target or a known off-target pathway) add_compound->off_target_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) add_compound->cytotoxicity_assay calculate_EC50 Calculate EC50 for on-target effect on_target_assay->calculate_EC50 calculate_CC50 Calculate CC50 for cytotoxicity cytotoxicity_assay->calculate_CC50 compare Compare EC50 and CC50 to determine therapeutic window calculate_EC50->compare calculate_CC50->compare

Caption: Workflow for evaluating inhibitor specificity in a cell-based context.

Step-by-Step Protocol: Cell-Based Assay for Phenethylsorbitol Tetraacetate

  • Cell Line Selection and Seeding:

    • Choose a cell line that expresses the target enzyme, Enzyme X.

    • As a control for specificity, use a cell line that does not express Enzyme X or has had it knocked out.

    • Seed the cells in microplates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of phenethylsorbitol tetraacetate.

    • Include appropriate vehicle controls (e.g., DMSO).

  • Incubation and Endpoint Measurement:

    • Incubate the cells for a period sufficient to observe a downstream effect of enzyme inhibition (e.g., 24-72 hours).

    • On-Target Effect: Measure a biomarker that is directly modulated by Enzyme X activity (e.g., using ELISA, Western blot, or a reporter gene assay).

    • Cytotoxicity: In parallel plates, measure cell viability using a standard method like the MTT assay.

  • Data Analysis:

    • Determine the half-maximal effective concentration (EC50) for the on-target effect.

    • Determine the half-maximal cytotoxic concentration (CC50).

    • The therapeutic index (CC50 / EC50) provides a measure of the inhibitor's safety margin in a cellular context. A higher therapeutic index is desirable.

Data Presentation: Cellular Activity of Phenethylsorbitol Tetraacetate

Assay TypeCell LineParameterValue (nM)
On-Target ActivityExpressing Enzyme XEC50150
On-Target ActivityEnzyme X KnockoutEC50>10,000
CytotoxicityExpressing Enzyme XCC5015,000
Therapeutic Index - CC50/EC50 100

The data show that phenethylsorbitol tetraacetate is active in cells expressing its target and has a large therapeutic window, suggesting good specificity at the cellular level. The lack of activity in the knockout cell line further confirms that the observed effect is on-target.

IV. Conclusion: Synthesizing a Comprehensive Specificity Profile

The evaluation of enzyme inhibitor specificity is a systematic and multi-pronged process. By integrating data from biochemical and cell-based assays, we can build a comprehensive profile of a novel inhibitor like phenethylsorbitol tetraacetate.

  • Potency (IC50): Phenethylsorbitol tetraacetate demonstrates potent inhibition of Enzyme X.

  • Mechanism of Action (Ki): Understanding the MoA provides a more robust measure of affinity and informs on how the inhibitor interacts with the enzyme.

  • Selectivity Profile: The compound shows a favorable selectivity profile, with significantly higher potency for its intended target over other enzymes.

  • Cellular Activity (EC50) and Safety (CC50): The inhibitor demonstrates on-target activity in a cellular context with a promising therapeutic index.

This comparative guide provides a robust framework for researchers to meticulously evaluate the specificity of their novel enzyme inhibitors. By following these principles of scientific integrity and logical experimental progression, you can confidently assess the therapeutic potential of your compounds and make informed decisions in the drug discovery pipeline.

References

  • edX. (n.d.). IC50 Determination.
  • Affina Biotechnologies, Inc. (n.d.). Enzyme Activity & Inhibition Assays.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(25), 2735-2753. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Shapiro, A. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Gordon, E. M., & Keller, S. L. (2005). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of visualized experiments : JoVE, (1). Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Biology Stack Exchange. (2022). Can we compare the effectiveness of an inhibitor by checking how much they change Km and Vmax during a reaction?. Retrieved from [Link]

  • Åqvist, J., & Danielson, U. H. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46747. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • The Biotech Bro. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy?. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

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Validation

comparative analysis of different synthesis routes for anhydro-sorbitol

A Comparative Guide to the Synthesis of Anhydro-Sorbitol (Isosorbide) Anhydro-sorbitol, commonly known as isosorbide, is a bio-based platform chemical with escalating significance in the development of sustainable polyme...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Anhydro-Sorbitol (Isosorbide)

Anhydro-sorbitol, commonly known as isosorbide, is a bio-based platform chemical with escalating significance in the development of sustainable polymers, pharmaceuticals, and specialty chemicals.[1][2][3] Derived from the catalytic dehydration of sorbitol, which is readily obtained from the hydrogenation of glucose from starch, isosorbide presents a renewable alternative to petroleum-derived molecules.[1][4] This guide provides a comparative analysis of the primary synthesis routes for isosorbide, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable method for their specific applications.

The Core Chemistry: From Sorbitol to a Bicyclic Diol

The synthesis of isosorbide from sorbitol is fundamentally a double dehydration reaction. The process involves the removal of two water molecules from the sorbitol molecule, leading to the formation of a rigid, bicyclic structure with two fused furan rings.[1][5] The reaction proceeds through a monocyclic intermediate, 1,4-sorbitan (also known as 1,4-anhydro-D-sorbitol), which then undergoes a second intramolecular cyclization to yield isosorbide (1,4:3,6-dianhydro-D-glucitol).[6][7]

However, the seemingly straightforward dehydration is complicated by the potential for several side reactions. These include the formation of other anhydrohexitol isomers like 1,5-sorbitan and 2,5-sorbitan, which are dead-end intermediates that do not convert to isosorbide.[8] Additionally, at elevated temperatures, degradation and polymerization reactions can occur, leading to the formation of undesirable by-products often referred to as humins, which reduce the overall yield and purity of the final product.[6] Consequently, the choice of catalyst and reaction conditions is paramount to maximizing the selectivity and yield of isosorbide.

Visualizing the Synthesis Pathway

The general reaction pathway from sorbitol to isosorbide can be visualized as follows:

G Sorbitol Sorbitol Sorbitan_1_4 1,4-Sorbitan Sorbitol->Sorbitan_1_4 - H2O Byproducts Byproducts (1,5-Sorbitan, 2,5-Sorbitan, Humins) Sorbitol->Byproducts Side Reactions Isosorbide Isosorbide Sorbitan_1_4->Isosorbide - H2O

Caption: General reaction pathway for the synthesis of isosorbide from sorbitol.

I. Homogeneous Acid Catalysis: The Conventional Route

The traditional and industrially established method for isosorbide synthesis employs homogeneous mineral acids as catalysts.[6] Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly utilized to protonate the hydroxyl groups of sorbitol, facilitating the intramolecular dehydration steps.[6][8]

Mechanistic Insight

The mechanism involves the protonation of a primary or secondary hydroxyl group of sorbitol, followed by the elimination of a water molecule to form a carbocation intermediate. An intramolecular nucleophilic attack by another hydroxyl group then leads to the formation of the first furan ring, yielding 1,4-sorbitan. A subsequent protonation and dehydration of the remaining hydroxyl groups on the sorbitan intermediate result in the formation of the second furan ring and the final isosorbide product. The use of a strong acid ensures a high concentration of protons to drive the reaction forward.

Experimental Protocol (General)
  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a vacuum line is charged with D-sorbitol.

  • Dehydration of Sorbitol: The reactor is heated to the desired reaction temperature (typically 120-140°C) under reduced pressure to remove any residual water from the sorbitol.[8]

  • Catalyst Addition: Once the sorbitol is molten and dehydrated, the homogeneous acid catalyst (e.g., 1% w/w p-TSA) is added to the reactor.[8]

  • Reaction: The reaction mixture is stirred vigorously at the set temperature and pressure (e.g., 3.5-5 kPa) for a specified duration (typically 2-4 hours).[8] The water of reaction is continuously removed by distillation and collected.

  • Neutralization and Purification: After the reaction is complete, the acidic catalyst is neutralized. The crude isosorbide is then purified, typically by distillation or recrystallization from a suitable solvent like ethanol or methanol, to remove byproducts and unreacted starting material.[1][9]

Performance Data
CatalystTemperature (°C)Time (h)PressureIsosorbide Yield (%)Reference
H₂SO₄130-Vacuum77[6]
p-TSA130-3.5-5 kPa81.9[8]
Advantages and Disadvantages
AdvantagesDisadvantages
High catalytic activity and good yields.Catalyst is difficult to separate from the reaction mixture.
Relatively low cost of catalysts.Corrosion of equipment due to the acidic nature of the catalyst.
Well-established and understood technology.Generation of acidic waste streams, posing environmental concerns.
Challenges in catalyst recycling and reuse.

II. Heterogeneous Solid Acid Catalysis: A Greener Approach

To overcome the drawbacks associated with homogeneous catalysis, significant research has focused on the development of solid acid catalysts.[10] These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental impact.[11] A variety of solid acids have been investigated, including sulfated metal oxides, zeolites, and ion-exchange resins.

A. Sulfated Zirconia (SZ)

Sulfated zirconia is a superacidic solid catalyst that has shown considerable promise for the dehydration of sorbitol to isosorbide.[10][11] Its strong Brønsted and Lewis acid sites effectively promote the dehydration reactions under milder conditions compared to some homogeneous catalysts.

Mechanistic Considerations

The catalytic activity of SZ is attributed to the presence of sulfate groups on the zirconia surface, which generate strong Brønsted acid sites. The reaction mechanism is similar to that of homogeneous acid catalysis, involving protonation of hydroxyl groups and subsequent dehydration. The porous structure of the catalyst can also influence the selectivity by providing shape-selective constraints on the transition states.

Experimental Protocol (General)
  • Catalyst Preparation: Sulfated zirconia is typically prepared via a sol-gel method followed by sulfation and calcination at high temperatures (e.g., 425-625°C).[10][11]

  • Reaction Setup: A batch reactor is charged with sorbitol and the powdered SZ catalyst. The reaction is often carried out in the melt (neat sorbitol) without an additional solvent.[11]

  • Reaction: The mixture is heated to the reaction temperature (e.g., 150°C) and stirred for a specific duration (e.g., <2 hours).[10][11]

  • Catalyst Separation and Product Purification: After the reaction, the solid catalyst is easily separated by filtration. The liquid product mixture is then purified, typically by distillation, to isolate the isosorbide.

Performance Data
CatalystTemperature (°C)Time (h)Isosorbide Yield (%)Reference
Sulfated Zirconia (SZ)150< 276[10][11]
Sulfated Zirconia (SZ)210262[11]
B. Zeolites

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Their shape-selective properties can be advantageous in directing the reaction towards the desired product, isosorbide.

Mechanistic Aspects

The Brønsted acidity of zeolites arises from the presence of aluminum in the silica framework. The pore size and structure of the zeolite can influence which sorbitol conformers can access the active sites, potentially enhancing the selectivity for the 1,4-sorbitan intermediate.

Experimental Protocol (General)
  • Catalyst Selection: Various types of zeolites (e.g., H-β, ZSM-5) with different Si/Al ratios are used.

  • Reaction System: The reaction can be performed in a batch reactor or a continuous-flow system.[6] In a continuous-flow setup, an aqueous solution of sorbitol is passed through a packed bed of the zeolite catalyst at elevated temperature and pressure.

  • Reaction Conditions: Typical conditions for a continuous-flow system can be around 230°C.[6]

  • Product Collection: The product stream exiting the reactor is collected and analyzed to determine the conversion and yield.

Performance Data
CatalystSystemTemperature (°C)Isosorbide Yield (%)Reference
H-β(75)Continuous-flow23083[6]
Zeolite YBatch1507[10][12]
ZSM-5Batch15016[10][12]
C. Ion-Exchange Resins

Acidic ion-exchange resins, such as Amberlyst, are polymeric materials with sulfonic acid functional groups that act as solid Brønsted acid catalysts.

Mechanistic Pathway

The sulfonic acid groups on the resin provide the protons necessary for the dehydration reactions, following a similar mechanism to other Brønsted acid catalysts. The porous nature of the resin allows for the diffusion of reactants and products.

Experimental Protocol (General)
  • Catalyst and Reactant Loading: A batch reactor is loaded with sorbitol and the ion-exchange resin.

  • Reaction: The mixture is heated to the reaction temperature (e.g., 150°C) and stirred for several hours.

  • Separation and Purification: The resin beads are easily filtered off at the end of the reaction. The liquid product is then purified.

Performance Data
CatalystTemperature (°C)Time (h)Isosorbide Yield (%)Reference
Amberlyst 361504~100 (conversion)[6]
Advantages and Disadvantages of Solid Acid Catalysts
AdvantagesDisadvantages
Easy separation of the catalyst from the reaction mixture.Catalyst deactivation can occur due to coking or leaching of active sites.
Potential for catalyst regeneration and reuse, reducing waste.Can be more expensive than traditional homogeneous catalysts.
Reduced corrosion and environmental concerns.Mass transfer limitations can sometimes affect reaction rates.
Can offer improved selectivity due to shape-selective properties (zeolites).Thermal stability of some resins can be a limiting factor.

III. Alternative and Emerging Synthesis Routes

While acid-catalyzed dehydration is the dominant method, research into alternative pathways aims to develop even more sustainable and efficient processes.

Dimethyl Carbonate (DMC) Mediated Synthesis

An interesting alternative involves the use of dimethyl carbonate (DMC) as both a reactant and a solvent, with a base catalyst such as sodium acetate.[13] This approach avoids the use of strong acids.

Mechanistic Overview

This route is proposed to proceed through the formation of carbonate intermediates with the hydroxyl groups of sorbitol. Intramolecular cyclization with the elimination of methanol and carbon dioxide then leads to the formation of the anhydro rings.

Performance Data
CatalystReactant Ratio (Sorbitol:DMC)Temperature (°C)Time (h)Isosorbide Yield (%)Reference
Sodium Acetate1:16 (molar)9024~60[13]
Visualizing the Comparative Workflow

G cluster_0 Synthesis Routes cluster_1 Evaluation Criteria Homogeneous Homogeneous Acid Catalysis (e.g., H2SO4, p-TSA) Yield Yield & Selectivity Homogeneous->Yield Conditions Reaction Conditions (Temp, Time, Pressure) Homogeneous->Conditions Catalyst Catalyst Separation & Reusability Homogeneous->Catalyst Environmental Environmental Impact Homogeneous->Environmental Heterogeneous Heterogeneous Solid Acid Catalysis (e.g., Sulfated Zirconia, Zeolites) Heterogeneous->Yield Heterogeneous->Conditions Heterogeneous->Catalyst Heterogeneous->Environmental Alternative Alternative Routes (e.g., DMC-mediated) Alternative->Yield Alternative->Conditions Alternative->Catalyst Alternative->Environmental

Caption: A logical workflow for comparing different anhydro-sorbitol synthesis routes.

Comparative Analysis and Future Outlook

The choice of a synthesis route for anhydro-sorbitol depends on a careful consideration of various factors, including desired yield and purity, production scale, economic viability, and environmental impact.

  • Homogeneous acid catalysis remains a robust and high-yielding method, particularly for large-scale industrial production where the challenges of catalyst separation and waste treatment can be managed.[6] However, the inherent drawbacks of corrosion and environmental concerns are driving the search for more sustainable alternatives.

  • Heterogeneous solid acid catalysis represents a significant step towards greener and more sustainable isosorbide production.[10] The ease of catalyst separation and the potential for reuse are major advantages. Sulfated zirconia has demonstrated excellent performance at relatively mild conditions.[10][11] Zeolites offer the intriguing possibility of shape-selective catalysis, which could lead to even higher selectivities, especially in continuous-flow processes that are well-suited for industrial applications.[6] While catalyst deactivation is a concern, ongoing research into more stable and regenerable solid acids is likely to overcome this limitation.

  • Alternative routes , such as the DMC-mediated synthesis, are still in the early stages of development but offer the potential for completely acid-free processes.[13] Further optimization is needed to improve yields and reduce reaction times to make these methods competitive with established routes.

References
  • Lari, G. M., et al. (2021). Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous-Flow System. ChemSusChem, 14(15), 2997-3013. [Link]

  • Pagan-Torres, Y. J., et al. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. ACS Catalysis, 13(15), 10266-10276. [Link]

  • Karas, J., et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Polymers, 15(17), 3664. [Link]

  • Pagan-Torres, Y. J., et al. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. ACS Catalysis, 13(15), 10266-10276. [Link]

  • Wikipedia. (n.d.). Isosorbide. [Link]

  • Taylor & Francis Online. (n.d.). Isosorbide – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Production of isosorbide starting from lignocellulosic biomass polysaccharides (cellulose or starch), with glucose and sorbitol as intermediates. [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Isosorbide from Sorbitol with Dimethyl Carbonate Catalyzed by Sodium Acetate Under Mild Condition. [Link]

  • Lari, G. M., et al. (2020). Continuous-Flow Production of Isosorbide from Aqueous-Cellulosic Derivable Feed over Sustainable Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering, 9(1), 343-351. [Link]

  • Dussenne, C., et al. (2017). Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry, 19(22), 5332-5344. [Link]

  • New Drug Approvals. (2017, October 16). Synthesis of isosorbide: an overview of challenging reactions. [Link]

  • Pagan-Torres, Y. J., et al. (2023, August 4). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure. eScholarship. [Link]

  • U.S. Patent No. 6,689,892 B2. (2004). Process for the manufacture of anhydro sugar alcohols with the assistance of a gas purge.
  • European Patent No. 1140733. (2006). Process and products of purification of anhydrosugar alcohols. [Link]

  • IRIS. (n.d.). One-pot Preparation of Dimethyl Isosorbide from D-Sorbitol via Dimethyl carbonate Chemistry. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1,5-Anhydro-D-fructose Derivatives

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationships between the structure of a molecule and its biological activity is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationships between the structure of a molecule and its biological activity is paramount. This guide provides an in-depth comparative analysis of 1,5-anhydro-D-fructose (1,5-AF) derivatives, focusing on their therapeutic potential as modulators of key biological pathways, including inflammation, metabolic regulation, and cancer. We will delve into the experimental data that underpins our understanding of their structure-activity relationships (SAR), offering insights into the rational design of next-generation therapeutics based on this versatile carbohydrate scaffold.

Introduction: The Therapeutic Promise of 1,5-Anhydro-D-fructose

1,5-Anhydro-D-fructose is a naturally occurring monosaccharide found in various organisms, from fungi and red algae to mammals.[1][2][3] It is produced through the enzymatic degradation of starch and glycogen.[2][3] In recent years, 1,5-AF and its derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. These include anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects.[1][2][4] The unique chemical structure of 1,5-AF, featuring a pyranose ring and a reactive ketone group, makes it an attractive starting point for chemical modifications to enhance its therapeutic properties and explore its SAR.

Comparative Analysis of Biological Activities

This guide will focus on two key areas where 1,5-AF derivatives have shown significant promise: inhibition of the NLRP3 inflammasome and activation of AMP-activated protein kinase (AMPK).

Inhibition of the NLRP3 Inflammasome: A Key to Taming Inflammation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines.[5][6] However, its aberrant activation is implicated in a wide range of inflammatory diseases. 1,5-AF has been identified as a suppressor of the NLRP3 inflammasome, albeit with low activity.[7] Research has revealed that the hydration of the 2-keto group of 1,5-AF in aqueous environments may be responsible for its modest inhibitory effect.[7] This crucial insight has paved the way for the rational design of derivatives with significantly enhanced potency.

A key strategy to improve the NLRP3 inhibitory activity of 1,5-AF is to prevent the hydration of the 2-keto group. This has been successfully achieved by synthesizing derivatives where this position is modified. The resulting compounds, which maintain the 2-keto form, have demonstrated markedly higher inhibitory activities against the NLRP3 inflammasome compared to the parent molecule, 1,5-AF.[7]

Table 1: Comparative Inhibitory Activity of 1,5-AF Derivatives on NLRP3 Inflammasome

CompoundModificationRationale for ModificationObserved Activity
1,5-Anhydro-D-fructose (1,5-AF) Parent CompoundBaselineLow inhibitory activity
Synthesized 2-ketoform Derivatives Modifications to prevent hydration at the 2-keto positionTo stabilize the active 2-keto form and prevent hydrationSignificantly higher inhibitory activity than 1,5-AF[7]

Note: Specific IC50 values are not yet publicly available in the abstract but the qualitative improvement is significant.

The following diagram illustrates the proposed mechanism of action for the enhanced NLRP3 inflammasome inhibition by 2-ketoform 1,5-AF derivatives.

NLRP3_inhibition cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs TLR TLR4 PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1b IL-1β (secreted) Pro_IL1b->IL1b cleavage NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active Signal 2 (Activation) Caspase1 Caspase-1 NLRP3_active->Caspase1 Caspase1->Pro_IL1b Inflammation Inflammation IL1b->Inflammation AF_derivative 2-keto 1,5-AF Derivative AF_derivative->NLRP3_active Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway by 2-keto 1,5-AF derivatives.

Activation of AMP-activated Protein Kinase (AMPK): A Master Regulator of Metabolism

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[8] Its activation has therapeutic implications for a variety of conditions, including metabolic syndrome, obesity, and neurodegenerative diseases.[9] 1,5-AF has been shown to induce the activation of AMPK.[4][8][10] This activation is believed to be a key mechanism underlying some of its beneficial effects, such as its anti-obesity and neuroprotective properties.

While the precise SAR for AMPK activation by 1,5-AF derivatives is still under investigation, the parent molecule itself has demonstrated the ability to dose-dependently increase the phosphorylation of AMPK. This suggests that the core 1,5-anhydro-D-fructose scaffold is recognized by the cellular machinery responsible for AMPK activation. Further studies with a library of derivatives will be necessary to elucidate which structural modifications can enhance this activity.

The following diagram illustrates the signaling cascade initiated by 1,5-AF leading to the activation of AMPK and its downstream effects.

AMPK_activation cluster_downstream Downstream Effects AF 1,5-Anhydro-D-fructose Upstream_Kinase Upstream Kinase (e.g., LKB1) AF->Upstream_Kinase activates AMPK_inactive AMPK (inactive) Upstream_Kinase->AMPK_inactive phosphorylates AMPK_active AMPK (active) (phosphorylated) AMPK_inactive->AMPK_active PGC1a PGC-1α AMPK_active->PGC1a activates Metabolic_Regulation Metabolic Regulation (e.g., glucose uptake, fatty acid oxidation) AMPK_active->Metabolic_Regulation Neuroprotection Neuroprotection AMPK_active->Neuroprotection Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: Proposed pathway for AMPK activation by 1,5-anhydro-D-fructose.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols are provided below.

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a standard method for evaluating the inhibitory activity of 1,5-AF derivatives on the NLRP3 inflammasome in macrophages.

1. Cell Culture and Priming:

  • Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells in complete RPMI-1640 medium.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4-6 hours to upregulate the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

  • Prepare a stock solution of the 1,5-AF derivative in a suitable solvent (e.g., DMSO).

  • Dilute the compound to the desired final concentrations in cell culture medium.

  • After LPS priming, remove the medium and add the medium containing the 1,5-AF derivative to the cells. Incubate for 30 minutes.

3. NLRP3 Inflammasome Activation:

  • Add a known NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, to the wells.

  • Incubate for 1 hour.

4. Measurement of IL-1β Release:

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each concentration of the derivative compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits IL-1β release by 50%.

Protocol 2: In Vitro AMPK Activation Assay

This protocol outlines a common method to assess the ability of 1,5-AF derivatives to activate AMPK in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as 3T3-L1 preadipocytes or PC12 neuronal cells, in complete DMEM.

  • Seed the cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the 1,5-AF derivative for a specified period (e.g., 1-24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a BCA protein assay.

3. Western Blot Analysis:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of p-AMPK to total AMPK for each treatment group.

  • Compare the ratios to the vehicle control to determine the extent of AMPK activation.

Conclusion and Future Directions

The study of 1,5-anhydro-D-fructose derivatives has unveiled a promising class of bioactive molecules with the potential to address a range of therapeutic needs. The key structure-activity relationship insight—that preventing the hydration of the 2-keto group dramatically enhances NLRP3 inflammasome inhibition—provides a clear path for the design of potent anti-inflammatory agents.[7] Furthermore, the ability of the 1,5-AF scaffold to activate the master metabolic regulator, AMPK, opens up avenues for the development of novel treatments for metabolic and neurodegenerative disorders.[4][8][10]

Future research should focus on a more comprehensive exploration of the SAR of 1,5-AF derivatives. This includes the synthesis and screening of a wider range of analogs to identify the optimal substitutions for both NLRP3 inhibition and AMPK activation. Quantitative analysis, including the determination of IC50 and EC50 values, will be crucial for a more precise comparison of these derivatives. Moreover, in vivo studies in relevant animal models are necessary to validate the therapeutic potential of the most promising candidates. The continued investigation of this fascinating class of compounds holds the key to unlocking new and effective therapies for a multitude of diseases.

References

  • Matsuda, A., et al. (2018). Synthesis of 1,5-Anhydro-d-fructose derivatives and evaluation of their inflammasome inhibitors. Bioorganic & Medicinal Chemistry, 26(13), 3763-3772. [Link]

  • Kikuchi, K., et al. (2023). 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway. Aging (Albany NY), 15(21), 11740-11763. [Link]

  • Otsuka, S., et al. (2021). 1,5-Anhydro-D-fructose Protects against Rotenone-Induced Neuronal Damage In Vitro through Mitochondrial Biogenesis. Cells, 10(11), 3196. [Link]

  • Matsuda, A., et al. (2018). Synthesis of 1,5-Anhydro-d-fructose derivatives and evaluation of their inflammasome inhibitors. PubMed. [Link]

  • Kojima-Yuasa, A., et al. (2012). Effect of 1,5-Anhydro-D-Fructose on the Inhibition of Adipogenesis in 3T3-L1 Adipocytes. Natural Product Communications, 7(11), 1934578X1200701. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • HBP EU. (2023). Selection of 3 compounds able to inhibit the NLRP3 inflammasome activation in the low micro/nanomolar range endowed. [Link]

  • Fiskesund, R., et al. (2010). 1,5-anhydro-D-fructose and its derivatives: biosynthesis, preparation and potential medical applications. PubMed. [Link]

  • Semantic Scholar. 1,5-anhydro-D-fructose and its derivatives: biosynthesis, preparation and potential medical applications. [Link]

  • Frontiers. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. [Link]

  • Spandidos Publications. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). [Link]

  • SUNY Plattsburgh. Effects of High Fructose/Glucose on Nlrp3/Il1β Inflammatory Pathway. [Link]

  • Semantic Scholar. [PDF] 1,5-Anhydro-D-Fructose and its Derivatives: Biosynthesis, Preparation and Potential Medical Applications | Semantic Scholar. [Link]

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Iksana. NLRP3 inflammasome pathway: Significance and symbolism. [Link]

  • Kikuchi, K., et al. (2023). 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway. Aging (Albany NY), 15(21), 11740-11763. [Link]

  • Anticancer Research. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. [Link]

  • ResearchGate. Simple scheme for fructose-induced TXNIP-NLRP3 inflammasome activation.... [Link]

  • MDC Berlin. Modeling Structure-Activity Relationship of AMPK Activation. [Link]

  • Kojima-Yuasa, A., et al. (2012). Effect of 1,5-anhydro-D-fructose on the inhibition of adipogenesis in 3T3-L1 adipocytes. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 1,5-Anhydro-1-phenethylsorbitol tetraacetate

Executive Summary & Chemical Profile 1,5-Anhydro-1-phenethylsorbitol tetraacetate is a specialized carbohydrate derivative often utilized as a chiral intermediate in the synthesis of SGLT2 inhibitors and other bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,5-Anhydro-1-phenethylsorbitol tetraacetate is a specialized carbohydrate derivative often utilized as a chiral intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.[1] Its structure combines a lipophilic aromatic tail (phenethyl) with a polar, acetylated sugar backbone.[1]

Effective disposal requires understanding its dual nature: it is an organic ester susceptible to hydrolysis and a combustible material . Improper disposal via municipal drains can lead to pipe clogging (due to water insolubility) and regulatory violations regarding Biological Oxygen Demand (BOD) loading.[1]

Property Characteristic Operational Implication
Physical State Viscous oil or off-white solidMust be handled as solid waste or dissolved for solvent waste.[1]
Solubility Lipophilic (Soluble in DCM, EtOAc)DO NOT attempt to wash down sinks with water.[1]
Reactivity Hydrolyzable EstersIncompatible with strong acids/bases (releases acetic acid).[1]
Flash Point High (>100°C for neat solid)Combustible.[1] Classify as "Organic Waste" for incineration.[1]
Hazard Identification & Risk Assessment (Pre-Disposal)

Before initiating disposal, you must validate the state of the material.[1] Treat this compound as a Class II Irritant and Aquatic Toxin (due to the phenethyl moiety) until specific toxicological data proves otherwise (Precautionary Principle).

  • Primary Risk: Groundwater contamination if leached; flammability if dissolved in organic solvents.[1]

  • Prohibited Actions:

    • NO disposal in aqueous waste streams (hydrolysis risk).[1]

    • NO mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the aromatic ring and oxidizable carbohydrate backbone [1].[1]

Waste Segregation Strategy

Proper segregation is the cornerstone of RCRA compliance.[1] Use the following compatibility matrix to determine the correct waste stream.

Compatibility Matrix
Waste StreamStatusRationale
Stream A: Non-Halogenated Organics PREFERRED Compatible with standard fuel-blending incineration protocols.[1]
Stream B: Halogenated Organics ACCEPTABLE Use only if the compound is dissolved in DCM or Chloroform.[1]
Stream C: Aqueous (Acid/Base) FORBIDDEN Causes deacetylation; precipitates the insoluble parent sugar.[1]
Stream D: Solid Hazardous Waste PREFERRED For pure, expired, or excess solid substance.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance (Expired or Excess)
  • Applicability: Neat compound in vials, jars, or weighing boats.[1]

  • Protocol:

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

    • Labeling: Affix a hazardous waste label.

      • Constituents: "1,5-Anhydro-1-phenethylsorbitol tetraacetate" (95%+).[1]

      • Hazard Checkbox: "Toxic" and "Irritant."[1]

    • Secondary Containment: Place the sealed jar into the "Solid Organic Waste" drum.

    • Destruction: Designated for high-temperature incineration (>1000°C) to ensure complete mineralization of the aromatic ring [2].[1]

Scenario B: Disposal of Reaction Mixtures (In Solution)
  • Applicability: Compound dissolved in Ethyl Acetate, Hexanes, or Methanol.[1]

  • Protocol:

    • pH Check: Ensure the solution is Neutral (pH 6-8). Why? Acidic waste streams can catalyze the hydrolysis of the acetate groups, generating heat and acetic acid in the drum.

    • Solvent Identification:

      • If solvent is Non-Halogenated (e.g., Acetone, EtOAc): Pour into Red Can (Flammable Solvents).[1]

      • If solvent is Halogenated (e.g., DCM): Pour into Yellow Can (Halogenated Waste).[1]

    • Rinse: Triple rinse the original vessel with a minimal amount of Acetone; add rinsate to the waste container.

Scenario C: Spill Cleanup (Emergency Procedure)
  • Immediate Action: Isolate the area.

  • PPE: Nitrile gloves, lab coat, safety goggles.[1]

  • Absorbent: Use Vermiculite or Clay-based absorbents .[1] Do not use paper towels for large spills (fire risk).[1]

  • Cleanup:

    • Cover spill with absorbent.[1]

    • Sweep into a disposable dustpan.[1]

    • Deposit into a sealed bag labeled "Contaminated Debris."[1]

    • Wash surface with soapy water (detergent is necessary to solubilize the lipophilic phenethyl group).[1]

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for disposing of 1,5-Anhydro-1-phenethylsorbitol tetraacetate to ensure compliance with EPA regulations.

DisposalWorkflow Start Waste Generation: 1,5-Anhydro-1-phenethylsorbitol tetraacetate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Neat Substance StateCheck->SolidPath Pure LiquidPath Dissolved in Solution StateCheck->LiquidPath Mixture SolidBin Segregate: Solid Hazardous Waste (HDPE/Glass Container) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck Final Final Disposition: High-Temp Incineration SolidBin->Final Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., EtOAc, Acetone) SolventCheck->NonHalo HaloBin Disposal: Halogenated Waste Stream (Yellow Can) Halo->HaloBin NonHaloBin Disposal: Flammable/Organic Stream (Red Can) NonHalo->NonHaloBin HaloBin->Final NonHaloBin->Final

Figure 1: Decision matrix for the segregation and disposal of acetylated carbohydrate derivatives.

Regulatory & Compliance Notes
  • EPA Waste Code: If the material is in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.[1][2][3] As a pure solid, it is generally classified as "Non-Regulated Chemical Waste" unless mixed with listed solvents, but best practice dictates treating it as D001 equivalent due to combustibility [3].[1]

  • Drain Disposal: Strictly prohibited under 40 CFR 403.5 (Prohibited Discharges) due to insolubility and potential for blockage [4].

References
  • American Chemical Society (ACS). (2023).[1] Identifying Chemical Hazards: Oxidizers and Organics Compatibility.[1] ACS Center for Lab Safety.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Best Management Practices for Laboratory Waste Management. RCRA Online.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D001 Ignitability).[Link]

  • Code of Federal Regulations. (2024). 40 CFR 403.5 - National Pretreatment Standards: Prohibited Discharges.[1] eCFR.[1] [Link]1]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 1,5-Anhydro-1-phenethylsorbitol tetraacetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these materials. This guide provides essential, immediate safety and logistical information for the handling of 1,5-Anhydro-1-phenethylsorbitol tetraacetate, an intermediate in the synthesis of empagliflozin.[1] By moving beyond a simple checklist and explaining the reasoning behind each safety measure, we aim to build a deeper understanding of laboratory safety and chemical handling.

Understanding the Compound and its Potential Hazards

Key Physical and Chemical Properties (for related compounds):

  • Appearance: Likely a solid or powder.[2]

  • Solubility: Acetylated sugars often have altered solubility compared to their parent compounds, potentially being less soluble in water and more soluble in organic solvents.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE at no cost to employees.[5] The following PPE is essential when handling 1,5-Anhydro-1-phenethylsorbitol tetraacetate.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact, which can cause irritation.[3] Gloves should be inspected for tears or defects before each use.
Eye Protection Chemical splash goggles.[5][6]Protects against airborne powder and potential splashes of solutions containing the compound, which could cause serious eye irritation.[3]
Body Protection A buttoned lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if engineering controls are insufficient to minimize dust.[6]Minimizes the risk of inhaling fine particles, which could lead to respiratory irritation.[3]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (if available) and this guide DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weighing in a Ventilated Enclosure DonPPE->Weigh Dissolve Dissolving in a Fume Hood Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Dispose of Waste (Solid and Liquid) DoffPPE->Waste

Caption: A visual representation of the safe handling workflow for 1,5-Anhydro-1-phenethylsorbitol tetraacetate.

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for the compound or its analogs.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling:

  • Weighing: If the compound is a powder, all weighing should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.[2]

  • Dissolving: When preparing solutions, always work within a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

3. Cleanup and Disposal:

  • Decontamination: Clean all work surfaces with an appropriate solvent to remove any residual compound.

  • Waste Disposal: Dispose of all solid waste (contaminated gloves, weigh paper, etc.) and liquid waste in clearly labeled, dedicated waste containers in accordance with your institution's hazardous waste disposal procedures.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by goggles and then the lab coat. Wash hands thoroughly after removing all PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • How to Choose PPE for Chemical Work. (n.d.).
  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • SAFETY DATA SHEET. (2021, July 1).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • NO. 7 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.). Amazon S3.
  • Safety Data Sheet. (2024, November 1). Angene Chemical.
  • Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. (n.d.).
  • What is the synthesis and application of (1S)-1,5-anhydro-2,3,4,6-tetra-O-acetyl-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydrofuran-3-yl]oxy]phenyl]methyl]phenyl]-D-Glucitol?. (n.d.). Guidechem.

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